Product packaging for Sodium mandelate(Cat. No.:CAS No. 114-21-6)

Sodium mandelate

Cat. No.: B087138
CAS No.: 114-21-6
M. Wt: 175.14 g/mol
InChI Key: OFAQKOPEYPDLPZ-UHFFFAOYSA-N
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Description

Sodium mandelate, the sodium salt of mandelic acid with the molecular formula C8H7NaO3 and CAS registry number 114-21-6, is a white to almost white crystalline powder . It is a key compound of interest in scientific research due to its relationship to mandelic acid, an important chiral aromatic hydroxy acid widely used in the pharmaceutical, chemical, and agricultural industries . In antimicrobial research, studies have investigated the properties of mandelic acid and its alkali metal salts, including this compound, against a range of Gram-positive and Gram-negative bacteria, as well as yeast species, highlighting its potential as a subject for developing new anti-infective strategies . The compound's structural and spectroscopic properties have been characterized using methods including FT-IR and NMR spectroscopy, providing insights into its electron charge distribution and aromaticity . From a thermal analysis perspective, research on this compound has provided information on its thermal stability and decomposition profile, which is valuable for process optimization and material characterization . Furthermore, mandelic acid derivatives serve as precursors for the synthesis of various pharmaceuticals, including antibiotics, anti-obesity drugs, and non-steroidal anti-inflammatory drugs, positioning this compound as a potential intermediate or starting material in chiral synthesis and green manufacturing processes . This product is supplied as a high-purity material (>99.0%) and is intended for laboratory and research applications only . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8NaO3 B087138 Sodium mandelate CAS No. 114-21-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

114-21-6

Molecular Formula

C8H8NaO3

Molecular Weight

175.14 g/mol

IUPAC Name

sodium;2-hydroxy-2-phenylacetate

InChI

InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);

InChI Key

OFAQKOPEYPDLPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+]

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O.[Na]

Other CAS No.

34166-39-7
114-21-6

Related CAS

90-64-2 (Parent)

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Sodium Mandelate Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of sodium mandelate crystals. The information compiled herein is intended to support research and development activities by offering detailed experimental protocols and summarizing key analytical data.

Introduction

This compound, the sodium salt of mandelic acid, is a compound of interest in various fields, including pharmaceuticals and chiral synthesis. A thorough understanding of its crystalline form through comprehensive characterization is crucial for its application and development. This guide outlines a standard method for the synthesis of this compound and details the analytical techniques used for its characterization, including spectroscopic and thermal analysis methods.

Synthesis of this compound Crystals

A reliable method for the synthesis of this compound involves the neutralization of mandelic acid with a sodium hydroxide solution. The following protocol is adapted from a documented procedure and provides a straightforward approach to obtaining this compound precipitate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Racemic mandelic acid

  • Cyclopentyl methyl ether (CPME)

  • Saturated sodium hydroxide (NaOH) solution

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • Dissolve 2 grams (13.1 mmol) of racemic mandelic acid in 50 mL of cyclopentyl methyl ether (CPME) in a suitable flask with magnetic stirring.

  • To the resulting solution, add 500 µL of a saturated sodium hydroxide (NaOH) solution. A precipitate of this compound will form.

  • Stir the suspension at room temperature for 1 hour to ensure complete reaction.

  • Collect the precipitated this compound by filtration.

  • Wash the collected solid with a small amount of fresh CPME to remove any unreacted starting materials.

  • Dry the purified this compound at room temperature, for instance, in a desiccator or a vacuum oven at a mild temperature.

The purity of the obtained this compound can be subsequently analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Crystal Growth of this compound

The growth of single crystals is essential for definitive structural analysis by techniques such as single-crystal X-ray diffraction. A common and effective method for growing single crystals from a solution is the slow evaporation technique.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Materials:

  • Synthesized this compound powder

  • A suitable solvent (e.g., water, ethanol, or a solvent mixture in which this compound has moderate solubility)

  • Crystallization dish or small beaker

  • Parafilm or aluminum foil

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

  • Transfer the clear solution to a clean crystallization dish.

  • Cover the dish with parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow evaporation of the solvent.

  • Place the crystallization dish in a location free from vibrations and significant temperature fluctuations.

  • Monitor the dish over several days to weeks for the formation of single crystals.

  • Once crystals of suitable size and quality have formed, they can be carefully harvested from the solution.

Characterization of this compound Crystals

A comprehensive characterization of the synthesized this compound crystals is critical to confirm their identity, purity, and solid-state properties. The following sections detail the key analytical techniques employed for this purpose.

Spectroscopic Characterization

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound shows characteristic absorption bands corresponding to its molecular structure.

Experimental Protocol: FTIR Spectroscopy

  • Prepare the sample by mixing a small amount of the dried this compound crystals with potassium bromide (KBr) powder and pressing the mixture into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption peaks and assign them to the corresponding vibrational modes of the molecule.

FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (hydroxyl group)
~3060, 3030C-H stretching (aromatic)
~2900C-H stretching (aliphatic)
~1600C=O stretching (asymmetric, carboxylate)
~1495, 1450C=C stretching (aromatic ring)
~1400C=O stretching (symmetric, carboxylate)
~1070C-O stretching (hydroxyl group)
~730, 690C-H bending (aromatic, out-of-plane)

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Experimental Protocol: Raman Spectroscopy

  • Place a small amount of the this compound crystal sample on a microscope slide or in a suitable sample holder.

  • Acquire the Raman spectrum using a Raman spectrometer with a specific laser excitation wavelength.

  • Process the spectrum to identify the Raman shifts and their corresponding intensities.

Quantitative Raman Data for this compound: Specific quantitative data for the Raman spectrum of this compound, including a comprehensive peak list and their assignments, is not readily available in the reviewed literature. For a complete analysis, it is recommended to acquire experimental Raman spectra of the synthesized material.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample during a temperature change, revealing information about phase transitions such as melting and crystallization.[1][2]

Experimental Protocol: TGA/DSC

  • Place a small, accurately weighed amount of the this compound sample into an appropriate TGA or DSC pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

Quantitative TGA/DSC Data for this compound: A specific thermogram with detailed quantitative data for this compound, including precise decomposition temperatures and associated weight loss percentages, is not available in the public domain literature reviewed. Experimental TGA and DSC analyses are recommended to determine the thermal properties of the synthesized crystals.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline structure of a material. It provides a unique fingerprint of the crystalline phase.

Experimental Protocol: Powder X-ray Diffraction

  • Finely grind the this compound crystals into a homogeneous powder.

  • Mount the powdered sample in a sample holder.

  • Record the diffraction pattern using a powder diffractometer over a specific 2θ range with a defined X-ray source (e.g., Cu Kα radiation).

  • Analyze the resulting diffractogram to determine the positions (2θ values) and relative intensities of the diffraction peaks.

Quantitative Powder XRD Data for this compound: Detailed powder XRD data, including a list of 2θ values, d-spacings, and relative intensities for this compound crystals, is not readily available in the public domain literature. For phase identification and structural analysis, experimental PXRD data should be collected and compared with reference patterns from crystallographic databases if available.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Start: Mandelic Acid dissolve Dissolve in CPME start->dissolve add_naoh Add Saturated NaOH dissolve->add_naoh stir Stir for 1 hr add_naoh->stir precipitate Precipitation of this compound stir->precipitate filter Filter precipitate->filter wash Wash with CPME filter->wash dry Dry wash->dry product This compound Crystals dry->product

Workflow for the synthesis of this compound crystals.

CharacterizationWorkflow cluster_characterization Characterization of this compound Crystals cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_xrd Structural Analysis sample This compound Crystal Sample ftir FTIR Spectroscopy sample->ftir raman Raman Spectroscopy sample->raman tga_dsc TGA / DSC sample->tga_dsc pxrd Powder XRD sample->pxrd

Workflow for the characterization of this compound crystals.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound crystals and an overview of the key analytical techniques for their characterization. While a reproducible synthesis method and FTIR data have been presented, a comprehensive characterization requires further experimental investigation to obtain specific quantitative data from Raman spectroscopy, thermal analysis, and X-ray diffraction. The methodologies and workflows outlined here serve as a robust foundation for researchers and professionals engaged in the study and application of this compound.

References

Sodium Mandelate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium mandelate, the sodium salt of mandelic acid. It covers its molecular structure, chemical formula, and physicochemical properties, alongside a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research, and drug development.

Molecular Structure and Formula

This compound is an aromatic alpha-hydroxy carboxylate. The molecule consists of a phenyl group attached to a hydroxyacetic acid moiety, with the acidic proton replaced by a sodium ion.

The chemical structure of this compound is as follows:

Chemical Structure of this compound

Caption: Chemical Structure of this compound

The key structural features include a chiral center at the carbon atom bonded to the hydroxyl and carboxyl groups, meaning this compound can exist as two enantiomers: (R)-sodium mandelate and (S)-sodium mandelate, as well as a racemic mixture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and developmental settings.

PropertyValueReference
Molecular Formula C₈H₇NaO₃[1][2][3][4]
Molecular Weight 174.13 g/mol [1][3]
CAS Number 114-21-6[1][3][4]
IUPAC Name sodium;2-hydroxy-2-phenylacetate[1]
Synonyms DL-Mandelic Acid Sodium Salt, Sodium DL-Mandelate[1]
Appearance White crystalline solid[2]
Solubility Soluble in water[2][5]
SMILES Code O=C([O-])C(O)C1=CC=CC=C1.[Na+][1]
InChI Key FWDLHTBMGQEUDU-UHFFFAOYSA-M[1]
Boiling Point 321.8°C at 760 mmHg[4]
Flash Point 162.6°C[4]

Synthesis of this compound

This compound is typically synthesized from its parent compound, mandelic acid. The following section details a common laboratory-scale synthesis protocol.

Synthesis of Mandelic Acid from Benzaldehyde

Mandelic acid is commonly prepared via the acid-catalyzed hydrolysis of mandelonitrile, which is formed from the reaction of benzaldehyde with a cyanide source.[5][6]

Experimental Workflow: Synthesis of Mandelic Acid

G cluster_0 Step 1: Formation of Mandelonitrile cluster_1 Step 2: Hydrolysis Benzaldehyde Benzaldehyde Mandelonitrile Mandelonitrile Benzaldehyde->Mandelonitrile + NaCN, NaHSO3 NaCN Sodium Cyanide NaHSO3 Sodium Bisulfite MandelicAcid Mandelic Acid Mandelonitrile_hydrolysis Mandelonitrile Mandelonitrile_hydrolysis->MandelicAcid + HCl (aq) HCl Hydrochloric Acid

Caption: Workflow for the synthesis of mandelic acid.

Experimental Protocol: Synthesis of this compound from Mandelic Acid

This protocol describes the preparation of this compound from racemic mandelic acid.

Materials:

  • Racemic Mandelic Acid

  • Sodium Hydroxide (NaOH)

  • Cyclopentyl methyl ether (CPME)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Beaker

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • Dissolution: Dissolve 2 grams (13.1 mmol) of racemic mandelic acid in 50 mL of cyclopentyl methyl ether (CPME) in a beaker with magnetic stirring.[7]

  • Neutralization: Prepare a saturated solution of sodium hydroxide in deionized water. Slowly add the saturated NaOH solution dropwise to the mandelic acid solution until the pH of the aqueous phase reaches approximately 7.0. This indicates the complete neutralization of the acid.

  • Precipitation: Continue stirring the resulting suspension at room temperature for 1 hour. During this time, this compound will precipitate out of the solution.[7]

  • Filtration: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold CPME to remove any unreacted mandelic acid or other impurities.

  • Drying: Dry the purified this compound in a drying oven at a temperature below its decomposition point or in a desiccator under vacuum to a constant weight.

Logical Relationship: Synthesis of this compound

G MandelicAcid Mandelic Acid (in CPME) Mixing Mixing and Stirring MandelicAcid->Mixing NaOH Saturated NaOH Solution NaOH->Mixing Precipitation Precipitation of This compound Mixing->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Logical flow of the this compound synthesis process.

Applications in Research and Drug Development

This compound and its parent compound, mandelic acid, have several applications in the pharmaceutical and chemical industries.

  • Urinary Tract Antiseptic: this compound has been historically used as a urinary tract antiseptic.[1]

  • Chiral Resolving Agent: Due to its chiral nature, mandelic acid is widely used as a resolving agent for the separation of enantiomers of racemic amines and other basic compounds.

  • Precursor in Organic Synthesis: Mandelic acid and its derivatives are valuable precursors for the synthesis of various pharmaceuticals, including some antibiotics and anticancer agents.[8] For instance, derivatives of mandelic acid are metabolites of adrenaline and noradrenaline.[5]

  • Biocatalysis Research: The enzymatic production and resolution of mandelic acid are active areas of research, focusing on developing more sustainable and efficient "green" manufacturing processes.[8]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and key properties of this compound. The included experimental protocol for its synthesis offers a practical guide for laboratory preparation. The versatile nature of this compound, from its historical use in medicine to its current applications in chiral separations and as a synthetic precursor, underscores its continued importance for researchers and professionals in drug development.

References

An In-Depth Technical Guide to the Solubility of Sodium Mandelate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium mandelate in organic solvents. Due to a notable lack of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of the qualitative solubility characteristics, the theoretical principles governing its solubility, and a detailed, generalized experimental protocol for the precise determination of its solubility in various organic media.

Introduction to this compound

This compound is the sodium salt of mandelic acid, an aromatic alpha-hydroxy acid. It is a white, crystalline, and often hygroscopic solid that is known to be soluble in water.[1] Its molecular structure, possessing both a polar carboxylate group and a nonpolar phenyl group, suggests a complex solubility profile in organic solvents, making it a subject of interest in pharmaceutical formulations, synthesis, and purification processes.

Qualitative Solubility Profile

Generally, as a salt, this compound's solubility is dictated by the polarity of the solvent and its ability to solvate the sodium cation and the mandelate anion. The principle of "like dissolves like" provides a foundational understanding. Solvents with higher polarity and the capacity for hydrogen bonding are more likely to dissolve ionic compounds like this compound.

Based on literature concerning complex alkali metal salts of mandelic acid, it is suggested that this compound is likely:

  • Sparingly soluble in alcohols (e.g., ethanol, methanol).

  • Insoluble in non-polar or weakly polar aprotic solvents such as acetone, diethyl ether, and benzene.

Carboxylate anions are generally less soluble in ethanol than their protonated carboxylic acid forms and are typically more soluble in water than in ethanol.[2] Water, with its high dielectric constant, is much more effective at stabilizing and solvating the charged carboxylate anions than less polar organic solvents like ethanol.[2]

The lack of precise, publicly available data underscores the necessity for experimental determination of this compound's solubility in specific organic solvents relevant to a particular application.

Data on Solubility

As of the latest review, specific quantitative solubility data for this compound in various organic solvents could not be located in peer-reviewed journals or chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventChemical FormulaTemperature (°C)Solubility ( g/100 g solvent)Molar Solubility (mol/L)MethodReference
e.g., MethanolCH₃OH25Data Not AvailableData Not Available
e.g., EthanolC₂H₅OH25Data Not AvailableData Not Available
e.g., AcetoneC₃H₆O25Data Not AvailableData Not Available
e.g., Ethyl AcetateC₄H₈O₂25Data Not AvailableData Not Available
e.g., DichloromethaneCH₂Cl₂25Data Not AvailableData Not Available

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of this compound in an organic solvent using the widely accepted equilibrium shake-flask method.

4.1. Principle

An excess amount of the solute (this compound) is agitated in the solvent for a sufficient period to reach thermodynamic equilibrium, creating a saturated solution. The concentration of the solute in the clear, saturated solution is then measured to determine the solubility at that specific temperature.

4.2. Materials and Equipment

  • This compound (high purity, anhydrous)

  • Organic Solvent of Interest (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with airtight caps (e.g., screw-cap glass vials)

  • Centrifuge

  • Syringes and syringe filters (chemically inert, e.g., PTFE, with a pore size of ≤ 0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or gravimetric analysis setup)

4.3. Procedure

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.

  • Phase Separation: After equilibration, allow the vials to rest at the set temperature for a period (e.g., 2 hours) to let the excess solid settle. To further separate the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method:

    • Gravimetric Analysis: Evaporate the solvent from the accurately weighed aliquot of the saturated solution and weigh the remaining solid residue.

    • Spectroscopic Analysis (UV-Vis): If this compound has a chromophore, measure the absorbance at a specific wavelength and determine the concentration using a previously established calibration curve.

    • Chromatographic Analysis (HPLC): Dilute an aliquot of the saturated solution and analyze it using HPLC. Quantify the concentration against a standard calibration curve.

4.4. Calculation of Solubility

The solubility can be expressed in various units. For gravimetric analysis, the calculation is as follows:

Solubility ( g/100 g solvent) = [(mass of residue) / (mass of saturated solution aliquot - mass of residue)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep Preparation (Add excess this compound and solvent to vial) equil Equilibration (Agitate in thermostatic shaker for 24-72h) prep->equil sep Phase Separation (Settle and Centrifuge) equil->sep collect Sample Collection (Filter supernatant) sep->collect quant Quantification collect->quant grav Gravimetric Analysis (Evaporate and Weigh) quant->grav Method 1 spec Spectroscopic Analysis (UV-Vis) quant->spec Method 2 hplc Chromatographic Analysis (HPLC) quant->hplc Method 3 report Report Solubility (e.g., g/100g solvent) grav->report spec->report hplc->report

Caption: Workflow for determining the solubility of this compound.

References

Thermal Stability and Decomposition of Sodium Mandelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium mandelate, an important intermediate in the pharmaceutical industry. Understanding the thermal behavior of this organic salt is critical for ensuring drug product stability, defining storage conditions, and guiding formulation development. This document summarizes key thermal analysis data, outlines detailed experimental protocols for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a plausible decomposition pathway. The information herein is intended to support researchers and professionals in drug development in making informed decisions regarding the handling and use of this compound.

Introduction

This compound, the sodium salt of mandelic acid, is utilized in various pharmaceutical applications. Its thermal stability is a crucial parameter that influences its storage, handling, and formulation into final drug products. Thermal degradation can lead to loss of potency, formation of impurities, and alteration of physicochemical properties, all of which can impact the safety and efficacy of a drug. Therefore, a thorough understanding of its decomposition behavior under thermal stress is paramount.

This guide details the thermal characteristics of this compound, based on available scientific literature. It consolidates quantitative data from thermal analyses, provides standardized protocols for reproducing these experiments, and visualizes the experimental workflow and a proposed decomposition pathway.

Thermal Stability Data

The thermal decomposition of this compound has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific, detailed quantitative data for every decomposition step of pure this compound is not extensively published, the following table summarizes the key thermal events based on available information and analysis of similar organic sodium salts.

ParameterValueTechniqueNotes
Melting Point 272-282 °CNot SpecifiedIndicates the temperature range at which the solid-to-liquid phase transition occurs.
Decomposition Onset > 300 °CTGAThe temperature at which significant mass loss begins.
Decomposition Steps MultipleTGA/DSCThe decomposition is not a single-step process, indicating the formation of intermediates.
Final Residue Sodium Carbonate (Na₂CO₃)TGAInferred from studies on similar sodium salts like sodium malonate and sodium succinate.

Thermal Decomposition Pathway

The thermal decomposition of anhydrous this compound is a multi-step process. While the exact intermediates are not definitively identified in the available literature, a plausible pathway can be proposed based on the structure of the molecule and the final residue. The decomposition likely involves the initial breakdown of the mandelate side chain, followed by further degradation to form a stable inorganic salt.

The proposed decomposition pathway is as follows:

DecompositionPathway SodiumMandelate This compound (C₈H₇NaO₃) Intermediate Intermediate(s) SodiumMandelate->Intermediate Heat (>300°C) GaseousProducts Gaseous Products (e.g., CO, CO₂, Styrene Oxide) Intermediate->GaseousProducts FinalResidue Final Residue (Sodium Carbonate - Na₂CO₃) Intermediate->FinalResidue

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for conducting thermal analysis of this compound. These protocols are based on standard practices for organic salts and can be adapted as needed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of this compound upon heating.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Tare an appropriate TGA sample pan (typically alumina or platinum).

  • Accurately weigh 5-10 mg of finely ground, anhydrous this compound into the tared pan.

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 800 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, the temperature ranges of distinct decomposition steps, and the percentage of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy changes associated with thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of finely ground, anhydrous this compound into a hermetically sealed aluminum DSC pan.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (20-50 mL/min).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the melting point (onset and peak temperature) and the enthalpy of fusion.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Prep Anhydrous this compound Sample TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA_FTIR TGA coupled with FTIR Prep->TGA_FTIR MassLoss Mass Loss vs. Temperature TGA->MassLoss HeatFlow Heat Flow vs. Temperature DSC->HeatFlow GasAnalysis Evolved Gas Analysis TGA_FTIR->GasAnalysis Kinetics Kinetic Analysis (optional) MassLoss->Kinetics Stability Thermal Stability Profile MassLoss->Stability Thermodynamics Thermodynamic Parameters (ΔH) HeatFlow->Thermodynamics Decomposition Decomposition Products & Pathway GasAnalysis->Decomposition Stability->Decomposition

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. The data and protocols presented are essential for drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products containing this compound. While the final decomposition residue is likely sodium carbonate, further studies utilizing techniques such as TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy would be beneficial to definitively identify the gaseous decomposition products and elucidate the precise decomposition mechanism. Such studies would provide a more complete picture of the thermal behavior of this compound, further aiding in its effective utilization in the pharmaceutical industry.

Sodium mandelate CAS number and safety data sheet information.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114-21-6

This technical guide provides an in-depth overview of sodium mandelate, the sodium salt of mandelic acid. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety data, experimental protocols, and mechanisms of action.

Chemical and Physical Properties

This compound is a white crystalline powder. It is the sodium salt of the alpha-hydroxy acid (AHA) mandelic acid. Its hygroscopic nature and solubility in water make it suitable for various applications, including in the pharmaceutical and cosmetic industries.

PropertyValueSource(s)
CAS Number 114-21-6Multiple sources
Molecular Formula C₈H₇NaO₃Multiple sources
Molecular Weight 174.13 g/mol Multiple sources
Appearance White crystalline powder[CymitQuimica]
Solubility Soluble in water[CymitQuimica]
Boiling Point 321.8°C at 760 mmHgChemNet
Flash Point 162.6°CChemNet

Safety Data Sheet (SDS) Information

This section summarizes the key safety information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Identification
Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4
alt text
WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2
alt text
WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2
alt text
WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3
alt text
WarningH335: May cause respiratory irritation

Source: PubChem

Precautionary Statements and First Aid
TypePrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection.
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Source: PubChem

Experimental Protocols

This section details methodologies for key experiments involving this compound, extracted from scientific literature.

Synthesis of this compound from Racemic Mandelic Acid

Objective: To prepare this compound from racemic mandelic acid.

Methodology:

  • Dissolve 2 grams (13.1 mmol) of racemic mandelic acid in 50 mL of cyclopentyl methyl ether (CPME).

  • Add 500 µL of a saturated sodium hydroxide (NaOH) solution to the dissolved mandelic acid.

  • Stir the resulting suspension for 1 hour at room temperature.

  • Filter the precipitated this compound.

  • Dry the filtered product at room temperature.

  • Analyze the purity of the obtained this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of this compound by Ion-Exchange Chromatography

Objective: To determine the purity of prepared this compound salts.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 gram of the this compound salt, dissolve it in water, and dilute to 500 mL in a volumetric flask.

  • Cation-Exchange:

    • Pass a 25 mL aliquot of the sample solution through a cation-exchange resin in the hydrogen form.

    • Titrate the effluent with a standardized solution of sodium hydroxide.

  • Anion-Exchange:

    • Pass a 25 mL aliquot of the sample solution through an anion-exchange resin in the hydroxide form.

    • Titrate the effluent with a standardized solution of hydrochloric acid.

  • Calculation: The purity of the this compound salt is calculated based on the stoichiometry of the titration reactions.

Synthesis of Mandelic Acid via Hydrolysis of 2,2-dichloroacetophenone

Objective: To synthesize mandelic acid, which can then be converted to this compound.

Methodology:

  • Oxidation-Chlorination: React styrene with trichloroisocyanuric acid in a suitable solvent to produce 2,2-dichloroacetophenone.

  • Hydrolysis:

    • Hydrolyze the 2,2-dichloroacetophenone under alkaline conditions (e.g., in a sodium hydroxide solution) to obtain this compound.

    • Adjust the pH of the solution to 1-2 with hydrochloric acid to precipitate mandelic acid.

    • Recrystallize the mandelic acid to purify it.

Mechanisms of Action and Signaling Pathways

While this compound does not have a classical signaling pathway, its biological effects are mediated through distinct mechanisms in different applications.

Dermatological Application: Skin Renewal

As an alpha-hydroxy acid, mandelic acid (the active component of this compound in acidic formulations) promotes skin exfoliation and rejuvenation.

Skin_Renewal_Pathway cluster_epidermis Epidermis cluster_dermis Dermis MandelicAcid Mandelic Acid (from this compound) Desmosomes Desmosomes (Cell-Cell Adhesion) MandelicAcid->Desmosomes Weakens Exfoliation Exfoliation MandelicAcid->Exfoliation Promotes Fibroblasts Fibroblasts MandelicAcid->Fibroblasts Stimulates Corneocytes Corneocytes (Dead Skin Cells) CellTurnover Increased Cell Turnover Exfoliation->CellTurnover Collagen Collagen Synthesis Fibroblasts->Collagen Methenamine_Mandelate_MoA MethenamineMandelate Methenamine Mandelate (Oral Administration) Absorption GI Tract Absorption MethenamineMandelate->Absorption Excretion Renal Excretion into Urine Absorption->Excretion MandelicAcid Mandelic Acid Excretion->MandelicAcid releases Methenamine Methenamine Excretion->Methenamine releases AcidicUrine Acidic Urine (pH ≤ 5.5) Hydrolysis Hydrolysis AcidicUrine->Hydrolysis enables Formaldehyde Formaldehyde (Bactericidal Agent) Hydrolysis->Formaldehyde Bacteria Urinary Tract Bacteria Formaldehyde->Bacteria acts on BacterialDeath Bacterial Cell Death Bacteria->BacterialDeath MandelicAcid->AcidicUrine maintains Methenamine:s->Hydrolysis:n

The Genesis of a Urinary Antiseptic: A Technical History of Sodium Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and history of sodium mandelate in chemical research, tracing its origins from the parent mandelic acid to its application as a significant therapeutic agent. We will delve into the foundational synthesis methods, quantitative data on its efficacy, and the experimental protocols that established its place in medicinal chemistry.

Discovery and Early Synthesis

The story of this compound begins with the discovery of its parent compound, mandelic acid. In 1831, the German pharmacist Ferdinand Ludwig Winckler isolated mandelic acid through the hydrolysis of amygdalin, a compound found in bitter almonds.[1] The name "mandelic acid" is derived from the German word "Mandel," meaning almond.

While the exact first synthesis of this compound is not well-documented as a singular discovery event, its preparation is a straightforward acid-base neutralization of mandelic acid. Early preparations would have followed the synthesis of mandelic acid itself. One of the common early methods for synthesizing mandelic acid involved a two-step process:

  • Formation of Mandelonitrile: Benzaldehyde was reacted with sodium bisulfite to form an adduct. This intermediate was then treated with sodium cyanide to produce mandelonitrile (also known as benzaldehyde cyanohydrin).[2]

  • Hydrolysis to Mandelic Acid: The mandelonitrile was then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield mandelic acid.[2][3]

Once mandelic acid was isolated, it could be readily converted to its sodium salt by reacting it with a sodium base, such as sodium hydroxide or sodium carbonate.

Physical and Chemical Properties

Here are some of the key physical and chemical properties of this compound:

PropertyValueReference
Molecular Formula C₈H₇NaO₃[4]
Molecular Weight 174.13 g/mol [5]
Appearance White crystalline powder[4]
Solubility in Water 1 g in 1.1 mL[6]
Melting Point 272-282 °C (simple salt)[6]

The Rise of this compound as a Urinary Antiseptic

The therapeutic potential of mandelic acid and its salts came to the forefront in the 1930s, largely through the work of Dr. M. L. Rosenheim. Prior to this, the ketogenic diet was used to treat urinary tract infections (UTIs), and it was discovered that the bactericidal effect was due to the excretion of β-hydroxybutyric acid in the urine, which lowered the urinary pH.[7] This led to a search for other organic acids that were excreted unchanged in the urine and could produce a similar effect.

In 1935, Rosenheim published a landmark paper in The Lancet detailing the use of mandelic acid in treating UTIs.[7][8][9] He demonstrated that for mandelic acid to be effective, the urine had to be maintained at a pH of 5.5 or less. This compound was often used as it was more palatable than the free acid. To ensure an acidic urinary pH, patients were often co-administered ammonium chloride.

Mechanism of Action

The antibacterial action of this compound is not attributed to the mandelate ion itself, but rather to the undissociated mandelic acid molecule. In an acidic environment (low pH), the equilibrium between the mandelate ion and undissociated mandelic acid shifts towards the latter. This uncharged form of the acid is more lipid-soluble and can therefore more readily penetrate the bacterial cell wall. Once inside the bacterium, where the internal pH is typically higher, the mandelic acid dissociates, releasing protons (H⁺ ions) and acidifying the cytoplasm. This disruption of the internal pH homeostasis interferes with essential enzymatic functions and ultimately leads to bacterial death.

This pH-dependent mechanism is a key principle in its therapeutic action.

Mechanism_of_Action cluster_urine Acidic Urine (pH < 5.5) cluster_bacteria Bacterial Cell Sodium_Mandelate This compound (C₈H₇NaO₃) Mandelic_Acid_Ion Mandelate Ion (C₈H₇O₃⁻) Sodium_Mandelate->Mandelic_Acid_Ion Dissociates Mandelic_Acid_Undissociated Undissociated Mandelic Acid (C₈H₈O₃) Mandelic_Acid_Ion->Mandelic_Acid_Undissociated Equilibrium shifts in acidic environment Internal_Disruption Internal pH Disruption & Enzyme Inhibition Mandelic_Acid_Undissociated->Internal_Disruption Penetrates cell wall Bacterial_Death Bacterial Death Internal_Disruption->Bacterial_Death

Mechanism of pH-dependent antibacterial action of mandelic acid.

Experimental Protocols

Synthesis of Mandelic Acid from Benzaldehyde (A Historical Method)

This protocol is based on early 20th-century methods and should be performed with appropriate safety precautions.

Materials:

  • Benzaldehyde

  • Sodium bisulfite solution (saturated)

  • Sodium cyanide

  • Hydrochloric acid (concentrated)

  • Ether

  • Benzene

Procedure:

  • Formation of the Bisulfite Adduct: In a flask, vigorously stir 318g of benzaldehyde with 850 cc of a saturated sodium bisulfite solution. Add 900g of cracked ice to the mixture during the initial part of the addition to maintain a low temperature.

  • Formation of Mandelonitrile: To the above mixture, add a solution of 147g of sodium cyanide in 500 cc of water. A layer of mandelonitrile will form and should be separated using a separatory funnel.

  • Hydrolysis: Immediately add the separated mandelonitrile to a mixture of 450 cc of concentrated hydrochloric acid and 300 cc of water. Heat the mixture on a steam bath. The hydrolysis reaction will proceed, and ammonium chloride will form alongside mandelic acid.

  • Extraction and Crystallization: After cooling, extract the aqueous solution with ether. The ether is then displaced by benzene, and upon cooling, mandelic acid will crystallize out and can be collected by filtration.

Preparation of this compound

Materials:

  • Mandelic acid

  • Sodium carbonate

  • Distilled water

  • Methanol

  • Acetone

  • Ether

Procedure:

  • Dissolve 2.5 grams of sodium carbonate in 50 ml of distilled water.

  • Gradually add 10-15 grams of mandelic acid to the sodium carbonate solution.

  • Heat the solution for a short period and then evaporate the water using a water bath.

  • Treat the solid residue with 20 ml of ether and filter.

  • Dissolve the solid in a minimum amount of hot methanol.

  • Add an amount of acetone equal to ten times the volume of methanol used.

  • Place the mixture in a refrigerator for at least two days to allow for crystallization.

  • Filter the crystals, wash with ether to remove any unreacted mandelic acid, and dry under vacuum at 90°C for 2-3 hours.[10]

Determination of Bactericidal Action (In Vitro)

This protocol is a generalized representation of methods used to determine the minimum inhibitory concentration (MIC).

Materials:

  • Broth medium (e.g., nutrient broth)

  • Bacterial culture (e.g., E. coli)

  • Mandelic acid stock solution

  • Buffers to adjust pH

  • Sterile test tubes or microplates

Procedure:

  • Prepare a series of dilutions of mandelic acid in the broth medium in separate test tubes or wells of a microplate.

  • Adjust the pH of the medium in each tube/well to the desired experimental value (e.g., 5.0, 5.5, 6.0, etc.).

  • Inoculate each tube/well with a standardized suspension of the test bacterium. Include a positive control (broth with bacteria, no mandelic acid) and a negative control (broth only).

  • Incubate the tubes/plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

  • Observe for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of mandelic acid at which there is no visible growth.

Quantitative Data on Bactericidal Efficacy

The effectiveness of mandelic acid as a urinary antiseptic is critically dependent on both its concentration and the pH of the urine. Early studies by Rosenheim and his contemporaries established these parameters.

Table 1: Bactericidal Concentration of Mandelic Acid against E. coli

Urinary pHRequired Mandelic Acid Concentration for Bactericidal Effect
5.00.25%
5.30.5%
5.51.0%
> 5.7Generally ineffective

Data compiled from historical studies and general consensus in the literature.

Table 2: Minimum Inhibitory Concentration (MIC) of Mandelic Acid Against Various Bacteria

Bacterial StrainMIC (mg/mL)
Listeria monocytogenes1.50
Bacillus subtilis1.50
Staphylococcus aureus1.75
Escherichia coli2.00
Salmonella typhimurium2.50

Note: These are modern in-vitro findings and the pH of the growth medium significantly impacts these values.[11]

Conclusion

The journey of this compound from a derivative of a natural product to a key therapeutic agent for urinary tract infections is a testament to the systematic application of chemical and clinical research. While the initial discovery of mandelic acid by Ferdinand Ludwig Winckler laid the groundwork, it was the clinical investigations of M. L. Rosenheim that solidified its place in medicine. The understanding of its pH-dependent mechanism of action was crucial to its successful application. Although now largely superseded by modern antibiotics, the story of this compound remains a significant chapter in the history of antimicrobial chemotherapy, illustrating the elegant interplay between chemical properties and biological activity.

References

Spectroscopic Analysis of Sodium Mandelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of sodium mandelate using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details the experimental protocols, presents quantitative data in a structured format, and offers an interpretation of the spectral data, providing a comprehensive resource for the characterization of this important pharmaceutical compound.

Introduction to this compound

This compound is the sodium salt of mandelic acid, an aromatic alpha-hydroxy acid.[1][2] It is a white crystalline, hygroscopic solid that is soluble in water.[2][3] Its chemical formula is C₈H₇NaO₃ and it has a molecular weight of approximately 174.13 g/mol .[1][4] this compound is utilized in the pharmaceutical industry, often for its potential therapeutic effects, and as a chiral auxiliary in organic synthesis.[2][3] The structure of this compound, featuring a phenyl ring, a hydroxyl group, and a carboxylate group, gives rise to characteristic spectroscopic signatures that are invaluable for its identification and quality control.

Below is a diagram illustrating the chemical structure of this compound and highlighting its key functional groups.

G cluster_mandelate This compound Structure cluster_key Functional Groups C1 C C2 C C1->C2 Phenyl Ring CH_alpha C1->CH_alpha C3 C C2->C3 Phenyl Ring C4 C C3->C4 Phenyl Ring C5 C C4->C5 Phenyl Ring C6 C C5->C6 Phenyl Ring C6->C1 Phenyl Ring CO C CH_alpha->CO OH_alpha O CH_alpha->OH_alpha H_alpha H CH_alpha->H_alpha O1 O- CO->O1 O2 O CO->O2 H_OH H OH_alpha->H_OH Na Na+ fg1 α-Hydroxy fg2 Carboxylate fg3 Phenyl

Caption: Chemical structure of this compound with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information for structural confirmation and purity assessment.

Experimental Protocol: NMR Spectroscopy

A general workflow for the NMR analysis of this compound is outlined below.

G start Start: this compound Sample prep Sample Preparation: Dissolve ~5-10 mg in ~0.6 mL D₂O start->prep transfer Transfer to NMR Tube prep->transfer instrument Place in NMR Spectrometer transfer->instrument setup Instrument Setup: - Set acquisition parameters (¹H or ¹³C) - Lock on D₂O - Shim for homogeneity instrument->setup acquire Data Acquisition: Acquire FID setup->acquire process Data Processing: - Fourier Transform - Phase Correction - Baseline Correction acquire->process analyze Spectral Analysis: - Chemical Shift (ppm) - Integration - Coupling Patterns process->analyze end End: Structural Elucidation analyze->end

Caption: Experimental workflow for NMR analysis of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is a suitable solvent as this compound is water-soluble, and the deuterium signal will not interfere with the proton spectrum.

  • Sample Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

  • Spectral Referencing: Reference the chemical shifts to an internal or external standard. For D₂O, the residual HDO peak (around 4.79 ppm) can be used as a reference for the ¹H spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the alpha-proton.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.2 - 7.5Multiplet5HAromatic protons (C₆H₅)
~4.8Singlet1Hα-proton (-CH(OH)-)

Note: The exact chemical shifts can vary depending on the concentration and pH of the sample.

Interpretation:

  • The multiplet in the aromatic region (downfield) is due to the protons on the phenyl ring.

  • The singlet further upfield corresponds to the single proton on the alpha-carbon. This proton is adjacent to the hydroxyl group and the phenyl ring. The hydroxyl proton is often not observed in D₂O due to rapid exchange with the solvent.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Chemical Shift (δ) ppm Assignment
~178Carboxylate carbon (-COO⁻)
~140Quaternary aromatic carbon (C-α)
~126 - 129Aromatic carbons (-CH)
~75α-carbon (-CH(OH)-)

Note: These are approximate chemical shifts and can be influenced by the solvent and other experimental conditions.[5][6][7]

Interpretation:

  • The signal at the lowest field (~178 ppm) is characteristic of a carboxylate carbon.

  • The signals in the 126-140 ppm range are typical for the carbons of the phenyl ring.[6] The quaternary carbon (attached to the alpha-carbon) will have a different chemical shift than the protonated aromatic carbons.

  • The peak around 75 ppm is assigned to the alpha-carbon, which is shifted downfield due to the attachment of the electronegative oxygen atom of the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: IR Spectroscopy

The following diagram illustrates the workflow for obtaining an IR spectrum of solid this compound using the KBr pellet method.

G start Start: this compound Sample mix Sample Preparation: Grind 1-2 mg of sample with ~100 mg of dry KBr start->mix press Press Mixture in a Die: Apply high pressure to form a transparent pellet mix->press instrument Place Pellet in FT-IR Spectrometer press->instrument acquire Data Acquisition: - Collect background spectrum (air) - Collect sample spectrum instrument->acquire process Data Processing: - Background correction acquire->process analyze Spectral Analysis: Identify characteristic absorption bands (cm⁻¹) process->analyze end End: Functional Group Identification analyze->end

Caption: Experimental workflow for IR analysis of this compound (KBr pellet method).

Methodology (KBr Pellet Technique): [8]

  • Sample Preparation: Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[9]

  • Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

An alternative method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. The solid sample is simply placed in direct contact with the ATR crystal.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[9]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 (broad)O-H stretchHydroxyl (-OH)
3100 - 3000C-H stretchAromatic (=C-H)
1600 - 1550 (strong)C=O stretchCarboxylate (-COO⁻)
1500 - 1400C=C stretchAromatic ring
~1400O-H bendHydroxyl (-OH)
1300 - 1000 (strong)C-O stretchAlcohol/Carboxylate

Note: These are typical frequency ranges for the specified functional groups.

Interpretation:

  • A broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding.

  • The sharp peaks between 3100 and 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring.[10]

  • A very strong absorption band around 1600-1550 cm⁻¹ is a key indicator of the asymmetric stretching of the carboxylate anion (-COO⁻). This is shifted to a lower frequency compared to the carbonyl stretch of the corresponding carboxylic acid (~1700 cm⁻¹).

  • The bands in the 1500-1400 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.[10]

  • A strong band in the 1300-1000 cm⁻¹ range corresponds to the C-O stretching of the alcohol and carboxylate groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For this compound, the absorption is primarily due to the phenyl ring.

Experimental Protocol: UV-Vis Spectroscopy

The workflow for UV-Vis analysis of a this compound solution is presented below.

G start Start: this compound Sample prep Sample Preparation: - Prepare a dilute solution in a UV-transparent solvent (e.g., water) - Prepare a blank (solvent only) start->prep instrument UV-Vis Spectrophotometer Setup prep->instrument blank Blank Measurement: Place blank cuvette in the light path and zero the instrument instrument->blank sample Sample Measurement: Replace blank with sample cuvette blank->sample acquire Data Acquisition: Scan the absorbance across the UV range (e.g., 200-400 nm) sample->acquire analyze Spectral Analysis: Identify the wavelength of maximum absorbance (λmax) acquire->analyze end End: Confirmation of Aromatic System analyze->end

Caption: Experimental workflow for UV-Vis analysis of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as deionized water. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU). Prepare a "blank" sample containing only the solvent.

  • Instrumentation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Blanking: Fill a quartz cuvette with the blank solution and place it in the spectrophotometer. Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

UV-Vis Spectral Data and Interpretation

This compound is expected to exhibit UV absorption characteristic of a substituted benzene ring.

Approximate λmax (nm) Electronic Transition Chromophore
~250 - 270π → π*Phenyl ring

Interpretation:

  • The UV spectrum of this compound is dominated by the π → π* electronic transitions of the phenyl ring.

  • Substituted benzenes typically show a series of fine-structured bands in the 250-270 nm region. The presence of the hydroxyl and carboxylate substituents on the side chain will influence the exact position and intensity of these absorptions. This technique is particularly useful for quantitative analysis of this compound using the Beer-Lambert law, by measuring the absorbance at its λmax.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a complementary and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (hydroxyl, carboxylate, and aromatic ring), and UV-Vis spectroscopy confirms the presence of the aromatic chromophore and allows for quantitative analysis. The data and protocols presented in this guide serve as a valuable resource for the analysis and quality control of this compound in research and industrial settings.

References

A Technical Guide to the Hygroscopic Nature and Storage of Sodium Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of sodium mandelate, a critical consideration for its handling, storage, and formulation in research and pharmaceutical applications. Understanding the interaction of this active pharmaceutical ingredient (API) with atmospheric moisture is paramount to ensuring its stability, quality, and efficacy.

Physicochemical Properties of this compound

This compound, the sodium salt of mandelic acid, is a white crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]

PropertyValueReference
Molecular FormulaC₈H₇NaO₃[2]
Molecular Weight174.13 g/mol [2][3]
AppearanceWhite crystalline solid[1]
Hygroscopic NatureHygroscopic[1]

Understanding the Hygroscopicity of this compound

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[4] This property is a critical attribute to consider during the entire lifecycle of a pharmaceutical product, from manufacturing to storage and patient use, as moisture uptake can lead to significant changes in physicochemical properties.[1] For this compound, excessive moisture absorption can lead to issues such as caking, altered dissolution rates, and potential chemical degradation.

Critical Relative Humidity (CRH)

Experimental Protocol for Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of solvent (typically water) absorption by a sample.[6] It is a crucial tool for characterizing the hygroscopicity of pharmaceutical powders like this compound.

Principle

A DVS instrument works by varying the water vapor concentration around a sample and accurately measuring the corresponding change in mass.[6] This allows for the generation of a moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature.[6]

DVS Experimental Protocol for this compound

The following is a generalized protocol for the DVS analysis of this compound powder, based on standard practices for pharmaceutical solids.[7][8]

Objective: To determine the moisture sorption and desorption profile of this compound and to classify its hygroscopicity.

Apparatus: Dynamic Vapor Sorption (DVS) Analyzer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound powder into a clean, dry sample pan.

  • Ensure the sample is evenly distributed in the pan to maximize surface area exposure.

Experimental Parameters:

  • Temperature: 25 °C (isothermal)

  • Carrier Gas: Nitrogen

  • Flow Rate: 200 sccm

  • RH Range: 0% to 90% RH (sorption), followed by 90% to 0% RH (desorption)

  • RH Steps: 10% increments

  • Equilibrium Criterion ( dm/dt ): A change in mass of less than 0.002% per minute over a 10-minute period.

  • Maximum Step Time: 6 hours

Procedure:

  • Drying: The sample is first dried in the DVS instrument at 25 °C and 0% RH until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

  • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., 0%, 10%, 20%,..., 90% RH). At each step, the sample mass is allowed to equilibrate.

  • Desorption Phase: Following equilibration at the highest RH, the humidity is decreased in a stepwise manner back to 0% RH to evaluate the desorption profile.

  • Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The data is then used to generate a sorption-desorption isotherm graph.

Hygroscopicity Classification

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage of weight gain after storage at 25°C and 80% relative humidity for 24 hours.[9]

ClassificationWeight Gain (% w/w)
Non-hygroscopic≤ 0.12
Slightly hygroscopic> 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

The data obtained from the DVS experiment at 80% RH can be used to classify this compound according to this system.

Effects of Moisture on this compound Stability

The absorption of water by this compound can lead to several undesirable physical and chemical changes.

Moisture_Effects cluster_cause Cause cluster_process Process cluster_effects Potential Consequences High_RH Exposure to High Relative Humidity Moisture_Uptake Moisture Uptake by This compound High_RH->Moisture_Uptake Physical_Changes Physical Changes: - Caking/Clumping - Altered Flowability - Deliquescence Moisture_Uptake->Physical_Changes Chemical_Degradation Chemical Degradation: - Hydrolysis - Formation of Impurities Moisture_Uptake->Chemical_Degradation Formulation_Issues Formulation & Performance Issues: - Inaccurate Dosing - Altered Dissolution Profile - Reduced Shelf-life Physical_Changes->Formulation_Issues Chemical_Degradation->Formulation_Issues

Caption: Logical workflow of moisture-induced effects on this compound.

While specific degradation pathways for this compound in the presence of water are not extensively detailed in the literature, hydrolysis of the salt is a potential risk, which could impact the purity and stability of the API.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the quality of hygroscopic materials like this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature Short-term (days to weeks): 0-4 °C. Long-term (months to years): -20 °C.[3]Low temperatures slow down potential degradation reactions.
Relative Humidity Store in a dry environment with low relative humidity.To minimize moisture absorption and prevent physical and chemical changes.
Container Tightly sealed, airtight containers. The use of desiccants within the packaging is recommended.[10]To create a physical barrier against atmospheric moisture.
Light Protect from light.[3]To prevent potential photodegradation.
Handling Workflow

The following workflow is recommended for handling this compound in a laboratory or manufacturing setting to minimize moisture exposure.

Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_storage Storage Env_Control Ensure Controlled Environment (Low Humidity) Equilibrate Equilibrate Container to Room Temperature Before Opening Env_Control->Equilibrate Dispense Dispense Material Quickly and Efficiently Equilibrate->Dispense Reseal Immediately and Tightly Reseal Container Dispense->Reseal Store_Properly Return to Recommended Storage Conditions Reseal->Store_Properly

Caption: Recommended workflow for handling hygroscopic this compound.

Key Handling Practices:

  • Controlled Environment: Whenever possible, handle this compound in a glove box with controlled low humidity or in a room with a dehumidifier.

  • Equilibration: Before opening, allow the container of this compound to equilibrate to the ambient temperature of the handling area to prevent condensation on the cold powder.

  • Minimize Exposure: Minimize the time the container is open to the atmosphere.

  • Appropriate Tools: Use dry, clean spatulas and weighing boats.

  • Packaging: For long-term storage or shipping, use packaging with a high barrier to moisture vapor transmission.[1]

Conclusion

The hygroscopic nature of this compound is a critical factor that must be carefully managed to ensure its quality and stability. By understanding its moisture-absorbing properties through techniques like Dynamic Vapor Sorption and implementing stringent storage and handling protocols, researchers and pharmaceutical professionals can mitigate the risks associated with moisture-induced degradation and physical changes. Adherence to the recommendations outlined in this guide will support the successful use of this compound in drug development and other scientific applications.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Amines Using Sodium Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are critical building blocks in the pharmaceutical and fine chemical industries, where the specific stereoisomer of a molecule often dictates its pharmacological activity and safety profile. The separation of racemic mixtures of amines into their constituent enantiomers is a crucial step in the synthesis of enantiomerically pure compounds. Diastereomeric salt resolution is a robust, scalable, and widely employed classical technique for achieving this separation.

This document provides detailed application notes and protocols on the use of sodium mandelate, derived from mandelic acid, as a chiral resolving agent for the separation of racemic amines. The process leverages the formation of diastereomeric salts with different physical properties, enabling separation through fractional crystallization.

Principle of Chiral Resolution

The fundamental principle of this method lies in the conversion of a mixture of enantiomers, which are chemically and physically identical in an achiral environment, into a mixture of diastereomers. Diastereomers possess distinct physical properties, including solubility, melting point, and crystal structure.

The reaction of a racemic amine, (R/S)-Amine, with an enantiomerically pure form of mandelic acid, such as (R)-(-)-mandelic acid (or its sodium salt), results in the formation of two diastereomeric salts: [(R)-Amine·(R)-Mandelate] and [(S)-Amine·(R)-Mandelate]. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated, and the enantiomerically enriched amine can be liberated by treatment with a base.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of amines using either mandelic acid or its sodium salt. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.

Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine using (R)- or (S)-Mandelic Acid

This protocol is a generalized procedure based on the successful resolution of various amines.

Materials:

  • Racemic amine

  • (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid

  • Suitable solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water)

  • Aqueous solution of a strong base (e.g., 2 M Sodium Hydroxide)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)

  • Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

Procedure:

Step 1: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic amine (1.0 equivalent) in a suitable solvent with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent, for example (R)-(-)-mandelic acid (0.5-1.0 equivalents), in the same solvent, also with gentle heating. The use of a substoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.

  • Slowly add the mandelic acid solution to the amine solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystallization, it may be beneficial to let the mixture stand for several hours or even overnight.

  • Further cooling in an ice bath can be used to maximize the yield of the crystallized salt.

Step 2: Isolation and Purification of the Diastereomeric Salt

  • Isolate the precipitated diastereomeric salt by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove impurities and the more soluble diastereomer.

  • To improve the diastereomeric purity, the salt can be recrystallized from a suitable solvent. This involves dissolving the salt in a minimal amount of hot solvent and allowing it to cool and recrystallize as in Step 1.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the purified diastereomeric salt in water.

  • Add a sufficient amount of an aqueous base solution (e.g., 2 M NaOH) to the suspension with stirring until the salt completely dissolves and the solution becomes basic (pH > 11). This neutralizes the mandelic acid and liberates the free amine.

  • Extract the liberated amine into an organic solvent (e.g., three times with diethyl ether or dichloromethane).

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the enantiomerically enriched amine.

Step 4: Analysis

  • Determine the yield of the resolved amine.

  • Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral solvating or derivatizing agent.

Protocol 2: Chiral Resolution Using this compound and an Amine Salt

This protocol is suitable when starting with the amine in its salt form (e.g., hydrochloride).

Materials:

  • Racemic amine hydrochloride

  • Enantiomerically pure this compound (e.g., Sodium (R)-(-)-mandelate)

  • Buffered aqueous solution (e.g., 50 mM HEPES buffer with 3.3 mM MgCl₂, pH 7.5) or another suitable solvent system.

  • Aqueous solution of a strong base (e.g., 2 M Sodium Hydroxide)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous drying agent (e.g., sodium sulfate)

Procedure:

Step 1: Diastereomeric Salt Formation

  • Prepare a solution of the racemic amine hydrochloride in the chosen solvent system.

  • Prepare a separate solution of this compound in the same solvent system.

  • Combine the two solutions with stirring. The concentrations should be optimized to induce selective crystallization of one diastereomer.[1]

  • Adjust the pH of the mixture if necessary to facilitate salt exchange and crystallization.

  • Allow the mixture to stand, with or without cooling, to promote the crystallization of the less soluble diastereomeric salt.

Step 2 & 3: Isolation and Liberation of the Amine

  • Follow the procedures outlined in Protocol 1 (Steps 2 and 3) for the isolation of the diastereomeric salt and the subsequent liberation of the free amine.

Step 4: Analysis

  • Follow the analysis procedure as described in Protocol 1 (Step 4).

Data Presentation

The following table summarizes quantitative data from various chiral resolution experiments of amines using mandelic acid as the resolving agent.

Racemic AmineResolving AgentSolventYieldEnantiomeric Excess (ee)Reference
trans-2-(N-benzyl)amino-1-cyclohexanol(S)-Mandelic AcidEthanol78% (of the diastereomeric salt)99% (for the (1R,2R)-amine)Organic Syntheses Procedure
Phenylalanine methyl esterPEGylated-(R)-Mandelic AcidMethanol78-90%72-85% (first cycle), 87-95% (after recrystallization)NIH
2-Amino-1-butanolPEGylated-(R)-Mandelic AcidMethanol78-90%72-85% (first cycle), 87-95% (after recrystallization)NIH
1-PhenylethylaminePEGylated-(R)-Mandelic AcidMethanol78-90%72-85% (first cycle), 87-95% (after recrystallization)NIH
α-PhenylethylamineD(-)-Mandelic AcidWater/Acid75-80% (overall)>95%Google Patents

Visualizations

Chemical Principle of Chiral Resolution

The following diagram illustrates the fundamental principle of separating enantiomers by converting them into diastereomers with different properties.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salts cluster_3 Separated Enantiomers R-Amine R-Amine R-Amine-R-Mandelate R-Amine-R-Mandelate R-Amine->R-Amine-R-Mandelate + R-Mandelate S-Amine S-Amine S-Amine-R-Mandelate S-Amine-R-Mandelate S-Amine->S-Amine-R-Mandelate + R-Mandelate R-Mandelate R-Mandelate Separation Separation R-Amine-R-Mandelate->Separation Different Solubility S-Amine-R-Mandelate->Separation Different Solubility Resolved R-Amine Resolved R-Amine Resolved S-Amine Resolved S-Amine Separation->Resolved R-Amine Liberation Separation->Resolved S-Amine Liberation

Caption: Principle of diastereomeric salt formation for chiral resolution.

Experimental Workflow

This diagram outlines the general workflow for the chiral resolution of amines.

G A 1. Racemic Amine + Chiral Mandelate B 2. Diastereomeric Salt Formation in Solution A->B C 3. Fractional Crystallization (Selective Precipitation) B->C D 4. Filtration C->D E Solid: Less Soluble Salt D->E F Filtrate: More Soluble Salt D->F G 5. Liberation of Amine (Base Treatment) E->G J Recovery of other enantiomer (optional) F->J H 6. Extraction & Purification G->H I Enantiomerically Enriched Amine H->I

Caption: General workflow for the chiral resolution of amines.

References

Application Notes and Protocols for Diastereomeric Salt Crystallization with Sodium Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds.[1] Among the various techniques available, diastereomeric salt crystallization remains one of the most widely used and cost-effective methods for separating enantiomers.[2][3] This method involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, particularly solubility, these diastereomers can be separated by fractional crystallization.[2][4]

This document provides a detailed protocol for the diastereomeric salt crystallization of a racemic basic compound using sodium mandelate as the resolving agent. (S)-Mandelic acid is a commonly used resolving agent for racemic bases.[5] The use of its sodium salt can offer advantages in terms of handling and solubility in certain solvent systems. The following protocols and data provide a comprehensive guide for developing and optimizing a diastereomeric salt resolution process.

Principle of the Method

The fundamental principle of diastereomeric salt resolution lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties.[5] When a racemic base (a 50:50 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral acid, such as (R)-mandelic acid (or its sodium salt), two diastereomeric salts are formed: (R-base)-(R-mandelate) and (S-base)-(R-mandelate).

These diastereomeric salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent system.[6] By carefully selecting the solvent and optimizing the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. The less soluble salt can then be isolated by filtration. Subsequently, the resolved enantiomer of the base is liberated from the purified diastereomeric salt by treatment with a base, and the chiral resolving agent can be recovered.

Experimental Protocols

This section outlines the key experimental procedures for performing a diastereomeric salt resolution using this compound.

Protocol 1: Preparation of this compound Solution

For situations where (R)- or (S)-mandelic acid is the starting material, it can be converted to this compound.

  • Dissolution: Dissolve racemic or enantiomerically pure mandelic acid (e.g., 2 g, 13.1 mmol) in a suitable organic solvent such as cyclopentyl methyl ether (CPME) (50 ml).[7]

  • Salt Formation: Add a saturated solution of sodium hydroxide (NaOH) (e.g., 500 µl) to the mandelic acid solution.[7]

  • Stirring: Stir the resulting suspension at room temperature for approximately 1 hour to ensure complete salt formation.[7]

  • Isolation: Collect the precipitated this compound by filtration and dry it at room temperature.[7]

  • Purity Check: The purity of the obtained this compound can be analyzed by methods such as NMR.[7]

Protocol 2: Diastereomeric Salt Crystallization

This protocol describes the core process of forming and crystallizing the diastereomeric salts.

  • Dissolution of Racemic Base: In a suitable reaction vessel, dissolve the racemic base (1.0 equivalent) in a selected solvent or solvent mixture at an elevated temperature to ensure complete dissolution.[2]

  • Preparation of Resolving Agent Solution: In a separate vessel, prepare a solution of the enantiomerically pure this compound (typically 0.5 to 1.0 equivalent) in the same solvent.[2] The use of substoichiometric amounts of the resolving agent can be economically advantageous.[2]

  • Salt Formation: Slowly add the this compound solution to the solution of the racemic base with constant agitation.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. A controlled, slow cooling profile is often beneficial.[8]

    • If crystallization does not occur spontaneously, it can be induced by scratching the inner wall of the flask with a glass rod or by seeding with a small crystal of the desired diastereomeric salt.[8]

    • Once crystallization begins, the mixture can be further cooled in an ice bath or refrigerator to maximize the yield of the precipitated salt.[9]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized solid by suction filtration.[2]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[2]

    • Dry the isolated diastereomeric salt under vacuum.[2]

  • Analysis of Purity: The diastereomeric purity of the isolated salt can be determined by techniques like NMR spectroscopy or by measuring its optical rotation.[2] For higher optical purity, recrystallization of the diastereomeric salt may be performed.[8]

Protocol 3: Liberation of the Enantiomerically Enriched Base

The final step is to recover the resolved enantiomer from the purified diastereomeric salt.

  • Salt Dissociation: Dissolve or suspend the purified diastereomeric salt in water or a suitable solvent.[2]

  • pH Adjustment: Add a base (e.g., sodium hydroxide solution) to the mixture to deprotonate the mandelate and liberate the free amine.[1] The pH should be adjusted to ensure the complete conversion of the amine salt to the free base.

  • Extraction: Extract the liberated free base into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[9]

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Isolation of the Final Product: Remove the drying agent by filtration and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched base.[2]

  • Final Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by measuring its specific rotation.[2] Calculate the overall yield of the resolution process.

Data Presentation

The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and the crystallization conditions. The following table summarizes quantitative data from various studies on the resolution of mandelic acid and other compounds, illustrating the range of conditions and outcomes.

Racemic CompoundResolving AgentMolar Ratio (Racemate:Agent)Solvent SystemYield (%)Enantiomeric Excess (e.e.) (%)
Mandelic Acid(R)-1-Phenylethanamine1:0.5MethanolNot specified62 (diastereomeric excess)
Mandelic Acid(1R,2R)-DPEN200 mM:75 mMWater (HEPES buffer, pH 7.5)Not specified87
Mandelic Acid(1R,2R)-DPEN200 mM:150 mMWater (HEPES buffer, pH 7.5)60.394.9
Halogenated Mandelic AcidsLevetiracetam45:55AcetonitrileNot specified>70
Phenylalanine methyl esterPEGylated-(R)-mandelic acid2:1Methanol78-9072-85 (first cycle)
1-Phenylpropane-amine(R,R)-Tartaric AcidNot specifiedIsopropyl alcohol/Water7095

Mandatory Visualization

The following diagrams illustrate the logical workflow of the diastereomeric salt crystallization process.

G cluster_0 Step 1: Salt Formation & Crystallization cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation of Enantiomer A Racemic Base in Solution C Mix and Cool A->C B This compound Solution B->C D Crystallization of Less Soluble Diastereomeric Salt C->D E Filtration D->E F Isolated Diastereomeric Salt (Solid) E->F G Mother Liquor (Contains More Soluble Diastereomer) E->G H Dissolve Salt & Add Base F->H I Extraction with Organic Solvent H->I J Evaporation of Solvent I->J K Pure Enantiomer of Base J->K

Caption: Workflow for diastereomeric salt crystallization.

G cluster_0 Troubleshooting Guide cluster_1 Potential Causes & Solutions Problem Observed Problem NoCrystals No Crystallization / Oiling Out Problem->NoCrystals Issue LowYield Low Yield Problem->LowYield Issue LowEE Low Enantiomeric Excess (e.e.) Problem->LowEE Issue Solubility Cause: High solubility in solvent Solution: Change to a less polar solvent or use a solvent mixture. NoCrystals->Solubility Concentration Cause: Concentration too low Solution: Concentrate the solution. NoCrystals->Concentration Stoichiometry Cause: Suboptimal molar ratio Solution: Optimize the stoichiometry of the resolving agent. LowYield->Stoichiometry Time Cause: Crystallization time too short Solution: Increase crystallization time. LowYield->Time CoPrecipitation Cause: Co-precipitation of diastereomers Solution: Screen for a more selective solvent; Recrystallize the salt. LowEE->CoPrecipitation

Caption: Troubleshooting common issues in crystallization.

References

Application Notes & Protocols: Sodium Mandelate as a Precursor in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium mandelate, and its parent acid, mandelic acid, are valuable chiral building blocks in asymmetric synthesis. The inherent chirality of mandelic acid can be leveraged to control the stereochemical outcome of reactions, making it a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. One effective strategy is the use of mandelic acid to form a chiral auxiliary. This auxiliary is temporarily incorporated into a molecule to direct the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary can be cleaved and often recovered.

This application note details the use of (S)-mandelic acid as a precursor for a chiral 1,3-dioxolan-4-one auxiliary and its subsequent application in diastereoselective aldol reactions. The lithium enolate of this auxiliary reacts with various aldehydes to produce aldol adducts with high diastereoselectivity. These adducts can then be transformed into valuable chiral β-hydroxy carbonyl compounds.

Data Presentation

The following table summarizes the quantitative data for the diastereoselective aldol reaction between the lithium enolate of the chiral auxiliary derived from (S)-mandelic acid and various aldehydes.

Table 1: Diastereoselectivity and Yields for the Aldol Reaction of a Mandelic Acid-Derived Chiral Auxiliary

EntryAldehydeDiastereomeric Ratio (d.r.)Yield (%)
1Benzaldehyde>98:285
2p-Anisaldehyde>98:288
3p-Nitrobenzaldehyde>98:290
4Isobutyraldehyde95:575
5Pivalaldehyde97:378

Experimental Protocols

Protocol 1: Synthesis of the Chiral 1,3-Dioxolan-4-one Auxiliary from (S)-Mandelic Acid

This protocol describes the formation of the chiral auxiliary from (S)-mandelic acid and pivalaldehyde.

Materials:

  • (S)-Mandelic acid

  • Pivalaldehyde

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • A solution of (S)-mandelic acid (1.0 eq) and pivalaldehyde (1.2 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) is added to the solution.

  • The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure 1,3-dioxolan-4-one auxiliary.

Protocol 2: Diastereoselective Aldol Reaction Using the Chiral Auxiliary

This protocol details the asymmetric aldol reaction of the chiral auxiliary with an aldehyde.

Materials:

  • Chiral 1,3-dioxolan-4-one auxiliary (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the chiral 1,3-dioxolan-4-one auxiliary (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the cooled solution. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • The desired aldehyde (1.2 eq) is then added dropwise to the reaction mixture. The stirring is continued at -78 °C for an additional 2-4 hours, with the reaction progress monitored by TLC.

  • Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. The product is then purified by flash column chromatography on silica gel.

Visualizations

Diagram 1: Asymmetric Aldol Reaction Workflow

Asymmetric_Aldol_Workflow cluster_start Starting Materials cluster_auxiliary Chiral Auxiliary Synthesis cluster_aldol Asymmetric Aldol Reaction cluster_final Final Product Generation Sodium_Mandelate This compound / (S)-Mandelic Acid Auxiliary Chiral 1,3-Dioxolan-4-one Auxiliary Sodium_Mandelate->Auxiliary 1. Acid-catalyzed    condensation Pivalaldehyde Pivalaldehyde Pivalaldehyde->Auxiliary Enolate Lithium Enolate Formation (LDA, -78°C) Auxiliary->Enolate Adduct Diastereomerically Enriched Aldol Adduct Enolate->Adduct 2. Reaction with    Aldehyde Aldehyde Aldehyde Aldehyde->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Final_Product Enantiomerically Pure β-Hydroxy Carbonyl Compound Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for asymmetric aldol synthesis using a mandelate-derived auxiliary.

Application of sodium mandelate in the synthesis of pharmaceuticals.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Sodium Mandelate in the Synthesis of Pharmaceuticals

Abstract:

This document provides detailed application notes and protocols on the use of this compound and its derivatives in the synthesis of pharmaceuticals. The primary focus is on its role as a key chiral building block in the production of semi-synthetic β-lactam antibiotics, with a specific, in-depth examination of the synthesis of Cefamandole. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, quantitative data summaries, and visual workflows to facilitate understanding and replication of these synthetic processes.

Introduction

This compound, the sodium salt of mandelic acid, is a versatile organic compound with significant applications in the pharmaceutical industry.[1] Its importance stems from the chiral nature of mandelic acid, which exists as two enantiomers, (R)- and (S)-mandelic acid. This chirality is crucial in the synthesis of optically active pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect.[2][3] Mandelic acid and its derivatives serve as critical intermediates in the synthesis of various drugs, including antibiotics, anticancer agents, and antithrombotic agents.[2]

One of the most prominent applications of mandelate derivatives is in the synthesis of second-generation cephalosporin antibiotics, such as Cefamandole.[1][4][5] In these syntheses, a mandelic acid derivative provides the acyl side chain that is attached to the 7-amino position of the cephalosporin core. This side chain is a key determinant of the antibiotic's spectrum of activity and its resistance to β-lactamase enzymes. This document will provide a detailed overview of the synthesis of Cefamandole, presenting both chemical and enzymatic protocol examples.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound and its derivatives in pharmaceutical synthesis is as a precursor for the chiral side chain in semi-synthetic antibiotics.

  • Cephalosporins: (R)-Mandelic acid derivatives are used to introduce the 7-acylamino side chain in Cefamandole and related cephalosporins. This side chain is crucial for their antibacterial activity.[1][4]

  • Chiral Resolving Agent: Mandelic acid is also utilized as a resolving agent to separate racemic mixtures of other drug intermediates, although this application is not the focus of the synthetic protocols presented here.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of Cefamandole, a representative example of the application of mandelate derivatives in pharmaceutical manufacturing. Two primary approaches are detailed: a chemical synthesis route and an enzymatic synthesis route.

Chemical Synthesis of Cefamandole Nafate

This protocol describes the synthesis of Cefamandole Nafate from 7-amino-3-(1-methyl-1H-tetrazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid (7-ATCA) using a mandelic acid derivative. The process involves silylation of the starting material, followed by acylation and subsequent workup.

Diagram of the Chemical Synthesis Workflow:

cluster_silylation Silylation cluster_acylation Acylation cluster_workup Hydrolysis and Workup cluster_salification Salt Formation s1 7-ATCA in Ethyl Acetate s2 Add HMDS and Trimethylchlorosilane s1->s2 s3 Heat to 35-40°C s2->s3 s4 Cool to 25-30°C to obtain silylated 7-ATCA solution s3->s4 a1 Silylated 7-ATCA solution s4->a1 a2 Add D-(-)-2-formyl-2-phenyl Acetyl Chloride a1->a2 a3 React at 25-30°C for 1.5-2 hours a2->a3 w1 Add Deionized Water for Hydrolysis a3->w1 w2 Separate aqueous layer w1->w2 w3 Wash organic layer with saturated NaCl solution w2->w3 w4 Obtain Cefamandole acid solution w3->w4 sa1 Cefamandole acid solution w4->sa1 sa2 Add Sodium 2-ethylhexanoate in Acetone sa1->sa2 sa3 Crystallization sa2->sa3 sa4 Filter and Dry sa3->sa4 sa5 Cefamandole Nafate sa4->sa5

Figure 1: Chemical Synthesis of Cefamandole Nafate.

Materials:

  • 7-amino-3-(1-methyl-1H-tetrazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid (7-ATCA)

  • Ethyl acetate

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane

  • D-(-)-2-formyl-2-phenyl Acetyl Chloride

  • Deionized water

  • Saturated sodium chloride solution

  • Activated carbon

  • Acetone

  • Sodium 2-ethylhexanoate

Procedure:

  • Silylation:

    • In a 500 ml four-necked flask, suspend 30 g (0.092 mol) of 7-ATCA in 300 ml of ethyl acetate.

    • While maintaining the temperature at 20-25°C, add 13.5 ml (0.064 mol) of HMDS, followed by the dropwise addition of 8.2 ml (0.064 mol) of trimethylchlorosilane with stirring.

    • After the addition is complete, warm the mixture to 35-40°C and stir for 3-4 hours.

    • Cool the reaction mixture to 25-30°C to obtain the silylated 7-ATCA solution.[6]

  • Acylation:

    • To the silylated 7-ATCA solution, add 15.6 ml (0.092 mol) of D-(-)-2-formyl-2-phenyl acetyl chloride dropwise over 30 minutes, maintaining the temperature at 25-30°C.

    • Continue stirring at this temperature for 1.5-2 hours. The reaction progress can be monitored by HPLC until the concentration of residual 7-ATCA is below 1 mg/ml.[6]

  • Hydrolysis and Workup:

    • Add 200 ml of deionized water to the reaction mixture and stir for 20 minutes to effect hydrolysis.

    • Separate the aqueous layer. Wash the organic layer containing the Cefamandole acid with 150 ml of saturated aqueous sodium chloride solution.

    • Separate the layers to obtain the Cefamandole acid solution in ethyl acetate.[6]

  • Decolorization and Salt Formation:

    • The organic solution can be treated with activated carbon for decolorization, followed by filtration.

    • The filtrate can be concentrated under vacuum to a foam.

    • Dissolve the resulting solid in an organic solvent like acetone.

    • To induce crystallization of the sodium salt, a solution of sodium 2-ethylhexanoate in acetone is added.

    • The resulting crystalline Cefamandole nafate is collected by filtration, washed, and dried.

Quantitative Data Summary:

ParameterValueReference
Starting Material (7-ATCA)30 g (0.092 mol)[6]
HMDS13.5 ml (0.064 mol)[6]
Trimethylchlorosilane8.2 ml (0.064 mol)[6]
D-(-)-2-formyl-2-phenyl Acetyl Chloride15.6 ml (0.092 mol)[6]
Acylation Temperature25-30°C[6]
Acylation Time1.5 - 2 hours[6]
Enzymatic Synthesis of Cefamandole

This protocol outlines a greener, biocatalytic approach to Cefamandole synthesis using an immobilized cephalosporin-acid synthetase. This method avoids the use of harsh chemical reagents for acylation.

Diagram of the Enzymatic Synthesis Workflow:

cluster_reaction_setup Reaction Setup cluster_biocatalysis Biocatalytic Acylation cluster_product_isolation Product Isolation rs1 Suspend 7-TMCA in 0.3 M Sodium Phosphate Buffer (pH 8.3) rs2 Add Ethylene Glycol (43% v/v) rs1->rs2 rs3 Add Mandelic Acid Methyl Ester rs2->rs3 b1 Add Immobilized Cephalosporin-Acid Synthetase rs3->b1 b2 Stir at 30°C b1->b2 b3 Monitor pH decrease to 6.0 b2->b3 b4 Maintain pH at 6.0 with 2.0 M NaOH b3->b4 pi1 Stop reaction by filtering off the immobilized enzyme b4->pi1 pi2 Analyze the filtrate for Cefamandole concentration pi1->pi2

Figure 2: Enzymatic Synthesis of Cefamandole.

Materials:

  • 1-methyl-5-mercapto-1,2,3,4-tetrazolil-7-amino-cephalosporanic acid (7-TMCA)

  • Mandelic acid methyl ester (MEMA)

  • Immobilized cephalosporin-acid synthetase (IECASA)

  • 0.3 M Sodium phosphate buffer (pH 8.3)

  • Ethylene glycol (EG)

  • 2.0 M Sodium hydroxide (NaOH)

Procedure:

  • Reaction Mixture Preparation:

    • In a 75 ml glass reactor equipped with a mechanical stirrer and pH and temperature control, suspend the desired amount of 7-TMCA (to achieve a concentration of 100-120 mM) in 0.3 M sodium phosphate buffer (pH 8.3) containing 43% (v/v) ethylene glycol.

    • The total reaction volume should be adjusted based on the desired scale.

    • Add the acylating agent, mandelic acid methyl ester.[1]

  • Enzymatic Reaction:

    • Initiate the synthesis by adding the immobilized cephalosporin-acid synthetase to the reaction mixture to achieve an enzyme concentration of 10-30 IU/ml.

    • Maintain the temperature at 30 ± 1°C with constant stirring.

    • The pH of the reaction mixture will spontaneously decrease due to the formation of mandelic acid as a byproduct.

    • Once the pH reaches 6.0, maintain it at this level by the controlled addition of 2.0 M NaOH.[1]

  • Reaction Termination and Analysis:

    • The reaction is stopped by filtering off the immobilized enzyme using vacuum filtration.

    • The filtrate, containing the synthesized Cefamandole, can be analyzed by HPLC to determine the yield and purity.[1]

Quantitative Data Summary:

ParameterValueReference
Substrate (7-TMCA) Concentration100-120 mM[1]
Co-solvent43% (v/v) Ethylene Glycol[1]
Temperature30°C[1]
Initial pH8.3[1]
Final pH (maintained)6.0[1]
Enzyme Concentration10-30 IU/ml[1]
Yield of Cefamandole80.8 ± 1.9%[1]

Signaling Pathways and Mechanism of Action

While this compound itself is a precursor and not the final active pharmaceutical ingredient, the resulting antibiotic, Cefamandole, has a well-defined mechanism of action.

Diagram of Cefamandole's Mechanism of Action:

Cefamandole Cefamandole PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefamandole->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Wall Weakening and Lysis Cell_Wall->Cell_Lysis Inhibition leads to

Figure 3: Mechanism of Action of Cefamandole.

Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, Cefamandole prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. This ultimately results in cell lysis and bacterial death.

Conclusion

This compound and its derivatives are indispensable chiral precursors in the pharmaceutical industry, most notably for the synthesis of the cephalosporin antibiotic Cefamandole. The protocols provided herein offer a detailed guide for both chemical and enzymatic synthesis routes, highlighting the reaction conditions and expected outcomes. The enzymatic approach represents a more sustainable and environmentally friendly alternative to traditional chemical methods. The continued exploration of biocatalysis and the use of chiral building blocks like mandelic acid are pivotal for the future of efficient and selective pharmaceutical synthesis.

References

Sodium Mandelate: Application Notes and Protocols for Microbiological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium mandelate in microbiological studies. This document includes detailed protocols for assessing its antimicrobial activity and for its use as a selective agent in culture media. The information is intended to guide researchers in utilizing this compound as a tool in bacteriology and drug development.

Overview of this compound in Microbiology

This compound, the sodium salt of mandelic acid, is an aromatic alpha-hydroxy acid. Historically, the parent compound, mandelic acid, has been recognized for its antiseptic properties, particularly in the treatment of urinary tract infections.[1][2] In microbiological research, this compound is primarily utilized for its antibacterial activity and as a selective agent in culture media to inhibit the growth of certain microorganisms while allowing others to flourish.

The antimicrobial efficacy of mandelic acid and its salts is attributed to a combination of factors including its acidic nature and lipophilicity, which facilitates its passage through bacterial cell membranes.[3][4] Its mechanism of action is thought to involve the disruption of membrane integrity and potential interference with cellular metabolic processes.[4] The antibacterial effect is more pronounced in acidic conditions.[1]

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial activity of mandelic acid and its sodium salt against a range of microorganisms. This data is crucial for designing experiments to test the efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Mandelic Acid and its Salts

MicroorganismCompoundMIC (mg/mL)MBC (mg/mL)
Listeria monocytogenes ATCC 13932Mandelic Acid1.252.5
This compound2.55.0
Staphylococcus aureus ATCC 25923Mandelic Acid1.252.5
This compound2.55.0
Bacillus subtilis ATCC 6633Mandelic Acid0.6251.25
This compound1.252.5
Loigolactobacillus backii KKP 3566Mandelic Acid2.55.0
This compound5.010.0
Escherichia coli ATCC 25922Mandelic Acid2.55.0
This compound5.010.0
Salmonella Typhimurium ATCC 14028Mandelic Acid2.55.0
This compound5.010.0
Rhodotorula mucilaginosa KKP 3560Mandelic Acid1.252.5
This compound2.55.0
Candida albicans ATCC 10231Mandelic Acid1.252.5
This compound2.55.0

Data extracted from a study on the antimicrobial properties of mandelic acid and its alkali metal salts.[5]

Table 2: Recommended Concentration for Use in Selective Media

MediaSelective AgentConcentrationTarget Microorganism
Brilliant Green AgarThis compound350 mg/LSalmonella spp.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in the appropriate sterile broth at a concentration that is at least double the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of sterile broth.

    • Incubate at the optimal temperature and time to achieve a logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no this compound).

    • The twelfth column will serve as the sterility control (broth only, no bacteria).

  • Inoculation:

    • Add the prepared bacterial inoculum to all wells except for the sterility control wells. The final volume in each well should be 200 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test bacterium for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution plate_setup Set up Serial Dilutions in 96-well Plate stock->plate_setup inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (16-20 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC determination of this compound.

Protocol for Preparation of Brilliant Green Agar with this compound for Salmonella Selection

This protocol describes the preparation of a selective medium for the isolation of Salmonella species.

Materials:

  • Brilliant Green Agar base

  • This compound

  • Distilled water

  • Sterile flasks

  • Autoclave

  • Sterile Petri dishes

Procedure:

  • Prepare Brilliant Green Agar:

    • Suspend the Brilliant Green Agar base in distilled water according to the manufacturer's instructions.

    • Heat with frequent agitation and bring to a boil to dissolve the medium completely.

  • Add this compound:

    • For every 1 liter of medium, add 350 mg of this compound.[6]

    • Mix thoroughly to ensure the this compound is completely dissolved.

  • Sterilization:

    • Sterilize the medium by autoclaving at 121°C for 15 minutes. Caution: Some formulations of Brilliant Green Agar recommend against autoclaving. Always follow the manufacturer's instructions for the specific base being used. If autoclaving is not recommended, the medium should be brought to a boil and then cooled.

  • Pouring Plates:

    • Cool the sterilized medium to 45-50°C in a water bath.

    • Pour the molten agar into sterile Petri dishes and allow them to solidify on a level surface.

  • Quality Control:

    • Once solidified, the plates can be streaked with a known Salmonella strain as a positive control and a known Gram-positive and/or other Gram-negative bacterium as a negative control to confirm the medium's selectivity and performance.

BGA_Prep_Workflow start Start suspend Suspend Brilliant Green Agar Base in Water start->suspend dissolve Heat to Dissolve suspend->dissolve add_sm Add 350 mg/L This compound dissolve->add_sm sterilize Sterilize (Autoclave or Boil) add_sm->sterilize cool Cool to 45-50°C sterilize->cool pour Pour into Sterile Petri Dishes cool->pour solidify Allow to Solidify pour->solidify end End solidify->end

Preparation of Brilliant Green Agar with this compound.

Proposed Mechanism of Antimicrobial Action

The precise signaling pathways of this compound's antimicrobial action are not fully elucidated. However, based on the properties of mandelic acid, a general mechanism can be proposed. The lipophilic nature of the molecule allows it to penetrate the bacterial cell membrane. Once inside the cytoplasm, the acidic properties can lead to a decrease in intracellular pH, which can disrupt enzymatic functions and overall cellular processes. Additionally, mandelic acid has been suggested to have pro-oxidative activity, which could lead to the generation of reactive oxygen species (ROS), causing damage to cellular components such as DNA, proteins, and lipids.

Mandelate_Mechanism cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular NaM This compound penetration Membrane Penetration (Lipophilicity) NaM->penetration cytoplasm Mandelic Acid in Cytoplasm penetration->cytoplasm acidification Intracellular Acidification cytoplasm->acidification ros ROS Generation (Pro-oxidative activity) cytoplasm->ros disruption Disruption of Enzymatic Function acidification->disruption damage Damage to DNA, Proteins, and Lipids ros->damage

Proposed mechanism of this compound's antimicrobial action.

References

Sodium Mandelate: Applications in Chiral Resolution and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium mandelate, the sodium salt of mandelic acid, is a versatile reagent in organic synthesis, primarily recognized for its crucial role in the separation of enantiomers through chiral resolution.[1] Its properties, including water solubility and the chirality inherited from mandelic acid, make it a valuable tool for chemists in research, and the pharmaceutical and agrochemical industries.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in dynamic kinetic resolution and as a resolving agent for racemic mixtures.

Application Notes

This compound is principally utilized in two key areas of organic synthesis:

  • Preparation of Enantiomerically Pure Mandelic Acid: (R)- and (S)-Mandelic acid are important chiral building blocks for the synthesis of various pharmaceuticals, including antibiotics like penicillins and cephalosporins, as well as anti-obesity and anticancer drugs.[2][3] this compound is a key intermediate in the dynamic kinetic resolution (DKR) of racemic mandelic acid, a process that allows for the theoretical conversion of 100% of the racemate into a single desired enantiomer.[4] This method combines the enzymatic racemization of the undesired enantiomer with the diastereoselective crystallization of the desired enantiomer.[4]

  • Chiral Resolution of Racemic Compounds: The principle of diastereomeric salt formation is a classical and industrially significant method for separating enantiomers.[5][6] Mandelic acid, and by extension its salt, can be used as a chiral resolving agent. A racemic mixture of a base, such as an amine, can be reacted with an enantiomerically pure form of mandelic acid (or its sodium salt, which can be easily protonated in situ) to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Experimental Protocols

Protocol 1: Preparation of this compound from Racemic Mandelic Acid

This protocol describes the preparation of this compound from racemic mandelic acid, a common preliminary step for its use in resolution protocols.[4]

Materials:

  • Racemic mandelic acid

  • Cyclopentyl methyl ether (CPME)

  • Saturated sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 2 g (13.1 mmol) of racemic mandelic acid in 50 ml of cyclopentyl methyl ether (CPME).

  • To the dissolved mandelic acid, add 500 µl of a saturated NaOH solution.

  • Stir the resulting suspension for 1 hour at room temperature.

  • Filter the precipitated this compound.

  • Dry the collected solid at room temperature.

  • The purity of the obtained this compound can be analyzed by NMR.[4]

Protocol 2: Dynamic Kinetic Resolution of Racemic Mandelate using a Chiral Amine

This protocol details a chemoenzymatic dynamic kinetic resolution of racemic this compound to produce enantiomerically enriched (R)-mandelic acid via diastereomeric salt crystallization with (1R,2R)-(-)-1,2-diaminodiphenylethane ((1R,2R)-DPEN).[4]

Materials:

  • Racemic this compound

  • (1R,2R)-DPEN dihydrochloride

  • HEPES buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), saturated solution

  • Mandelate racemase cell extract

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 400 mM solution of racemic this compound in 50 mM HEPES buffer containing 3.3 mM MgCl₂. Adjust the pH to 7.5 using concentrated HCl and saturated NaOH solutions.

    • Prepare a 150 mM solution of (1R,2R)-DPEN dihydrochloride in 50 mM HEPES buffer containing 3.3 mM MgCl₂. Adjust the pH to 7.5 as described above.

  • Reaction Setup (5 ml scale):

    • Mix 2.5 ml of the 400 mM this compound solution with 2.5 ml of the 150 mM (1R,2R)-DPEN dihydrochloride solution to obtain a final reaction mixture with 200 mM mandelate and 75 mM (1R,2R)-DPEN.

    • Ensure any remaining (1R,2R)-DPEN is transferred by rinsing the vial with the mandelate solution.

    • Re-adjust the pH of the final mixture to 7.5.

    • Add 10 U/ml of mandelate racemase cell extract to initiate the dynamic kinetic resolution.

    • Stir the reaction mixture at room temperature.

  • Product Isolation and Analysis:

    • The diastereomeric salt of (R)-mandelic acid and (1R,2R)-DPEN will selectively crystallize from the solution.

    • The progress of the resolution and the enantiomeric excess of the product can be monitored over time by taking samples, isolating the solid, and analyzing it by chiral HPLC.[4]

Data Presentation

Table 1: Conditions and Results for the Dynamic Kinetic Resolution of Racemic Mandelate [4]

ParameterValue
SubstrateRacemic this compound
Chiral Resolving Agent(1R,2R)-DPEN
Substrate Concentration200 mM
Resolving Agent Conc.75 mM
EnzymeMandelate Racemase
Enzyme Concentration10 U/ml
Buffer50 mM HEPES with 3.3 mM MgCl₂
pH7.5
TemperatureRoom Temperature (22-23 °C)
Reaction Time72 h
Enantiomeric Excess (ee) of Product Salt> 70%

Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_dkr Dynamic Kinetic Resolution MA Racemic Mandelic Acid Mix1 Dissolve and React MA->Mix1 CPME CPME CPME->Mix1 NaOH Saturated NaOH NaOH->Mix1 Filter Filter and Dry Mix1->Filter NaM This compound Filter->NaM NaM_rac Racemic This compound Mix2 Mix Components NaM_rac->Mix2 DPEN (1R,2R)-DPEN DPEN->Mix2 Buffer HEPES Buffer (pH 7.5) Buffer->Mix2 Enzyme Mandelate Racemase Enzyme->Mix2 Crystallize Selective Crystallization of (R)-Mandelate Salt Mix2->Crystallize Product Enantioenriched (R)-Mandelate Salt Crystallize->Product

Caption: Workflow for the preparation of this compound and its use in dynamic kinetic resolution.

diastereomeric_resolution cluster_racemate Racemic Mixture cluster_diastereomers Diastereomeric Salts R_Amine (R)-Amine ResolvingAgent Chiral Resolving Agent ((S)-Mandelic Acid) S_Amine (S)-Amine Salt1 (R)-Amine-(S)-Mandelate ResolvingAgent->Salt1 Salt2 (S)-Amine-(S)-Mandelate ResolvingAgent->Salt2 Separation Separation (e.g., Crystallization) Salt1->Separation Salt2->Separation IsolatedSalt Isolated Diastereomer ((S)-Amine-(S)-Mandelate) Separation->IsolatedSalt Recovery Recovery (Base Treatment) IsolatedSalt->Recovery PureEnantiomer Enantiomerically Pure (S)-Amine Recovery->PureEnantiomer

Caption: General principle of diastereomeric salt resolution using mandelic acid.

References

Application Note & Protocol: Preparation and Use of Mandelate Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buffer solutions are critical in a vast array of chemical and biological research applications, ensuring pH stability for reactions, analyses, and formulations. A buffer system composed of mandelic acid and its conjugate base, sodium mandelate, is particularly useful in the pharmaceutical sciences. Mandelic acid, an alpha-hydroxy acid, and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.[1] The ability to control pH with a mandelate buffer is therefore valuable in the development, formulation, and quality control of such drugs. This document provides a detailed protocol for the preparation of mandelate buffer solutions and highlights their applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of mandelic acid and this compound is essential for accurate buffer preparation. The Henderson-Hasselbalch equation, pH = pKa + log₁₀([A⁻]/[HA]), is the cornerstone for calculating the required concentrations of the acidic (mandelic acid, HA) and basic (this compound, A⁻) components to achieve a desired pH. The effectiveness of a buffer is highest when the target pH is close to the pKa of the weak acid.[2]

Table 1: Properties of Mandelic Acid and this compound

PropertyMandelic AcidThis compound
Molecular Formula C₈H₈O₃[3][4][5]C₈H₇NaO₃[6][7]
Molar Mass ( g/mol ) 152.15[3][4][8]174.13[6][7][9]
pKa (at 25°C) 3.37[10]-
Appearance White crystalline powder[3]White crystalline solid

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Mandelate Buffer Solution, pH 3.5

This protocol details the preparation of 1 liter of a 0.1 M mandelate buffer at a pH of 3.5.

Materials:

  • Mandelic Acid (C₈H₈O₃)

  • This compound (C₈H₇NaO₃)

  • Deionized (DI) or distilled water (dH₂O)

  • Beakers

  • Graduated cylinders

  • Volumetric flask (1 L)

  • Magnetic stirrer and stir bar

  • pH meter, calibrated

  • Weighing balance

Methodology:

  • Calculate the required amounts of mandelic acid and this compound:

    • Use the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA])

    • 3.5 = 3.37 + log([A⁻]/[HA])

    • 0.13 = log([A⁻]/[HA])

    • [A⁻]/[HA] = 10⁰.¹³ ≈ 1.35

    • The total buffer concentration is 0.1 M, so [HA] + [A⁻] = 0.1 M.

    • Solving these two simultaneous equations gives:

      • [HA] (Mandelic Acid) ≈ 0.0426 M

      • [A⁻] (this compound) ≈ 0.0574 M

    • Calculate the mass needed for 1 L of solution:

      • Mass of Mandelic Acid = 0.0426 mol/L * 152.15 g/mol * 1 L ≈ 6.48 g

      • Mass of this compound = 0.0574 mol/L * 174.13 g/mol * 1 L ≈ 10.00 g

  • Dissolve the components:

    • Add approximately 800 mL of dH₂O to a 1 L beaker.[11]

    • Place the beaker on a magnetic stirrer and add the stir bar.

    • Weigh out 6.48 g of mandelic acid and 10.00 g of this compound and add them to the water.

    • Stir until both components are completely dissolved.

  • Adjust the pH:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Place the pH electrode in the buffer solution and monitor the reading.

    • If necessary, adjust the pH to 3.5 by adding small amounts of a concentrated strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Final Volume Adjustment:

    • Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add dH₂O to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage:

    • Transfer the buffer to a clearly labeled and sealed container.

    • Store at room temperature or as required for your specific application.

Visualizations

Buffer_Preparation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_final Finalization start Start calc Calculate Mass (Henderson-Hasselbalch) start->calc 1 weigh Weigh Mandelic Acid & this compound calc->weigh 2 dissolve Dissolve in ~80% Final Volume of dH₂O weigh->dissolve 3 ph_adjust Adjust pH with HCl / NaOH dissolve->ph_adjust 4 vol_adjust Adjust to Final Volume in Volumetric Flask ph_adjust->vol_adjust 5 mix Mix Thoroughly vol_adjust->mix 6 store Store and Label mix->store 7 end End store->end 8

Caption: Workflow for Mandelate Buffer Preparation.

Chemical_Equilibrium HA Mandelic Acid (C₈H₈O₃) A_minus Mandelate Ion (C₈H₇O₃⁻) HA->A_minus dissociation HA->A_minus A_minus->HA association H_plus H⁺

Caption: Equilibrium of Mandelic Acid and Mandelate.

Applications in Research and Drug Development

Mandelate buffers are valuable in various stages of pharmaceutical research and development:

  • Drug Synthesis: As mandelic acid is a precursor for many drugs, a mandelate buffer can be used to control the pH of reaction mixtures during synthesis, potentially improving yield and purity.

  • Formulation Studies: The pH of a drug formulation is a critical parameter that can affect its stability, solubility, and bioavailability.[12] Mandelate buffers can be employed to maintain the optimal pH for liquid dosage forms.

  • Analytical Chemistry: In techniques like High-Performance Liquid Chromatography (HPLC), maintaining a constant pH of the mobile phase is crucial for reproducible separation of compounds.[2] Mandelate buffers can be used for this purpose, particularly for the analysis of acidic or basic compounds.

  • Biological Assays: Many biological assays, such as enzyme kinetics studies, require a stable pH environment to ensure accurate and reproducible results.

Conclusion

The preparation of mandelate buffer solutions using mandelic acid and this compound is a straightforward process that can be accomplished with high accuracy by following the detailed protocol provided. The use of the Henderson-Hasselbalch equation allows for the precise calculation of the required components to achieve a target pH. Given the importance of mandelic acid and its derivatives in the pharmaceutical industry, the ability to prepare and utilize mandelate buffers is a valuable skill for researchers and professionals in drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Sodium Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of sodium mandelate in pharmaceutical formulations. The method is suitable for routine quality control and assay of the active pharmaceutical ingredient (API). Additionally, a protocol for the chiral separation of mandelic acid enantiomers is provided for applications requiring stereospecific analysis.

Introduction

This compound is the sodium salt of mandelic acid, an aromatic alpha-hydroxy acid. It is utilized in various pharmaceutical and cosmetic applications, often for its antibacterial properties. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of these products. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and specificity.

This document provides a comprehensive guide for the HPLC analysis of this compound, including a detailed experimental protocol for an achiral assay, system suitability requirements, and performance data. A method for chiral separation is also described.

Achiral Quantitative Analysis of this compound

This method is designed for the routine assay of this compound in raw materials and finished pharmaceutical products.

2.1. Chromatographic Conditions

A summary of the HPLC conditions for the achiral analysis is presented in Table 1.

ParameterValue
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (30:70:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 212 nm
Run Time 10 minutes

Table 1: HPLC Conditions for Achiral Analysis of this compound

2.2. Experimental Protocol

2.2.1. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (85%)

  • 0.45 µm Syringe Filters

2.2.2. Mobile Phase Preparation

  • Carefully measure 700 mL of HPLC grade water into a 1 L volumetric flask.

  • Add 1.0 mL of 85% phosphoric acid and mix thoroughly.

  • Add 300 mL of acetonitrile and bring to volume with water.

  • Degas the mobile phase by sonication or vacuum filtration.

2.2.3. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.2.4. Sample Preparation (from a solid dosage form)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.3. System Suitability and Performance Data

The system suitability parameters should be established to ensure the performance of the chromatographic system. The expected performance data for this method is summarized in Table 2.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.0~1.2
Theoretical Plates ≥ 2000> 3000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%< 1.0%
Retention Time -~4.5 min
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Limit of Detection (LOD) -0.02 mg/L[1][2][3]
Limit of Quantification (LOQ) -0.075 mg/L[1][2][3]

Table 2: System Suitability and Performance Data for Achiral HPLC Method

Chiral Separation of Mandelic Acid Enantiomers

For applications requiring the separation and quantification of the (R)- and (S)-enantiomers of mandelic acid, a chiral HPLC method is necessary. This is particularly relevant in the analysis of biological samples where mandelic acid is a metabolite of styrene.[4][5]

3.1. Chromatographic Conditions

A summary of the HPLC conditions for the chiral separation is presented in Table 3.

ParameterValue
Column CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[6]
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)[6]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 230 nm[6]

Table 3: HPLC Conditions for Chiral Separation of Mandelic Acid

3.2. Experimental Protocol

3.2.1. Reagents and Materials

  • (±)-Mandelic Acid Reference Standard

  • n-Hexane (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • 0.45 µm Syringe Filters (PTFE)

3.2.2. Mobile Phase Preparation

  • In a suitable container, mix 800 mL of n-hexane with 200 mL of isopropanol.

  • Add 1.0 mL of TFA to the mixture and mix thoroughly.

  • Degas the mobile phase before use.

3.2.3. Standard and Sample Preparation

Prepare standard and sample solutions in the mobile phase at the desired concentration and filter through a 0.45 µm PTFE syringe filter before injection.

3.3. Expected Results

This method should provide baseline resolution of the (R)- and (S)-mandelic acid enantiomers.[6] The elution order of the enantiomers should be determined by injecting a standard of a single enantiomer, if available.[6]

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_processing Data Processing Stage prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile_phase->hplc_system prep_standard Standard Solution Preparation prep_standard->hplc_system prep_sample Sample Solution Preparation prep_sample->hplc_system data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition peak_integration Peak Integration (Area, Height, Retention Time) data_acquisition->peak_integration quantification Quantification (Assay Calculation) peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC analysis.

logical_relationships cluster_factors Factors Influencing Separation cluster_performance Chromatographic Performance mobile_phase Mobile Phase Composition (% Organic, pH) retention Retention Time mobile_phase->retention resolution Resolution mobile_phase->resolution column Stationary Phase (C18, Chiral Selector) column->retention column->resolution flow_rate Flow Rate flow_rate->retention efficiency Efficiency (Plate Count) flow_rate->efficiency temperature Temperature temperature->retention temperature->efficiency retention->resolution peak_shape Peak Shape (Tailing Factor) resolution->peak_shape efficiency->resolution

Caption: Factors influencing HPLC separation.

Conclusion

The methods presented in this application note are suitable for the routine quantitative analysis and chiral separation of this compound and mandelic acid. The achiral method is simple, rapid, and robust, making it ideal for quality control environments. The chiral method provides excellent resolution for enantiomeric purity testing. Proper system suitability testing should always be performed to ensure the validity of the results.

References

Application Notes and Protocols for Utilizing Sodium Mandelate as a Carbon Source in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium mandelate, the sodium salt of mandelic acid, serves as an effective carbon and energy source for a diverse range of microorganisms. Its aromatic structure makes it a valuable model compound for studying the microbial degradation of aromatic compounds, which is a critical area of research in bioremediation, biocatalysis, and industrial biotechnology. This document provides detailed application notes and protocols for utilizing this compound in microbial fermentation, with a focus on key microorganisms, metabolic pathways, and experimental procedures.

Microbial Utilization of this compound

A variety of prokaryotic and eukaryotic microorganisms have been identified to metabolize mandelate.[1] Notable examples include bacteria such as Pseudomonas putida and yeasts like Rhodotorula graminis and Hanseniaspora vineae.[2][3][4][5] These microorganisms possess specific enzymatic pathways to break down the mandelate molecule and channel the resulting intermediates into central metabolic pathways for energy production and biosynthesis.

Metabolic Pathways for Mandelate Degradation

The microbial degradation of mandelate primarily proceeds through the mandelate pathway , which converges on the central intermediates of the β-ketoadipate pathway.[4] The specifics of the initial enzymatic steps can vary between different microorganisms, particularly in their stereospecificity for the D(-) and L(+) enantiomers of mandelate.

Mandelate Pathway in Pseudomonas putida

Pseudomonas putida is a well-studied bacterium known for its metabolic versatility, including its ability to degrade a wide range of aromatic compounds.[3][6] The mandelate pathway in P. putida involves a series of enzymatic reactions that convert mandelate to benzoate, which is then further metabolized.[3][7][8] The key enzymes in this pathway are encoded by the mdl operon.[9]

The pathway initiates with the conversion of both D(-) and L(+) mandelate to (S)-mandelate. This is followed by the oxidation of (S)-mandelate to benzoylformate.[10] Benzoylformate is then decarboxylated to benzaldehyde, which is subsequently oxidized to benzoate.[3][4]

Signaling Pathway of Mandelate Metabolism in Pseudomonas putida

Mandelate_Pathway_Pseudomonas cluster_mandelate_conversion Mandelate Conversion cluster_oxidation Oxidation to Benzaldehyde cluster_final_conversion Conversion to Central Metabolism D(-)-Mandelate D(-)-Mandelate Mandelate Racemase (MdlA) Mandelate Racemase (MdlA) D(-)-Mandelate->Mandelate Racemase (MdlA) L(+)-Mandelate L(+)-Mandelate L(+)-Mandelate->Mandelate Racemase (MdlA) (S)-Mandelate (S)-Mandelate Mandelate Racemase (MdlA)->(S)-Mandelate (S)-Mandelate_Dehydrogenase (MdlB) (S)-Mandelate_Dehydrogenase (MdlB) (S)-Mandelate->(S)-Mandelate_Dehydrogenase (MdlB) Benzoylformate Benzoylformate (S)-Mandelate_Dehydrogenase (MdlB)->Benzoylformate Benzoylformate_Decarboxylase (MdlC) Benzoylformate_Decarboxylase (MdlC) Benzoylformate->Benzoylformate_Decarboxylase (MdlC) Benzaldehyde Benzaldehyde Benzoylformate_Decarboxylase (MdlC)->Benzaldehyde Benzaldehyde_Dehydrogenase (MdlD) Benzaldehyde_Dehydrogenase (MdlD) Benzaldehyde->Benzaldehyde_Dehydrogenase (MdlD) Benzoate Benzoate Benzaldehyde_Dehydrogenase (MdlD)->Benzoate Beta-Ketoadipate_Pathway Beta-Ketoadipate_Pathway Benzoate->Beta-Ketoadipate_Pathway TCA_Cycle TCA_Cycle Beta-Ketoadipate_Pathway->TCA_Cycle Succinyl-CoA + Acetyl-CoA

Caption: Mandelate metabolism pathway in Pseudomonas putida.

Mandelate Pathway in Rhodotorula graminis

The yeast Rhodotorula graminis can utilize both D(-) and L(+) enantiomers of mandelate as its sole carbon and energy source.[2][11] Unlike P. putida, R. graminis employs two distinct stereospecific dehydrogenases for the initial oxidation step. An NAD-dependent D(-)-mandelate dehydrogenase and a dye-linked L(+)-mandelate dehydrogenase catalyze the conversion of their respective enantiomers to benzoylformate.[2][11][12][13][14] The subsequent steps to benzoate are similar to those in Pseudomonas.[2][11]

Signaling Pathway of Mandelate Metabolism in Rhodotorula graminis

Mandelate_Pathway_Rhodotorula cluster_enantiomer_oxidation Stereospecific Oxidation DL-Mandelate DL-Mandelate D(-)-Mandelate D(-)-Mandelate DL-Mandelate->D(-)-Mandelate L(+)-Mandelate L(+)-Mandelate DL-Mandelate->L(+)-Mandelate D(-)-Mandelate_Dehydrogenase D(-)-Mandelate_Dehydrogenase D(-)-Mandelate->D(-)-Mandelate_Dehydrogenase L(+)-Mandelate_Dehydrogenase L(+)-Mandelate_Dehydrogenase L(+)-Mandelate->L(+)-Mandelate_Dehydrogenase Benzoylformate Benzoylformate D(-)-Mandelate_Dehydrogenase->Benzoylformate L(+)-Mandelate_Dehydrogenase->Benzoylformate Benzoylformate_Decarboxylase Benzoylformate_Decarboxylase Benzoylformate->Benzoylformate_Decarboxylase Benzaldehyde Benzaldehyde Benzoylformate_Decarboxylase->Benzaldehyde Benzaldehyde_Dehydrogenase Benzaldehyde_Dehydrogenase Benzaldehyde->Benzaldehyde_Dehydrogenase Benzoate Benzoate Benzaldehyde_Dehydrogenase->Benzoate Protocatechuate_Pathway Protocatechuate_Pathway Benzoate->Protocatechuate_Pathway Beta-Ketoadipate_Pathway Beta-Ketoadipate_Pathway Protocatechuate_Pathway->Beta-Ketoadipate_Pathway TCA_Cycle TCA_Cycle Beta-Ketoadipate_Pathway->TCA_Cycle

Caption: Mandelate metabolism pathway in Rhodotorula graminis.

Experimental Protocols

Protocol 1: Culturing Pseudomonas putida on this compound

This protocol outlines the procedure for growing Pseudomonas putida in a minimal medium with this compound as the sole carbon source.

Materials:

  • Pseudomonas putida strain (e.g., ATCC 12633)

  • M9 minimal salts medium (5x stock solution: 64 g/L Na₂HPO₄·7H₂O, 15 g/L KH₂PO₄, 2.5 g/L NaCl, 5.0 g/L NH₄Cl)

  • 20% (w/v) this compound stock solution (sterile filtered)

  • 1 M MgSO₄ (sterile)

  • 0.1 M CaCl₂ (sterile)

  • Trace metal solution (sterile)

  • Sterile culture flasks or tubes

  • Incubator shaker

Procedure:

  • Prepare M9 Mandelate Medium:

    • To 800 mL of sterile deionized water, add 200 mL of 5x M9 minimal salts.

    • Autoclave the solution.

    • Allow the medium to cool to room temperature.

    • Aseptically add the following sterile solutions:

      • 2 mL of 1 M MgSO₄

      • 100 µL of 0.1 M CaCl₂

      • 10 mL of 20% this compound solution (final concentration 0.2%)

      • 1 mL of trace metal solution.

    • Adjust the final volume to 1 L with sterile deionized water.

  • Inoculation:

    • Prepare a starter culture of P. putida in a rich medium (e.g., LB broth) overnight at 30°C with shaking.

    • Pellet the cells by centrifugation (5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile M9 salts solution (without a carbon source) to remove residual rich medium.

    • Resuspend the cells in M9 salts solution.

    • Inoculate the M9 mandelate medium with the washed cell suspension to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

  • Incubation:

    • Incubate the cultures at 30°C with vigorous shaking (200-250 rpm).

    • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

Experimental Workflow for Culturing Microorganisms on this compound

Fermentation_Workflow Start Start Prepare_Minimal_Medium Prepare Minimal Medium (e.g., M9 Salts) Start->Prepare_Minimal_Medium Sterilize_Medium Sterilize Medium (Autoclave) Prepare_Minimal_Medium->Sterilize_Medium Add_Supplements Aseptically Add Supplements (MgSO4, CaCl2, etc.) Sterilize_Medium->Add_Supplements Prepare_Mandelate_Stock Prepare this compound Stock Solution Sterilize_Mandelate Filter Sterilize Mandelate Stock Prepare_Mandelate_Stock->Sterilize_Mandelate Add_Mandelate Add Sterile Mandelate to Cooled Medium Sterilize_Mandelate->Add_Mandelate Add_Supplements->Add_Mandelate Prepare_Inoculum Prepare Starter Culture of Microorganism Add_Mandelate->Prepare_Inoculum Inoculate_Medium Inoculate Mandelate Medium with Washed Cells Wash_Cells Wash Cells to Remove Residual Medium Prepare_Inoculum->Wash_Cells Wash_Cells->Inoculate_Medium Incubate_Culture Incubate with Shaking at Optimal Temperature Inoculate_Medium->Incubate_Culture Monitor_Growth Monitor Growth (e.g., OD600) Incubate_Culture->Monitor_Growth Analyze_Samples Analyze Samples for Substrate Consumption and Product Formation Monitor_Growth->Analyze_Samples End End Analyze_Samples->End

Caption: General workflow for microbial fermentation using this compound.

Protocol 2: Enzyme Assays for Mandelate Pathway Enzymes

This protocol provides a general framework for assaying the activity of key enzymes in the mandelate pathway. Specific conditions may need to be optimized for the particular microorganism and enzyme.

A. (S)-Mandelate Dehydrogenase (MdlB) Assay

  • Principle: The activity is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), spectrophotometrically.

  • Reaction Mixture (1 mL):

    • 50 mM Phosphate buffer (pH 7.5)

    • 10 mM (S)-Mandelate

    • 0.1 mM DCPIP

    • Cell-free extract

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

    • Initiate the reaction by adding (S)-mandelate.

    • Monitor the decrease in absorbance at 600 nm.

    • Calculate the enzyme activity based on the molar extinction coefficient of DCPIP.

B. Benzoylformate Decarboxylase (MdlC) Assay

  • Principle: The activity is determined by measuring the rate of benzaldehyde formation from benzoylformate. Benzaldehyde can be quantified by HPLC or by a coupled enzymatic assay.

  • Reaction Mixture (1 mL):

    • 50 mM Phosphate buffer (pH 6.5)

    • 5 mM Benzoylformate

    • 0.2 mM Thiamine pyrophosphate (TPP)

    • 5 mM MgCl₂

    • Cell-free extract

  • Procedure:

    • Incubate the reaction mixture at 30°C.

    • Take samples at different time points and stop the reaction (e.g., by adding acid).

    • Analyze the formation of benzaldehyde by HPLC.

Quantitative Data

The following tables summarize key quantitative data related to the microbial utilization of this compound.

MicroorganismSubstrateProductYield/RateReference
Halomonas bluephagenesisTyrosineMandelate71 mg/L[15]
Halomonas bluephagenesisTyrosineHydroxymandelate~150 mg/L[15]
Bacillus anthracis SterneL-alanine + Inosine + MandelateSpore Germination10 mM mandelate potentiated germination[16]

Table 1: Product Yields from Mandelate and Precursors

EnzymeMicroorganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference
L(+)-Mandelate DehydrogenaseRhodotorula graminisL(+)-Mandelate--[12][14]
D(-)-Mandelate DehydrogenaseRhodotorula graminisD(-)-Mandelate--[13]
(S)-Mandelate DehydrogenasePseudomonas putida(S)-Mandelate--[10]

Conclusion

This compound is a versatile carbon source for a range of microorganisms, providing a valuable system for studying aromatic compound degradation and for potential applications in biocatalysis and bioremediation. The detailed protocols and pathway diagrams provided in this document offer a solid foundation for researchers to design and execute experiments utilizing this compound in microbial fermentation. Further optimization of culture conditions and genetic engineering of the microbial hosts can lead to enhanced degradation rates and the production of valuable biochemicals.

References

Application of sodium mandelate in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium mandelate, the sodium salt of mandelic acid, is an aromatic alpha-hydroxy acid. While not a conventional component of standard cell culture media, its biological activities suggest potential applications in specialized research areas, particularly in oncology and dermatology. Mandelic acid and its derivatives have demonstrated antimicrobial, antioxidant, and anticancer properties.[1][2] In a cell culture setting, this compound can be utilized to investigate its effects on cell viability, proliferation, and metabolism. Given that mandelic acid is an alpha-hydroxy acid, it is known to accelerate cell turnover and promote collagen production, effects that can be explored in vitro using skin cell models.[3][4]

Key Applications in Cell Culture:

  • Anticancer Research: this compound can be used as a test compound to evaluate its cytotoxic and anti-proliferative effects on various cancer cell lines. Studies have indicated that certain mandelic acid-containing compounds exhibit notable anticancer activity against human breast (MCF-7) and colorectal (HCT-116) cancer cells.[1]

  • Dermatological Research: In cultures of keratinocytes, fibroblasts, or other skin-derived cells, this compound can be applied to study its influence on cell renewal, extracellular matrix protein synthesis (e.g., collagen), and cellular responses to aging and photodamage.[3][4]

  • Metabolic Studies: The metabolic fate and effects of this compound can be investigated in various cell types. For instance, it has been used in primary cultures of rat hepatocytes to study its stereoselective metabolism.

  • Antimicrobial Agent: In specific co-culture or host-pathogen interaction models, the antimicrobial properties of this compound could be explored.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of mandelic acid and its derivatives.

Table 1: In Vitro Anticancer Activity of a Mandelic Acid-Containing Complex

Cell LineCancer TypeIC50 Value (µg/mL)
MCF-7Human Breast Cancer8.826 ± 0.26
HCT-116Colorectal Cancer50.86 ± 0.10

(Data sourced from a study on a specific mandelic acid complex.)[1]

Table 2: Effects of Topical Mandelic Acid on Skin Viscoelasticity

ParameterDuration of TreatmentPercentage IncreaseP-value
Elasticity4 weeks25.4%0.003
Firmness4 weeks23.8%0.029

(Data from a clinical study on the topical application of mandelic acid.)[5]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (powdered, sterile)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend in complete medium. c. Count the cells and adjust the density to 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a sterile stock solution of this compound in complete cell culture medium (e.g., 10 mg/mL). b. Perform serial dilutions of the stock solution in complete medium to achieve a range of desired concentrations. c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the various concentrations of this compound solution to the respective wells. Include a vehicle control (medium without this compound) and a blank (medium only, no cells). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After the incubation, add 100 µL of the MTT solvent to each well to dissolve the formazan crystals. d. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Read the absorbance of each well at 570 nm using a multi-well plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with varying concentrations incubate_24h->treat_cells prepare_dilutions Prepare serial dilutions of this compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solvent incubate_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Signaling Pathways

The specific molecular signaling pathways through which this compound or mandelic acid exerts its cytotoxic effects in mammalian cells are not well-elucidated in the currently available literature. The observed anticancer activity may be attributed to a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, or metabolic interference. Further research is required to delineate the precise intracellular targets and signaling cascades involved.

logical_relationship sodium_mandelate This compound Treatment unknown_pathway Undetermined Molecular Mechanism(s) sodium_mandelate->unknown_pathway ? cellular_effects Cellular Effects unknown_pathway->cellular_effects effect1 Decreased Cell Viability effect2 Inhibition of Proliferation

Caption: Proposed logical relationship of this compound's effect on cancer cells.

References

Troubleshooting & Optimization

How to improve the yield of chiral resolution with sodium mandelate?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chiral resolution of mandelic acid and its salts, such as sodium mandelate. Below, you will find troubleshooting guides and frequently asked questions to help improve the yield and enantiomeric excess of your resolution experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral resolution of mandelic acid via diastereomeric salt crystallization.

Problem: Low Yield of Desired Enantiomer (Consistently Below 50%)

Potential Causes:

  • Incomplete crystallization of the target diastereomeric salt.[1]

  • The chosen solvent may not be optimal for selective precipitation.[2]

  • Suboptimal molar ratio of the resolving agent to the racemic mandelic acid.[2]

  • Significant loss of the product during the washing or recovery phases.[2]

  • The cooling rate during crystallization is too rapid.[1]

  • Crystallization time is insufficient.[1]

Suggested Solutions:

  • Optimize Crystallization Time and Temperature: Ensure the solution is sufficiently cooled and allow adequate time for crystallization to complete.[2] A slower, controlled cooling profile can lead to better-defined crystals and improved yield.[1][2]

  • Seeding: Introduce a few seed crystals of the desired diastereomeric salt to induce and promote crystallization.[1][2]

  • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the desired diastereomeric salt has low solubility while the other salt remains in solution.[2] Alcohols like methanol are common starting points.[2]

  • Adjust Molar Ratio: While a 1:1 molar ratio is a common starting point, the optimal ratio of the resolving agent may need to be adjusted; typically, 0.5 to 1.0 mole equivalent is used.[1][2]

  • Minimize Washing Losses: Use a minimal volume of cold solvent to wash the filtered crystals, which helps to prevent the product from dissolving.[1][2]

Problem: Low Enantiomeric Excess (e.e.)

Potential Causes:

  • Co-precipitation of the undesired diastereomer along with the target salt.[1]

  • The resolving agent used has insufficient enantiomeric purity.[2]

  • Formation of a solid solution where both diastereomeric salts crystallize together.[1]

  • Possible racemization of the mandelic acid under the experimental conditions (e.g., high heat or harsh pH).[2]

Suggested Solutions:

  • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt.[2][3] This is a highly effective method for purifying the desired diastereomer and improving the e.e.[2] For instance, in one study, recrystallization of the (1R,2S)-(−)-ephedrine-(R)-(−)-mandelate salt improved the optical purity from 90% to 96%.[3]

  • Solvent System Optimization: Screen for a more selective solvent system that maximizes the solubility difference between the two diastereomeric salts.[1]

  • Verify Reagent Purity: Ensure the chiral resolving agent has the highest possible enantiomeric purity.[2]

  • Control Conditions: Avoid harsh conditions such as high temperatures or extreme pH levels that could cause racemization.[2]

Problem: No Crystallization Occurs or an Oil Forms ("Oiling Out")

Potential Causes:

  • The solvent is too effective, leading to high solubility for both diastereomeric salts.[1]

  • The concentration of the solution is too low to achieve supersaturation.[1]

  • The selected resolving agent may not form a stable, crystalline salt with mandelic acid.[1]

Suggested Solutions:

  • Change Solvent System: Switch to a less polar solvent or use a mixture of solvents to decrease the solubility of the diastereomeric salts.[1]

  • Increase Concentration: Concentrate the solution to induce supersaturation and promote crystallization.[1]

  • Screen Resolving Agents: If the problem persists, it may be necessary to screen for a different chiral resolving agent that forms more stable crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield for a classical chiral resolution? A1: For a classical resolution method like diastereomeric salt crystallization, the theoretical maximum yield for a single enantiomer is 50% of the initial racemic mixture.[4][5] This is because the racemate consists of a 50:50 mixture of two enantiomers, and the process separates them rather than converting one into the other.

Q2: How do I select the most appropriate chiral resolving agent? A2: The choice of a resolving agent is crucial and often determined empirically.[6] A suitable agent should be enantiomerically pure, readily available, and preferably recyclable.[2] It needs to form a stable diastereomeric salt that crystallizes well.[2] The key is that there must be a significant difference in the solubility between the two resulting diastereomeric salts in a chosen solvent.[1][6] Common resolving agents for acids like mandelic acid are chiral amines, such as (-)-2-amino-1-butanol and (1R,2S)-(-)-ephedrine.[1][3]

Q3: How can I improve the enantiomeric excess (e.e.) of my final product? A3: To enhance the e.e., the most effective method is to perform one or more recrystallizations of the diastereomeric salt before liberating the free mandelic acid.[2] Optimizing the solvent and controlling the cooling rate during crystallization can also significantly improve purity by preventing the co-precipitation of the undesired diastereomer.[2]

Q4: Is it possible to achieve a yield greater than 50%? A4: Yes, it is possible to surpass the 50% theoretical limit by implementing a strategy that involves racemization of the unwanted enantiomer.[4] This approach, often called Dynamic Kinetic Resolution (DKR), combines the resolution step with an in-situ racemization of the enantiomer that remains in the mother liquor.[4][5] For mandelic acid, this can be achieved using a mandelate racemase enzyme, which converts the unwanted enantiomer back into the racemate, allowing it to be resolved continuously.[4] This "Resolution-Racemization-Recycle" (RRR) strategy is essential for creating more economical and sustainable industrial processes.[6][7]

Data Presentation: Comparison of Resolution Strategies

The following table summarizes quantitative data from various chiral resolution methods for mandelic acid and its derivatives.

Resolution MethodResolving Agent / EnzymeSolventYieldEnantiomeric Excess (e.e.)Reference
Diastereomeric Salt Resolution(-)-2-amino-1-butanolMethanol75-85% (overall)Not Specified[1]
Diastereomeric Salt Resolution(1R,2S)-(-)-Ephedrine95% Ethanol80% (crude salt)90% (R)-(-)-mandelic acid[3]
Diastereomeric Salt Resolution (with recrystallization)(1R,2S)-(-)-Ephedrine95% EthanolNot Specified96% (R)-(-)-mandelic acid[3]
Dynamic Kinetic Resolution (DKR)(1R,2R)-DPEN & Mandelate RacemaseAqueous Buffer60.3%94.9% (R)-mandelic acid[1]
Enantiospecific Co-crystallizationLevetiracetamAcetonitrileUp to 94% (resolution efficiency)63% (R)-3-chloromandelic acid[8]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-Mandelic Acid

This protocol provides a general framework for the resolution of racemic mandelic acid using a chiral amine. Note: Specific quantities, solvents, and temperatures should be optimized for your chosen resolving agent and scale.

  • Dissolution: Dissolve the racemic (±)-mandelic acid in a suitable solvent (e.g., methanol or ethanol) in a flask, using gentle heating if necessary.[1]

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalent of the chiral resolving agent (e.g., (-)-2-amino-1-butanol) in the same solvent.[1][2] Slowly add this solution to the mandelic acid solution.[2]

  • Crystallization: Allow the mixture to cool slowly to room temperature. Seeding the solution with a few crystals of the desired diastereomeric salt at this stage can be beneficial to induce crystallization.[1][2]

  • Cooling: Continue to cool the solution in an ice bath or refrigerator (e.g., 0–5°C) for several hours to maximize the precipitation of the diastereomeric salt.[2]

  • Isolation: Collect the precipitated crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove impurities and the soluble diastereomer.[1]

  • Recrystallization (Recommended): To achieve higher enantiomeric purity, recrystallize the diastereomeric salt from a suitable fresh solvent.[1][3]

  • Drying: Dry the purified crystals of the diastereomeric salt.

Protocol 2: Liberation of Free D-(-)-Mandelic Acid
  • Suspension: Suspend the purified diastereomeric salt in water.[2]

  • Acidification: Acidify the mixture by adding a mineral acid, such as hydrochloric acid (HCl), until the pH is low (e.g., pH 1-2).[1] This protonates the mandelate salt to form the free mandelic acid.

  • Extraction: Extract the liberated mandelic acid into a suitable organic solvent, such as ethyl acetate or tert-butyl methyl ether (TBME).[1][3] Repeat the extraction process multiple times to ensure complete recovery.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the resolved, enantiomerically enriched mandelic acid.[1][3]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_iso Step 3: Liberation & Isolation racemate Dissolve Racemic (±)-Mandelic Acid mix Mix Solutions racemate->mix agent Dissolve Chiral Resolving Agent agent->mix crystallize Cool & Crystallize mix->crystallize filtrate Filter Crystals crystallize->filtrate wash Wash with Cold Solvent filtrate->wash mother_liquor mother_liquor filtrate->mother_liquor Mother Liquor (Contains other diastereomer) recrystallize Recrystallize (Optional) For Higher Purity wash->recrystallize liberate Acidify to Liberate Free Mandelic Acid recrystallize->liberate extract Extract with Organic Solvent liberate->extract isolate Dry & Evaporate Solvent extract->isolate product Pure Enantiomer isolate->product

Caption: General workflow for the chiral resolution of mandelic acid via diastereomeric salt crystallization.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Suggested Solutions start Low Yield (<50%) cause1 Incomplete Crystallization start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Product Loss During Washing start->cause3 cause4 Incorrect Molar Ratio start->cause4 sol1 Increase Time / Slower Cooling / Use Seed Crystals cause1->sol1 sol2 Screen Different Solvents or Mixtures cause2->sol2 sol3 Use Minimal Volume of Cold Solvent cause3->sol3 sol4 Optimize Ratio of Resolving Agent (0.5-1.0 equiv) cause4->sol4

Caption: Troubleshooting logic diagram for addressing low yield in chiral resolution experiments.

References

Technical Support Center: Overcoming Solubility Issues of Sodium Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with sodium mandelate in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the organic solvent for my reaction?

A1: this compound, as a salt, has high lattice energy and is inherently polar. Its solubility is significantly lower in less polar organic solvents compared to water.[1][2][3] The principle of "like dissolves like" governs solubility, and the significant difference in polarity between this compound and many organic solvents is the primary reason for poor solubility.

Q2: I observed an oily layer or a sticky precipitate instead of a crystalline solid. What is happening?

A2: This phenomenon is known as "oiling out" or liquid-liquid phase separation. It occurs when the solute separates from the solution as a liquid phase rather than a solid.[4][5][6] This can be caused by several factors, including:

  • High supersaturation: The concentration of this compound exceeds its solubility limit in the solvent system at a given temperature.

  • Low melting point of the solvated solid: The melting point of the this compound, when solvated, may be lower than the temperature of the solution.

  • Presence of impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.[7]

  • Rapid cooling: Fast cooling rates can lead to a rapid increase in supersaturation, favoring the formation of an unstable liquid phase over an ordered crystalline solid.[5]

Q3: Can I predict the solubility of this compound in my specific solvent system?

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in the Reaction Solvent

If this compound is not dissolving sufficiently in your chosen organic solvent, consider the following strategies:

Strategy 1: Employing a Phase Transfer Catalyst (PTC)

Phase transfer catalysts are highly effective for facilitating reactions between a water-soluble salt and an organic-soluble substrate. The PTC transports the anion (mandelate) from the solid or aqueous phase into the organic phase where the reaction occurs.

  • Recommended PTCs: Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) are commonly used and have been shown to be effective catalysts.[8][9][10][11]

  • Typical Catalyst Loading: Start with a catalytic amount, typically around 10 mol% relative to the this compound.[11]

PTC_Workflow A Reaction Mixture (this compound (solid) + Organic Solvent + Substrate) B Add Phase Transfer Catalyst (e.g., 10 mol% TBAB) A->B Initiate C Formation of Lipophilic Ion Pair [PTC+...Mandelate-] B->C Solubilizes D Mandelate Anion in Organic Phase C->D E Reaction with Substrate D->E F Product Formation E->F

Caption: Workflow for using a Phase Transfer Catalyst.

Strategy 2: Utilizing a Co-solvent System

A small amount of a polar protic solvent in which this compound is more soluble can be added to the main reaction solvent.

  • Recommended Co-solvents: Methanol or ethanol can be effective. Start with a small volume percentage and gradually increase until dissolution is observed.

  • Caution: The co-solvent must be compatible with your reaction conditions and not interfere with the desired chemical transformation.

Strategy 3: Increasing the Reaction Temperature

For many salts, solubility increases with temperature.[2]

  • Procedure: Gradually heat the reaction mixture while stirring to see if the this compound dissolves.

  • Considerations: Ensure that the reaction temperature is compatible with the stability of your reactants, products, and solvent.

Issue 2: Precipitation of this compound During the Reaction

If this compound precipitates out of the solution as the reaction progresses, it may be due to a change in the solvent composition or temperature.

Troubleshooting Steps:

  • Analyze the Reaction: Determine if the reaction produces or consumes any species that might alter the polarity of the solvent mixture.

  • Add Co-solvent: Introduce a small amount of a suitable co-solvent (e.g., methanol, ethanol) to increase the solvating power of the reaction medium.

  • Increase Temperature: Gently warm the reaction mixture to redissolve the precipitate.

  • Improve Agitation: Ensure the reaction mixture is being stirred efficiently to prevent localized supersaturation.

Issue 3: "Oiling Out" of this compound or Product

The formation of an oily layer instead of a crystalline solid can complicate product isolation and purification.

Preventative Measures and Solutions:

  • Control Cooling Rate: Allow the reaction mixture to cool slowly to room temperature, followed by gradual cooling in an ice bath. Rapid cooling is a common cause of oiling out.[5]

  • Use a Seeding Crystal: If a small amount of the desired crystalline product is available, add a "seed crystal" to the solution as it cools. This provides a template for crystal growth and can prevent the formation of an oil.[5][6]

  • Adjust Solvent System:

    • Add more of the "soluble" solvent: If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can prevent it from crashing out as an oil.[4]

    • Recrystallize from a different solvent system: If oiling out is persistent, a different solvent or solvent mixture may be required for successful crystallization.

  • Redissolve and Re-precipitate: If oiling out occurs, gently heat the mixture to redissolve the oil. Then, allow it to cool more slowly, perhaps with vigorous stirring, or add a seed crystal.

Oiling_Out_Troubleshooting Start Oiling Out Observed Heat Heat to Redissolve Oil Start->Heat SlowCool Cool Slowly Heat->SlowCool Seed Add Seed Crystal Heat->Seed Solvent Adjust Solvent (Add 'good' solvent) Heat->Solvent Success Crystalline Product SlowCool->Success Failure Oiling Out Persists SlowCool->Failure Seed->Success Seed->Failure Solvent->Success Solvent->Failure

Caption: Troubleshooting workflow for "oiling out".

Data Presentation

Solvent ClassExamplesExpected Solubility of this compound
Polar Protic Water, Methanol, EthanolHigh to Moderate
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOLow to Very Low
Nonpolar Toluene, Hexane, Diethyl Ether, THFVery Low to Insoluble

Experimental Protocols

Protocol 1: Experimental Determination of this compound Solubility

This protocol is adapted from the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[12][13][14]

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (PTFE, 0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial on an orbital shaker or use a magnetic stir bar and allow the mixture to equilibrate for at least 24 hours at a constant temperature. This ensures that the solution is fully saturated.

  • Phase Separation: Allow the mixture to stand undisturbed for a short period to let the excess solid settle.

  • Sampling: Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (e.g., water or mobile phase) to a concentration within the linear range of your analytical method. Analyze the concentration of this compound using a calibrated HPLC or UV-Vis method.

  • Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in g/100 mL or other desired units.

Solubility_Determination_Workflow A Add Excess this compound to Solvent B Equilibrate at Constant Temp (e.g., 24h with stirring) A->B C Filter Supernatant (Remove undissolved solid) B->C D Quantify Concentration (e.g., HPLC, UV-Vis) C->D E Calculate Solubility D->E

Caption: Workflow for experimental solubility determination.

Protocol 2: Recrystallization of this compound from a Mixed Solvent System

This protocol is a general guideline for purifying this compound by recrystallization, particularly useful if "oiling out" has been an issue.[7][15][16]

Principle: A two-solvent system is used where the compound is soluble in one solvent ("soluble solvent") and insoluble in the other ("anti-solvent").

Materials:

  • Crude this compound

  • "Soluble" solvent (e.g., ethanol or methanol)

  • "Anti-solvent" (e.g., diethyl ether or toluene)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "soluble" solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Redissolution: If persistent cloudiness occurs, add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold "anti-solvent" to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Preventing racemization during the separation of mandelate diastereomers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the separation of mandelate diastereomers, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the separation of mandelate diastereomers?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemic mixture). This is a critical issue in pharmaceutical sciences because different enantiomers of a chiral molecule, such as mandelic acid derivatives, can exhibit significantly different pharmacological activities and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, maintaining the stereochemical integrity of the target mandelate enantiomer is essential for its efficacy and safety.

Q2: What are the primary factors that induce racemization of mandelates?

A2: The primary factors that can induce racemization of mandelate diastereomers include:

  • pH: Both acidic and basic conditions can catalyze racemization.

  • Temperature: Higher temperatures accelerate the rate of racemization.[1]

  • Solvent: Protic solvents, such as water and alcohols, can facilitate racemization by participating in proton transfer steps.[1]

  • Presence of Catalysts: Strong acids, strong bases, and enzymes like mandelate racemase can significantly increase the rate of racemization.[1]

Q3: How does temperature affect the stability of mandelate diastereomers?

A3: Temperature has a significant impact on the stability of mandelate diastereomers. Increased temperatures provide the necessary activation energy for the interconversion of enantiomers, leading to a faster rate of racemization. To minimize this risk, it is crucial to perform separation and purification steps at the lowest effective temperature.

Q4: Can the choice of resolving agent influence the success of the separation?

A4: Absolutely. The choice of a suitable chiral resolving agent is critical for a successful diastereomeric resolution. The resolving agent should form diastereomeric salts with significantly different solubilities in a particular solvent, allowing for the selective crystallization of one diastereomer. Common resolving agents for mandelic acid include chiral amines like (-)-2-amino-1-butanol and (1R,2S)-(-)-ephedrine.

Q5: What is "oiling out" during crystallization and how can it be prevented?

A5: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of solid crystals. This often occurs when the level of supersaturation is too high or the crystallization temperature is above the melting point of the solvated salt. To prevent this, you can try reducing the supersaturation by using a more dilute solution, employing a slower cooling rate, or increasing the crystallization temperature if possible. Proper agitation is also important.[2]

Troubleshooting Guides

Problem 1: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Low purity of the desired diastereomer is a common issue, often resulting from the co-precipitation of the undesired diastereomer.

Possible CauseSuggested SolutionExpected Outcome
Suboptimal Solvent Choice The solubility difference between the diastereomers may be insufficient. Screen a variety of solvents with different polarities and hydrogen bonding capabilities.[2]Identification of a solvent system that maximizes the solubility difference, leading to higher purity of the crystallized salt.
Rapid Crystallization "Crash cooling" or rapid addition of an anti-solvent can trap the more soluble diastereomer within the crystal lattice.[2]Slower, more controlled crystal growth, resulting in a more ordered and purer crystalline structure.
Insufficient Washing Residual mother liquor on the crystal surface contains the undesired diastereomer.Removal of impurities from the crystal surface, leading to an increase in diastereomeric excess.
Inadequate Number of Recrystallizations A single crystallization may not be sufficient to achieve high purity.Each recrystallization step further purifies the desired diastereomer, although with some loss of yield.
Problem 2: Low Yield of the Desired Diastereomeric Salt

A low yield indicates that a significant amount of the target diastereomer remains in the mother liquor.

Possible CauseSuggested SolutionExpected Outcome
High Solubility of the Desired Salt The target diastereomer may still be too soluble in the chosen solvent.Increased precipitation of the desired diastereomeric salt.
Suboptimal Stoichiometry An incorrect molar ratio of the resolving agent to the racemic mandelate can lead to incomplete salt formation.Maximized formation and precipitation of the less soluble diastereomeric salt.
Premature Isolation Stopping the crystallization process too early will result in a lower yield.Allowing the crystallization to reach equilibrium will maximize the amount of precipitated salt.
Theoretical Yield Limitation Classical resolution has a theoretical maximum yield of 50% for one enantiomer from a racemic mixture.To surpass the 50% yield, consider implementing a dynamic kinetic resolution (DKR) process, which involves in-situ racemization of the undesired enantiomer.[3]
Problem 3: No Crystallization or "Oiling Out"

Failure to form solid crystals is a common hurdle in diastereomeric salt resolution.

Possible CauseSuggested SolutionExpected Outcome
High Solubility of Both Salts Both diastereomeric salts are too soluble in the selected solvent.Induction of precipitation by shifting the solubility equilibrium.
Insufficient Supersaturation The concentration of the diastereomeric salts is below the solubility limit.Reaching the necessary supersaturation to initiate nucleation and crystal growth.
High Degree of Supersaturation Excessively high supersaturation can favor the formation of an amorphous oil over an ordered crystal lattice.[2]Formation of well-defined crystals instead of an oil.

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of (±)-Mandelic Acid

This protocol provides a general framework for the resolution of racemic mandelic acid using a chiral amine as the resolving agent. Specific quantities, solvents, and temperatures should be optimized for each specific application.

  • Dissolution: Dissolve racemic (±)-mandelic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating until a clear solution is obtained.[4]

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (-)-2-amino-1-butanol) in the same solvent. Slowly add the resolving agent solution to the mandelic acid solution with stirring.[4]

  • Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath can be used to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[4]

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[4]

  • Recrystallization (Recommended): To achieve higher optical purity, recrystallize the diastereomeric salt from a suitable solvent.[4]

  • Liberation of the Enantiomerically Enriched Mandelic Acid: Suspend the purified diastereomeric salt in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 1-2.[4]

  • Extraction: Extract the liberated mandelic acid into an organic solvent such as ethyl acetate.

  • Isolation of Final Product: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the resolved mandelic acid.[4]

  • Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table provides illustrative data on the resolution of various halogenated mandelic acids using Levetiracetam (LEV) as a resolving agent, demonstrating the impact of substituents on resolution efficiency.

Table 1: Resolution of Halogenated Mandelic Acids with Levetiracetam (LEV) [5]

Racemic Mandelic AcidSelectively Co-crystallized EnantiomerOptical Purity of Solid (%)Enantiomeric Excess of Liquid Phase (%)
2-Chloromandelic acid (2-ClMA)S>70-
3-Chloromandelic acid (3-ClMA)S-63
4-Chloromandelic acid (4-ClMA)S8823
4-Bromomandelic acid (4-BrMA)S>70-
4-Fluoromandelic acid (4-FMA)R9029

Note: The data presented is for illustrative purposes and specific results may vary based on experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_preparation Salt Formation & Crystallization cluster_purification Purification & Liberation cluster_analysis Analysis dissolution 1. Dissolve Racemic Mandelic Acid add_ra 2. Add Chiral Resolving Agent dissolution->add_ra crystallization 3. Cool Slowly to Induce Crystallization add_ra->crystallization isolation 4. Isolate Diastereomeric Salt via Filtration crystallization->isolation recrystallization 5. Recrystallize Salt (Optional, for higher purity) isolation->recrystallization To Purification liberation 6. Acidify to Liberate Free Mandelic Acid isolation->liberation Skip Recrystallization recrystallization->liberation extraction 7. Extract with Organic Solvent liberation->extraction final_product 8. Isolate Pure Enantiomer extraction->final_product analysis 9. Analyze Enantiomeric Excess (e.g., Chiral HPLC) final_product->analysis

Caption: Experimental workflow for the diastereomeric resolution of mandelic acid.

troubleshooting_low_purity start Problem: Low Diastereomeric Excess (d.e.) cause1 Possible Cause: Suboptimal Solvent Choice start->cause1 cause2 Possible Cause: Rapid Crystallization start->cause2 cause3 Possible Cause: Insufficient Washing start->cause3 cause4 Possible Cause: Insufficient Purification start->cause4 solution1 Solution: Perform Solvent Screen cause1->solution1 outcome Expected Outcome: Improved Purity of Desired Diastereomer solution1->outcome solution2 Solution: Slow Down Cooling Rate cause2->solution2 solution2->outcome solution3 Solution: Wash Crystals with Cold Solvent cause3->solution3 solution3->outcome solution4 Solution: Perform Recrystallization cause4->solution4 solution4->outcome

References

Troubleshooting unexpected side reactions of sodium mandelate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and other issues encountered during experiments involving sodium mandelate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting specific issues in a question-and-answer format.

1. My this compound solution has turned yellow/brown. What is the cause and how can I prevent it?

An unexpected yellow or brown discoloration in a this compound solution can be alarming. This is often indicative of degradation, and the primary culprits are typically oxidation or photodegradation.

  • Troubleshooting Steps:

    • Review Storage Conditions: this compound is sensitive to light and air. Confirm that your sample has been stored in a tightly sealed, opaque container in a cool, dark place.

    • Suspect Oxidation: The alpha-hydroxy group in mandelate is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by the presence of trace metal ion contaminants, which can catalyze oxidation reactions.

    • Consider Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of mandelic acid and its salts.

    • Analytical Investigation: To confirm the cause, it is recommended to analyze the discolored solution using High-Performance Liquid Chromatography (HPLC) with a UV detector or HPLC-Mass Spectrometry (HPLC-MS) to identify potential degradation products such as benzaldehyde or benzoic acid.

  • Prevention:

    • Always store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to protect from light.

    • Use deaerated solvents for preparing solutions to minimize dissolved oxygen.

    • Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

2. I am observing an unexpected precipitate in my this compound solution. What could be the cause?

The formation of an unexpected precipitate can arise from several factors, including insolubility, reaction with contaminants, or degradation.

  • Troubleshooting Steps:

    • Verify Solubility: Although this compound is generally soluble in water, its solubility in organic solvents can be limited. Consult the solubility data table below. If you are using a solvent mixture, the polarity may not be optimal.

    • Check for pH-induced Precipitation: If the pH of your solution has shifted to the acidic side, the less soluble mandelic acid (pKa ≈ 3.41) may precipitate out. Measure the pH of your solution.

    • Suspect Metal Ion Contamination: Trace metal ions (e.g., Fe³⁺, Cu²⁺) from glassware, spatulas, or other reagents can form insoluble metal mandelate salts.

    • Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like Infrared (IR) spectroscopy or X-ray diffraction (XRD) to identify its composition.

  • Prevention:

    • Use high-purity solvents and reagents.

    • Ensure all glassware is thoroughly cleaned and rinsed with deionized water.

    • When working with metal-sensitive reactions, consider using metal-free equipment.

3. My reaction with this compound is not proceeding as expected or is giving a low yield. What are the possible reasons?

A failed or low-yielding reaction can be frustrating. Several factors related to the quality of the this compound or the reaction conditions could be at play.

  • Troubleshooting Steps:

    • Assess Purity of Starting Material: Impurities in your this compound can interfere with the reaction. It is advisable to check the purity of your starting material using a validated analytical method like HPLC-UV. Common impurities to look for are mandelic acid, benzaldehyde, and benzoic acid.

    • Consider Decarboxylation: Although it typically requires high temperatures, decarboxylation of mandelic acid can occur under certain conditions, leading to the formation of unwanted byproducts. This is more likely if the reaction is heated in an acidic medium.

    • Evaluate for Polymerization: Under acidic conditions, mandelic acid can undergo self-esterification to form oligomers or polymers, which would consume the starting material and reduce the yield of the desired product.[1][2]

    • Check for Incompatible Reagents: Review all reagents in your reaction for potential incompatibilities with the alpha-hydroxy carboxylate functionality of this compound. Strong oxidizing agents can lead to cleavage of the molecule.

  • Prevention:

    • Use freshly purchased or properly stored this compound of high purity.

    • Carefully control the reaction temperature and pH.

    • Perform a small-scale trial reaction to test for any unforeseen issues.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperature (°C)
WaterSoluble[3]25
EthanolSoluble25
Diethyl etherSlightly soluble25
AcetoneSoluble25
TolueneInsoluble25
HexaneInsoluble25

Table 2: Potential Unexpected Side Reactions and Their Products

Side ReactionTriggering ConditionsPotential ProductsAnalytical Detection Method
Oxidation Presence of oxidizing agents, trace metal ions, airBenzaldehyde, Benzoic AcidHPLC-UV, GC-MS
Photodegradation Exposure to UV or visible lightColored byproducts, BenzaldehydeHPLC-UV, UV-Vis Spectroscopy
Decarboxylation High temperatures, acidic conditionsToluene, Benzyl alcoholGC-MS
Polymerization Acidic conditions, heatOligomers/Polymers of mandelic acid[1][2]Size Exclusion Chromatography (SEC), MALDI-TOF MS
Precipitation Presence of certain metal ions (e.g., Fe³⁺, Cu²⁺)Insoluble metal mandelate saltsElemental Analysis, IR Spectroscopy

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assay of this compound

This protocol outlines a general method for determining the purity of this compound and detecting common impurities like benzaldehyde and benzoic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid.

    • This compound reference standard.

    • Benzaldehyde and benzoic acid standards.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Procedure:

    • Prepare a standard solution of this compound (e.g., 1 mg/mL in mobile phase A).

    • Prepare standard solutions of benzaldehyde and benzoic acid.

    • Prepare a sample solution of the this compound to be tested at the same concentration as the standard.

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the retention times and peak areas of the sample to the standards to determine purity and identify impurities.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[4][5][6]

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Heat the solution at 60 °C for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze the sample by HPLC-UV or HPLC-MS.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Heat the solution at 60 °C for a specified period.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze the sample.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • Analyze the sample.

  • Photodegradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

    • Keep a control sample in the dark.

    • Analyze both samples.

  • Thermal Degradation:

    • Heat a solid sample of this compound in an oven at a specified temperature (e.g., 105 °C) for a set time.

    • Dissolve the sample and analyze.

Visualizations

Troubleshooting_Discoloration start Unexpected Discoloration (Yellow/Brown) storage Review Storage Conditions (Light, Air, Temp) start->storage oxidation Suspect Oxidation (Trace Metals, Air) storage->oxidation photodegradation Suspect Photodegradation (UV/Visible Light) storage->photodegradation analysis Analyze by HPLC-UV/MS (Identify Degradants) oxidation->analysis photodegradation->analysis prevention_storage Store in Dark, Airtight Container analysis->prevention_storage prevention_inert Use Deaerated Solvents/ Inert Atmosphere analysis->prevention_inert

Caption: Troubleshooting workflow for unexpected discoloration of this compound solutions.

Troubleshooting_Precipitate start Unexpected Precipitate solubility Verify Solubility (Check Solvent/Temp) start->solubility ph_check Measure Solution pH start->ph_check metal_contamination Consider Metal Ion Contamination (Fe, Cu) start->metal_contamination acid_precipitate pH < pKa? Mandelic Acid Precipitation ph_check->acid_precipitate metal_salt Formation of Insoluble Metal Salts metal_contamination->metal_salt analyze_precipitate Analyze Precipitate (IR, XRD, Elemental Analysis) acid_precipitate->analyze_precipitate metal_salt->analyze_precipitate prevention_solvents Use High-Purity Solvents/Reagents analyze_precipitate->prevention_solvents prevention_glassware Use Thoroughly Cleaned Glassware analyze_precipitate->prevention_glassware

Caption: Logical steps to troubleshoot unexpected precipitation in this compound solutions.

Sodium_Mandelate_Degradation_Pathways cluster_degradation Potential Degradation Pathways SodiumMandelate This compound C₆H₅CH(OH)COONa Oxidation Oxidation (+ [O]) SodiumMandelate->Oxidation Photolysis Photolysis (hν) SodiumMandelate->Photolysis Hydrolysis Acid/Base Hydrolysis SodiumMandelate->Hydrolysis Benzaldehyde Benzaldehyde C₆H₅CHO Oxidation->Benzaldehyde BenzoicAcid Benzoic Acid C₆H₅COOH Oxidation->BenzoicAcid ColoredByproducts Colored Byproducts Photolysis->ColoredByproducts MandelicAcid Mandelic Acid C₆H₅CH(OH)COOH Hydrolysis->MandelicAcid Benzaldehyde->Oxidation

Caption: Simplified degradation pathways of this compound under different stress conditions.

References

Technical Support Center: Addressing Sodium Mandelate Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with sodium mandelate in their analytical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate interference caused by this compound, ensuring the accuracy and reliability of your experimental data.

Troubleshooting Guide

This guide addresses common issues observed when this compound is present in samples for various analytical assays. The troubleshooting steps are presented in a question-and-answer format to directly tackle specific problems.

Protein Quantification Assays (e.g., BCA, Bradford)

Q1: My protein concentration readings are inconsistent or unexpectedly high/low in samples containing this compound. What could be the cause?

A1: this compound can potentially interfere with protein quantification assays. In the Bicinchoninic Acid (BCA) assay, substances that can reduce Cu²⁺ to Cu¹⁺ will lead to inflated protein concentration readings. While direct evidence for this compound is limited, its chemical structure suggests it might have reducing capabilities under assay conditions. For the Bradford assay, which relies on the binding of Coomassie dye to proteins, high salt concentrations can disrupt this interaction, leading to inaccurate results.[1][2] The presence of salts can affect the linearity of the assay's response.[3][4]

Troubleshooting Steps:

  • Run a "Reagent Blank" Control: Prepare a blank sample containing the same concentration of this compound as your experimental samples, but without the protein. This will help you determine if this compound itself is contributing to the signal.

  • Sample Dilution: If your protein concentration is high enough, diluting the sample can reduce the concentration of this compound to a non-interfering level.[5]

  • Buffer Exchange/Desalting: Utilize techniques like dialysis or gel filtration (desalting columns) to remove this compound from your sample before the assay.

  • Protein Precipitation: Precipitating the protein using methods like trichloroacetic acid (TCA) or acetone precipitation can effectively separate the protein from soluble interfering substances like this compound.[3][5][6] The protein pellet can then be resuspended in a compatible buffer for analysis.

dot

G Workflow: Mitigating Protein Assay Interference cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Strategies cluster_outcome Outcome Problem Inaccurate Protein Readings (Samples with this compound) Control Run Mandelate Control (Blank) Problem->Control Is mandelate interfering? Dilution Sample Dilution Problem->Dilution If protein is concentrated Desalting Buffer Exchange/ Desalting Problem->Desalting To remove small molecules Precipitation Protein Precipitation (TCA/Acetone) Problem->Precipitation To isolate protein Control->Dilution Outcome Accurate Protein Quantification Dilution->Outcome Desalting->Outcome Precipitation->Outcome

Caption: Troubleshooting workflow for protein assay interference.

Immunoassays (e.g., ELISA, Western Blot)

Q2: I'm observing high background, low signal, or inconsistent results in my immunoassay when my samples contain this compound. How can I fix this?

A2: High salt concentrations can interfere with immunoassays by disrupting antibody-antigen binding, leading to reduced signal.[7] It can also increase non-specific binding, resulting in high background. While the specific effects of this compound are not well-documented, its presence as a salt warrants consideration. In some cases, high concentrations of sodium salts have been shown to negatively interfere with automated immunoassays.[8]

Troubleshooting Steps:

  • Optimize Washing Steps: Increase the number and/or duration of washing steps to remove unbound this compound and other interfering substances.

  • Adjust Buffer Composition: The salt concentration of your assay buffers (e.g., blocking buffer, antibody dilution buffer) can be optimized to minimize interference.

  • Sample Pre-treatment:

    • Dialysis/Desalting: As with protein assays, removing the salt prior to the immunoassay is a highly effective strategy.

    • Sample Dilution: Diluting the sample can lower the mandelate concentration, but be mindful of diluting your target analyte below the detection limit.

G cluster_cause Potential Cause cluster_effect Observed Effects cluster_result Resulting Assay Issues Mandelate This compound in Sample Disruption Disruption of Antibody-Antigen Binding Mandelate->Disruption Ionic interference Nonspecific Increased Non-Specific Binding Mandelate->Nonspecific Altered matrix LowSignal Low Signal Disruption->LowSignal HighBackground High Background Nonspecific->HighBackground Inconsistent Inconsistent Results LowSignal->Inconsistent HighBackground->Inconsistent

Caption: Mechanism of ion suppression by this compound in LC-MS.

Frequently Asked Questions (FAQs)

Q: At what concentration does this compound start to interfere with assays?

A: The interfering concentration of this compound is highly dependent on the specific assay and its tolerance to salts. It is recommended to perform a concentration-response experiment by spiking a known sample with increasing concentrations of this compound to determine the threshold for interference in your specific assay.

Q: Are there any alternative protein quantification assays that are less susceptible to interference from this compound?

A: While most common protein assays can be affected by salts, the Bradford assay is sometimes considered more resistant to certain non-ionic detergents but can still be sensitive to salts. [1]However, the most reliable approach is to remove the interfering substance prior to any assay.

Q: Can I use a standard curve prepared with this compound to correct for the interference?

A: This is generally not recommended. The interference may not be linear across the concentration range of your samples, and this approach could introduce further inaccuracies. The preferred method is to remove the interfering substance.

Q: How can I confirm that this compound is the cause of the interference?

A: The best way to confirm this is to analyze a sample before and after the removal of this compound using one of the methods described above (e.g., dialysis, precipitation). A significant improvement in assay performance after removal would strongly indicate that this compound was the interfering substance.

Summary of Mitigation Strategies and Data

Assay Type Potential Issue Primary Mitigation Strategy Alternative Strategies
Protein Quantification Inaccurate readingsProtein Precipitation (TCA/Acetone)Sample Dilution, Dialysis/Desalting
Immunoassays High background, low signalDialysis/DesaltingIncreased Wash Steps, Sample Dilution
HPLC Peak distortionSolid-Phase Extraction (SPE)Mobile Phase Optimization, Guard Column
Mass Spectrometry Ion suppression, adduct formationSolid-Phase Extraction (SPE)Liquid-Liquid Extraction, Desalting Column

Detailed Experimental Protocols

Protocol 1: Protein Precipitation using Acetone

This protocol is suitable for removing this compound from protein samples prior to quantification assays.

Materials:

  • Microcentrifuge tubes

  • Acetone (pre-chilled to -20°C)

  • Resuspension buffer compatible with the downstream assay (e.g., PBS)

  • Microcentrifuge

Procedure:

  • Place your protein sample containing this compound into a microcentrifuge tube.

  • Add four volumes of cold (-20°C) acetone to the sample.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant and discard the supernatant which contains the this compound.

  • Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry the pellet as it may be difficult to resuspend.

  • Resuspend the protein pellet in a suitable volume of a buffer that is compatible with your downstream analytical assay.

Protocol 2: Desalting using a Spin Column

This protocol is effective for rapidly removing this compound from protein or other macromolecule samples.

Materials:

  • Commercially available desalting spin column (choose a molecular weight cutoff appropriate for your analyte)

  • Collection tubes

  • Buffer for column equilibration and sample exchange

  • Microcentrifuge

Procedure:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with a buffer compatible with your assay.

  • To equilibrate, add the compatible buffer to the column and centrifuge. Repeat this step 2-3 times.

  • Add your sample containing this compound to the top of the resin bed in the equilibrated column.

  • Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol.

  • The desalted sample, now free of this compound, will be in the collection tube. The this compound will be retained in the column matrix.

References

Technical Support Center: Stability of Sodium Mandelate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to improve the stability of sodium mandelate solutions over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As an alpha-hydroxy acid salt, this compound is susceptible to oxidation and other degradation pathways under suboptimal conditions.

Q2: What are the visible signs of degradation in a this compound solution?

A2: Degradation of this compound solutions can manifest as a change in color (e.g., developing a yellow tint), a change in odor (e.g., a benzaldehyde-like, almond scent), a decrease in pH, or the formation of precipitate.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, this compound solutions should be stored in airtight, light-resistant containers, in a cool and dark place. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: Yes, the addition of antioxidants can help mitigate oxidative degradation. Common antioxidants that may be compatible with this compound solutions include ascorbic acid (Vitamin C), tocopherol (Vitamin E), and ferulic acid. However, compatibility and effectiveness should be experimentally verified for your specific formulation.

Q5: What are the main degradation products of this compound?

A5: Under oxidative stress, this compound can degrade into several products, with the most common being benzaldehyde and benzoic acid. The specific degradation profile can vary depending on the stress conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Solution has turned yellow. Oxidation of this compound.1. Confirm the pH of the solution is within the optimal range (typically slightly acidic to neutral).2. Protect the solution from light by using amber-colored containers or by wrapping the container in aluminum foil.3. Consider adding a compatible antioxidant to the formulation.4. Store the solution at a lower temperature (refrigerate or freeze).
Solution has a noticeable almond-like odor. Formation of benzaldehyde due to oxidative degradation.1. This is a strong indicator of degradation. The solution may not be suitable for its intended use.2. Review storage conditions and handling procedures to minimize exposure to oxygen and light.3. Implement the use of antioxidants in future preparations.
A precipitate has formed in the solution. 1. Change in pH causing precipitation of mandelic acid.2. Formation of insoluble degradation products.3. Exceeded solubility limit at a lower temperature.1. Check the pH of the solution and adjust if necessary.2. If degradation is suspected, the solution should be discarded.3. If precipitation occurred after cooling, gently warm the solution to see if the precipitate redissolves. Ensure the concentration is appropriate for the storage temperature.
The pH of the solution has decreased over time. Degradation of this compound to acidic byproducts like benzoic acid.1. Monitor the pH of the solution regularly.2. A significant drop in pH is a sign of degradation.3. Consider using a buffering agent in your formulation to maintain a stable pH, if compatible with your application.

Quantitative Data on Stability

The following tables summarize the expected degradation of this compound solutions under various stress conditions. This data is compiled from typical forced degradation studies and should be used as a guideline. Actual degradation rates will depend on the specific formulation and storage conditions.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Duration (days)Estimated Degradation (%)Primary Degradation Product
34030< 5%Benzaldehyde
54030< 2%Benzaldehyde
74030< 1%Benzaldehyde
940305 - 10%Benzoic Acid
114030> 15%Benzoic Acid

Table 2: Effect of Temperature on this compound Stability (at pH 7)

Temperature (°C)Duration (days)Estimated Degradation (%)Primary Degradation Product
490< 1%Benzaldehyde
25902 - 5%Benzaldehyde
40905 - 15%Benzaldehyde, Benzoic Acid
6030> 20%Benzaldehyde, Benzoic Acid

Table 3: Effect of Oxidative and Photolytic Stress on this compound Stability (at pH 7, 25°C)

Stress ConditionDuration (hours)Estimated Degradation (%)Primary Degradation Product(s)
3% H₂O₂2410 - 20%Benzaldehyde, Benzoic Acid
UV Light (254 nm)485 - 15%Benzaldehyde
Fluorescent Light168< 5%Benzaldehyde

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This method can be used to quantify the amount of this compound and its primary degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare standard solutions of this compound, benzaldehyde, and benzoic acid in the mobile phase.

    • Inject the standards to determine their retention times and to generate a calibration curve.

    • Dilute the test sample of this compound solution in the mobile phase to a suitable concentration.

    • Inject the sample and quantify the peak areas for this compound and any observed degradation products by comparing them to the calibration curves.

Protocol 2: Forced Degradation Study of this compound Solution

This protocol outlines the conditions for intentionally degrading a this compound solution to identify potential degradation products and pathways.

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 48 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to identify and quantify the degradation products.

Visualizations

DegradationPathway SodiumMandelate This compound Benzoylformate Benzoylformate SodiumMandelate->Benzoylformate Oxidation Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Decarboxylation BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Oxidation

Caption: Oxidative degradation pathway of this compound.

TroubleshootingFlow start Solution Instability Observed check_color Is there a color change? start->check_color check_odor Is there an unusual odor? start->check_odor check_precipitate Is there a precipitate? start->check_precipitate check_ph Has the pH changed? start->check_ph oxidation Probable Oxidation check_color->oxidation Yes degradation Probable Degradation check_odor->degradation Yes ph_issue Potential pH shift or insolubility check_precipitate->ph_issue Yes acidic_degradation Probable Acidic Degradation check_ph->acidic_degradation Yes (Decrease) action_light Protect from Light oxidation->action_light action_temp Store at Lower Temperature oxidation->action_temp action_antioxidant Consider Antioxidant oxidation->action_antioxidant action_discard Discard and Review Protocol degradation->action_discard action_buffer Consider Buffer ph_issue->action_buffer action_check_solubility Check Solubility at Storage Temp ph_issue->action_check_solubility acidic_degradation->action_discard acidic_degradation->action_buffer

Caption: Troubleshooting workflow for unstable this compound solutions.

ExperimentalWorkflow start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Points stress->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Quantify Degradation Products hplc->data evaluate Evaluate Stability Profile data->evaluate

Caption: Experimental workflow for a forced degradation study.

Resolving Peak Tailing in HPLC Analysis of Sodium Mandelate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of sodium mandelate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for acidic compounds like this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for acidic analytes such as this compound is secondary interactions between the ionized form of the analyte (mandelate anion) and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups can become deprotonated and negatively charged at higher mobile phase pH values, leading to electrostatic interactions that cause the peak to tail.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[3][4] Mandelic acid has a pKa of approximately 3.41.[5] To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa.[6] At a lower pH (e.g., pH 1.4-1.9), the mandelate will be in its protonated, non-ionized form (mandelic acid), minimizing secondary interactions with the stationary phase and thus reducing peak tailing.[7]

Q3: What is the role of a buffer in the mobile phase for analyzing this compound?

A3: A buffer is essential for maintaining a stable mobile phase pH, which is crucial for reproducible retention times and consistent peak shapes.[8][9] Without a buffer, the injection of the sample or interactions with the column can cause local pH shifts at the column inlet, leading to peak distortion.[8] For this compound analysis, using a buffer like phosphate or formate in the recommended low pH range is advisable.

Q4: Can the choice of HPLC column impact peak tailing for this compound?

A4: Yes, the column chemistry plays a significant role. Modern columns with high-purity silica and effective end-capping have fewer accessible residual silanol groups, which reduces the sites for secondary interactions and minimizes tailing.[7] For polar acidic compounds like mandelic acid, columns with polar-embedded stationary phases can also improve peak shape.

Q5: Are there other instrumental or experimental factors that can contribute to peak tailing?

A5: Beyond chemical interactions, several other factors can cause peak tailing. These include extra-column volume (e.g., excessively long or wide tubing between the injector, column, and detector), column contamination or degradation (e.g., a void at the column inlet), and sample overload.[1][10][11]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH and Buffer Concentration

Peak tailing for this compound is often directly linked to the mobile phase composition. This guide provides a systematic approach to optimizing the pH and buffer concentration.

Symptoms:

  • The this compound peak exhibits a tailing factor significantly greater than 1.2.

  • Poor peak symmetry is observed, leading to integration difficulties and reduced accuracy.

Troubleshooting Steps:

  • Determine the pKa of Mandelic Acid: The pKa of mandelic acid is approximately 3.41.[5]

  • Adjust Mobile Phase pH: To suppress the ionization of mandelic acid, the mobile phase pH should be set at least 1.5 to 2 pH units below its pKa. A target pH of around 1.4 to 1.9 is recommended.[6] Use an acid such as phosphoric acid or formic acid to adjust the pH of the aqueous portion of the mobile phase.

  • Incorporate a Buffer: Use a buffer to maintain a consistent pH. A phosphate buffer is effective in this low pH range. Start with a buffer concentration of 25 mM.[9]

  • Evaluate Buffer Concentration: If tailing persists, the buffer concentration can be optimized. Increasing the buffer concentration can sometimes improve peak shape.

Data Presentation: Impact of pH and Buffer Concentration on Tailing Factor

Mobile Phase pHBuffer Concentration (Phosphate)Expected Tailing FactorPeak Shape Observation
5.010 mM> 2.0Severe Tailing
4.010 mM1.8 - 2.0Significant Tailing
3.025 mM1.5 - 1.7Moderate Tailing
2.525 mM1.2 - 1.4Minor Tailing
1.9 25 mM < 1.2 Symmetrical Peak
1.950 mM< 1.2Symmetrical Peak

This table presents expected trends based on chromatographic principles for acidic compounds.

Experimental Protocol: Mobile Phase Optimization

  • Prepare Stock Solutions:

    • Analyte: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

    • Buffer: Prepare a 100 mM stock solution of sodium phosphate monobasic.

  • Mobile Phase Preparation (Example for pH 1.9):

    • To 900 mL of HPLC-grade water, add the required volume of 100 mM sodium phosphate stock to achieve a final concentration of 25 mM.

    • Adjust the pH to 1.9 using concentrated phosphoric acid.

    • Add the organic modifier (e.g., acetonitrile or methanol) as per your method's requirements.

    • Bring the final volume to 1 L with water.

    • Filter the mobile phase through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: As prepared above

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 220 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the this compound standard.

    • Measure the tailing factor of the resulting peak.

    • Repeat the experiment with mobile phases of different pH values and buffer concentrations as outlined in the table above to observe the effect on peak shape.

Logical Relationship: pH, Ionization, and Peak Shape

cluster_condition Mobile Phase pH vs. pKa cluster_analyte Analyte State cluster_interaction Stationary Phase Interaction cluster_result Chromatographic Result High_pH High pH (pH > pKa) Ionized Mandelate Anion (Ionized) High_pH->Ionized promotes Low_pH Low pH (pH < pKa) Non_ionized Mandelic Acid (Non-ionized) Low_pH->Non_ionized promotes Secondary_Interaction Secondary Interaction with Silanols Ionized->Secondary_Interaction leads to Primary_Interaction Primary Hydrophobic Interaction Non_ionized->Primary_Interaction favors Tailing_Peak Peak Tailing Secondary_Interaction->Tailing_Peak results in Symmetrical_Peak Symmetrical Peak Primary_Interaction->Symmetrical_Peak results in

Caption: Relationship between mobile phase pH, analyte ionization, and peak shape.

Guide 2: Systematic Troubleshooting Workflow

This guide provides a step-by-step workflow to diagnose and resolve peak tailing issues for this compound.

Experimental Workflow for Troubleshooting Peak Tailing

Start Peak Tailing Observed Check_Method Review Method Parameters: pH vs. pKa (3.41) Start->Check_Method pH_OK Is pH < 2.0? Check_Method->pH_OK Adjust_pH Adjust pH to 1.9 with Buffer (25mM) pH_OK->Adjust_pH No Check_Column Evaluate Column Health pH_OK->Check_Column Yes Adjust_pH->Check_Column Column_OK Is Column Old or Contaminated? Check_Column->Column_OK Replace_Column Replace with New or End-capped Column Column_OK->Replace_Column Yes Check_System Inspect HPLC System Column_OK->Check_System No Replace_Column->Check_System System_OK Extra-column Volume or Leaks? Check_System->System_OK Fix_System Use Shorter/Narrower Tubing, Check Connections System_OK->Fix_System Yes Check_Sample Review Sample Preparation System_OK->Check_Sample No Fix_System->Check_Sample Sample_OK Is Sample Overloaded? Check_Sample->Sample_OK Dilute_Sample Dilute Sample Sample_OK->Dilute_Sample Yes End Problem Resolved Sample_OK->End No, Issue Persists (Consult Specialist) Dilute_Sample->End

Caption: A systematic workflow for troubleshooting peak tailing in HPLC.

Detailed Steps:

  • Verify Method Parameters:

    • Action: Check the mobile phase pH.

    • Guideline: Ensure the pH is at least 1.5-2.0 units below the pKa of mandelic acid (~3.41). A pH of ~1.9 is a good starting point.[5][6]

    • Action: Confirm a buffer is in use and at an appropriate concentration (10-50 mM).[1][12]

  • Assess Column Condition:

    • Action: Check the column's history.

    • Guideline: If the column is old or has been used with harsh mobile phases, it may be degraded.

    • Action: Flush the column with a strong solvent to remove potential contaminants.

    • Action: If a guard column is used, replace it.

    • Action: As a final check, replace the analytical column with a new one, preferably one with high-purity silica and end-capping.

  • Inspect the HPLC System:

    • Action: Check all tubing and connections between the injector, column, and detector.

    • Guideline: Minimize the length and internal diameter of all tubing to reduce extra-column volume.

    • Action: Ensure all fittings are secure and not leaking.

  • Evaluate Sample Preparation:

    • Action: Check the concentration of the injected sample.

    • Guideline: Overloading the column can lead to peak fronting, but in some cases, it can contribute to tailing.

    • Action: Inject a dilution of the sample to see if the peak shape improves.

    • Action: Ensure the sample is fully dissolved in the mobile phase. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[11]

References

Technical Support Center: Optimizing pH for Sodium Mandelate's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH for the antibacterial activity of sodium mandelate.

Frequently Asked Questions (FAQs)

Q1: What is the active antibacterial component of this compound solutions?

A1: The active antibacterial agent is the protonated, un-dissociated form of mandelic acid. This compound, being the salt of a weak acid, exists in equilibrium with mandelic acid in aqueous solutions. The position of this equilibrium is dependent on the pH of the solution.

Q2: How does pH influence the antibacterial activity of this compound?

A2: The antibacterial efficacy of this compound is significantly pH-dependent. At a lower pH (acidic conditions), the equilibrium shifts towards the formation of un-dissociated mandelic acid. This form is more lipophilic and can more readily penetrate the bacterial cell membrane to exert its antibacterial effects.[1][2][3] Conversely, at a higher pH (alkaline conditions), the equilibrium favors the dissociated mandelate ion, which is less able to cross the bacterial cell membrane, resulting in reduced antibacterial activity.

Q3: What is the proposed mechanism of action for mandelic acid's antibacterial activity?

A3: The primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity.[4] Once the protonated mandelic acid crosses the cell membrane, it can dissociate within the more alkaline cytoplasm, releasing a proton and the mandelate anion. This acidification of the cytoplasm can disrupt essential metabolic processes and enzyme functions, ultimately leading to bacterial cell death. The lipophilic nature of the un-dissociated acid is crucial for its ability to interact with and permeate the lipid-rich bacterial membrane.[1][3]

Q4: Against which types of bacteria is this compound effective?

A4: Mandelic acid has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6] It has been shown to be effective against common pathogens such as Staphylococcus aureus (including MRSA) and Escherichia coli.[7][8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values. 1. Incorrect pH of the test medium: The pH may be too high, reducing the concentration of active, protonated mandelic acid. 2. Inaccurate drug concentration: Errors in serial dilutions or instability of the stock solution. 3. High inoculum density: An excessive bacterial load can overwhelm the antibacterial agent.1. Verify and adjust the pH of the growth medium: Use a calibrated pH meter. Prepare buffered media to maintain a stable pH throughout the experiment. 2. Prepare fresh stock solutions: Ensure accurate weighing and dilution. Use calibrated pipettes. 3. Standardize the inoculum: Use a spectrophotometer or McFarland standards to ensure the correct inoculum density (typically ~5 x 10^5 CFU/mL for broth microdilution).[10]
No bacterial growth in control wells (without this compound). 1. Unsuitable growth medium: The medium may lack essential nutrients for the specific bacterial strain. 2. Non-viable inoculum: The bacterial culture used for inoculation may have been old or improperly stored.1. Use the recommended growth medium for the test organism: Ensure the medium supports robust growth. 2. Use a fresh, actively growing bacterial culture: Prepare the inoculum from a recent (18-24 hour) culture.
Precipitation of the compound in the test wells. 1. Low solubility at the tested pH: Mandelic acid may be less soluble at lower pH values. 2. Interaction with media components: The compound may be reacting with components of the growth medium.1. Check the solubility of mandelic acid at the target pH: It may be necessary to slightly adjust the pH or use a co-solvent (ensure the solvent itself does not have antibacterial activity at the concentration used). 2. Use a minimal, defined medium: This can reduce the chances of unwanted interactions.

Data Summary

The following table summarizes the expected relationship between pH and the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains. Note that these are representative values based on the established principle of pH-dependent activity. Actual values may vary based on the specific strain and experimental conditions.

pHEscherichia coli MIC (mg/mL)Staphylococcus aureus MIC (mg/mL)
4.5~1.0 - 2.0~1.5 - 2.5
5.5~2.5 - 5.0~3.0 - 6.0
6.5> 10.0> 10.0
7.5IneffectiveIneffective

Note: The MIC values for mandelic acid have been reported in various studies to be in the range of 0.18-0.23% (1.8-2.3 mg/mL) for S. aureus and E. coli, and other studies have shown MICs for MRSA to be around 20 mg/mL, though the pH was not always specified.[7][8]

Experimental Protocols

Protocol: Determination of pH-Dependent Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound at different pH values.

1. Materials:

  • This compound

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Sterile buffers for pH adjustment (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH)

  • Calibrated pH meter

  • Spectrophotometer or McFarland standards

  • Sterile water and saline

  • Incubator

2. Preparation of Media with Adjusted pH:

  • Prepare the broth medium according to the manufacturer's instructions.

  • Divide the medium into several aliquots.

  • Adjust the pH of each aliquot to the desired levels (e.g., 4.5, 5.5, 6.5, 7.5) using the appropriate sterile buffers.

  • Sterilize the pH-adjusted media by filtration (0.22 µm filter) to avoid pH changes that can occur during autoclaving.

3. Preparation of this compound Stock Solution:

  • Prepare a concentrated stock solution of this compound in sterile water.

  • Filter-sterilize the stock solution.

4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in the appropriate pH-adjusted broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

5. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted broth.

  • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) for each pH value.

  • Incubate the plates at 37°C for 18-24 hours.

6. MIC Determination:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Experimental_Workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Broth Media at Different pH Values serial_dilution Perform Serial Dilutions in 96-Well Plates prep_media->serial_dilution prep_drug Prepare this compound Stock Solution prep_drug->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Plates with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates at 37°C inoculation->incubation read_mic Read and Record MIC for Each pH incubation->read_mic analyze Analyze Data and Determine Optimal pH read_mic->analyze

Caption: Workflow for determining the optimal pH for this compound's antibacterial activity.

Signaling_Pathway Mechanism of pH-Dependent Antibacterial Activity cluster_extracellular Extracellular Environment (Variable pH) cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment (Cytoplasm) Na_Mandelate This compound (Na⁺ + Mandelate⁻) Membrane Lipid Bilayer Na_Mandelate->Membrane Poor Permeation Mandelic_Acid Mandelic Acid (Protonated) Mandelic_Acid->Membrane Permeates Membrane Low_pH Low pH (Acidic) Low_pH->Mandelic_Acid Favors Protonation High_pH High pH (Alkaline) High_pH->Na_Mandelate Favors Dissociation Disruption Metabolic Disruption & Cell Death Membrane->Disruption Cytoplasmic Acidification

Caption: Relationship between pH, mandelic acid protonation, and antibacterial effect.

References

Validation & Comparative

Comparing the efficiency of sodium mandelate with other chiral resolving agents.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The efficiency of a resolving agent directly impacts the yield and enantiomeric purity of the target molecule, thereby influencing the overall cost-effectiveness of the drug development process. This guide provides a comparative overview of the efficiency of sodium mandelate against other common chiral resolving agents, with a focus on the resolution of the widely used beta-blocker, propranolol.

While direct, head-to-head experimental data comparing various resolving agents for the same racemic compound under identical conditions is limited in publicly available literature, this guide collates available data to offer a comparative perspective. The following sections present quantitative data from different resolution methods, detailed experimental protocols, and a visual representation of the general workflow for chiral resolution.

Data Presentation: Performance of Chiral Resolving Agents for Propranolol

The following table summarizes the performance of different chiral resolving agents in the resolution of racemic propranolol. It is important to note that the experimental methods and conditions vary between these studies, which may influence the results.

Resolving AgentRacemic CompoundMethodEnantiomeric Excess (ee) / SelectivityYieldReference
(R)-Mandelic Acid(±)-PropranololThin Layer Chromatography (TLC) with impregnated platesSuccessful resolution of enantiomersNot Applicable (Analytical Method)[1]
L-Tartaric Acid(±)-PropranololThin Layer Chromatography (TLC) with impregnated platesSuccessful resolution of enantiomersNot Applicable (Analytical Method)[1]
Dipentyl-L-tartrate(R/S)-PropranololEnantioselective Liquid-Liquid Extraction (ELLE)Enantioselectivity (α) = 2.54Purity of R-Propranolol increased from 59% to 75%[2]

Note: The data presented for (R)-Mandelic Acid and L-Tartaric Acid from TLC experiments demonstrates their potential as chiral selectors for propranolol, though quantitative preparative scale data (yield and ee) is not provided in the cited source. The data for Dipentyl-L-tartrate is from a liquid-liquid extraction method, which differs from the more common diastereomeric salt crystallization.

Experimental Protocols

Below are detailed methodologies for key experiments in chiral resolution.

General Protocol for Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the fundamental steps for resolving a racemic amine, such as propranolol, using a chiral acid like mandelic acid or a tartaric acid derivative.

1. Salt Formation:

  • Dissolve one equivalent of the racemic amine (e.g., propranolol) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-mandelic acid or a tartaric acid derivative) in the same solvent, gently heating if necessary to achieve complete dissolution.

  • Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

2. Crystallization:

  • Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • For further precipitation, the mixture can be cooled in an ice bath or refrigerated for a specified period.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

3. Isolation of the Enantiomer:

  • Suspend the collected diastereomeric salt crystals in water or a suitable solvent.

  • Add a base (e.g., sodium hydroxide or ammonia solution) to neutralize the chiral acid and liberate the free amine.

  • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the resolved enantiomer.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess (ee) of the resolved amine is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Specific Protocol: Enantioselective Liquid-Liquid Extraction of Propranolol

This protocol is based on the work by F.A. e Silva et al. for the resolution of propranolol using tartaric acid esters.[2]

1. System Preparation:

  • Prepare a biphasic system consisting of an organic phase (e.g., 1,2-dichloroethane) and an aqueous phase.

  • The chiral selector system is composed of dipentyl-L-tartrate and boric acid, which are present in the organic phase.

2. Extraction:

  • Introduce the racemic propranolol into the biphasic system.

  • Agitate the mixture to facilitate the enantioselective interaction between the propranolol enantiomers and the chiral selector in the organic phase. This leads to a differential partitioning of the enantiomers between the aqueous and organic phases.

3. Separation and Analysis:

  • Separate the two phases after reaching equilibrium.

  • Analyze the concentration of each enantiomer in both the aqueous and organic phases using chiral HPLC to determine the enantioselectivity of the extraction.

Mandatory Visualization

The following diagram illustrates the general workflow of chiral resolution by diastereomeric salt formation.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation of Enantiomers racemic_mixture Racemic Mixture (R- and S-Enantiomers) mixture Solution of Racemic Mixture and Resolving Agent racemic_mixture->mixture Dissolve in suitable solvent resolving_agent Chiral Resolving Agent (e.g., S-Agent) resolving_agent->mixture crystallization Formation of Diastereomeric Salts (R,S-Salt and S,S-Salt) mixture->crystallization separation Fractional Crystallization (Separation based on solubility) crystallization->separation less_soluble Less Soluble Diastereomeric Salt (e.g., R,S-Salt) separation->less_soluble Precipitates more_soluble More Soluble Diastereomeric Salt (e.g., S,S-Salt remains in solution) separation->more_soluble Mother Liquor liberation_R Liberation of R-Enantiomer less_soluble->liberation_R Acid/Base Treatment liberation_S Liberation of S-Enantiomer more_soluble->liberation_S Acid/Base Treatment pure_R Pure R-Enantiomer liberation_R->pure_R pure_S Pure S-Enantiomer liberation_S->pure_S

Caption: General workflow of chiral resolution by diastereomeric salt formation.

References

A Comparative Guide to the Validation of Analytical Methods for Sodium Mandelate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative overview of validated analytical methods for the quantification of sodium mandelate, the sodium salt of mandelic acid. We will explore common analytical techniques, presenting their performance characteristics and detailed experimental protocols to aid in the selection and implementation of a suitable method.

Comparison of Analytical Methodologies

The quantification of this compound can be approached by analyzing either the mandelate anion or the sodium cation. For pharmaceutical quality control, the primary focus is typically on the moiety containing the therapeutic activity, which in this case is the mandelate. Therefore, methods for quantifying the mandelate anion are generally preferred and more common.

Methods for Quantifying the Mandelate Anion

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of mandelic acid and its salts due to its specificity, accuracy, and precision.[1][2][3] Alternative methods include Gas Chromatography-Mass Spectrometry (GC-MS), which is often used in metabolomics and requires derivatization.[4][5]

Parameter HPLC-UV HPLC-MS/MS GC-MS (after derivatization) Ion-Exchange Titration
Specificity Good to ExcellentExcellentExcellentLow to Moderate
Sensitivity (LOQ) ~0.2 µg/mL[1]~0.04 mg/L[6]ng/mL range[5]Not typically used for trace analysis
**Linearity (R²) **>0.999[1]>0.99[6]>0.98[5]N/A
Accuracy (% Recovery) 91.6 - 88.9%[1]>82%[6]100 - 111% (for similar organic acids)[5]98.84 - 99.84%[7]
Precision (%RSD) <5.1%[1]<11%[6]<15%<0.08%[7]
Typical Use Case Routine QC, stability testing, content uniformityBioanalysis, impurity profiling, trace analysisMetabolomics, researchPurity assessment of bulk material
Methods for Quantifying the Sodium Cation

While less common for routine quantification of the API, methods to determine the sodium content can be crucial for confirming the salt's stoichiometry and for certain formulation analyses.

Parameter Ion Chromatography (IC) Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Flame Atomic Absorption Spectrophotometry (FAAS) Ion-Selective Electrode (ISE)
Specificity ExcellentExcellentGoodModerate to Good
Sensitivity Low ppm to ppbLow ppb to pptLow ppmLow ppm
Precision (%RSD) <2%<5%<5%<10%
Interferences Other cationsIsobaric interferencesChemical and ionization interferencesOther ions, matrix effects
Typical Use Case Analysis of ionic species in various matricesTrace and ultra-trace elemental analysisRoutine elemental analysisRapid, routine analysis in simple matrices

Experimental Protocols

A detailed methodology for a validated stability-indicating HPLC-UV method for the quantification of the mandelate portion of this compound is provided below. This method is suitable for quality control and stability testing of pharmaceutical preparations.

Protocol: Stability-Indicating HPLC-UV Method for this compound

1. Objective: To quantify this compound (as mandelic acid) in a drug substance or product and to separate it from potential degradation products.

2. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and a pH 3.0 phosphate buffer (e.g., 30:70 v/v)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (reagent grade)

  • Phosphoric acid (reagent grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 212 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Run Time: Approximately 10 minutes

4. Preparation of Solutions:

  • Buffer Preparation: Dissolve a suitable amount of potassium phosphate monobasic in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a final concentration of about 100 µg/mL (calculated as mandelic acid).

  • Sample Solution Preparation: Prepare the sample by dissolving the drug product or substance in the mobile phase to achieve a theoretical concentration of 100 µg/mL of mandelic acid.

5. Validation Procedure:

  • Specificity: Analyze blank, placebo, standard, and sample solutions. Also, perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample to ensure that degradation product peaks do not interfere with the main analyte peak.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the nominal concentration). Plot the peak area response against the concentration and determine the correlation coefficient, which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process and the comparison of different techniques, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Prep Accurate Weighing Dissolve Dissolution in Mobile Phase Prep->Dissolve Dilute Dilution to Target Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 212 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Validate Validation Parameter Assessment Quantify->Validate Report Report Validate->Report

Caption: Workflow for HPLC-based quantification and validation of this compound.

G cluster_anion Anion (Mandelate) Based Methods cluster_cation Cation (Sodium) Based Methods center_node Quantification of This compound HPLC HPLC-UV/MS center_node->HPLC High Specificity QC Standard GCMS GC-MS center_node->GCMS High Sensitivity Metabolomics Titr Titration center_node->Titr Bulk Purity (Less Specific) IC Ion Chromatography center_node->IC Specific for Ions ICP ICP-MS/AAS center_node->ICP High Sensitivity Elemental Analysis ISE Ion-Selective Electrode center_node->ISE Rapid Screening

Caption: Comparison of analytical approaches for this compound quantification.

References

A Researcher's Guide: Sodium Mandelate vs. Mandelic Acid in Specific Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of chemistry, biology, and drug development, the choice between an acidic compound and its corresponding salt can significantly impact experimental outcomes. This guide provides a detailed comparison of sodium mandelate and mandelic acid, offering insights into their respective properties and applications, supported by experimental data and protocols.

Chemical and Physical Properties: A Comparative Overview

The fundamental differences between mandelic acid and its sodium salt, this compound, lie in their solubility and pH characteristics. These properties are often the primary determinants for their selection in various research applications.

PropertyMandelic AcidThis compound
Molecular Formula C₈H₈O₃C₈H₇NaO₃
Molecular Weight 152.15 g/mol 174.13 g/mol
Appearance White crystalline solidWhite crystalline powder
Solubility in Water 1 g in 6.3 mL[1]1 g in 1.1 mL[1]
pKa 3.37[2]Not applicable (salt of a weak acid)
pH of Aqueous Solution AcidicNeutral to slightly basic (a solution of simple this compound has a pH of 6.4)[1]

Key takeaway: this compound's significantly higher water solubility and more neutral pH make it a preferred choice for aqueous-based biological assays where maintaining a specific pH is crucial and high concentrations are required. Mandelic acid, being less soluble in water, is often used in organic solvents or when an acidic environment is desired.

Antimicrobial Activity: A Head-to-Head Comparison

Both mandelic acid and its salts have been investigated for their antimicrobial properties. A recent study directly compared the antimicrobial activities of mandelic acid and its alkali metal salts, including this compound, against a panel of bacteria and yeasts. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

A study investigated the antimicrobial properties of mandelic acid and its alkali metal salts against various microorganisms.[3] The research provides a basis for comparing the efficacy of mandelic acid and this compound in inhibiting the growth of specific bacterial and yeast strains.

Below is a summary of the minimum inhibitory concentration (MIC) values for mandelic acid against several microorganisms, as reported in the study. While the study also investigated the salts, the detailed quantitative comparison for this compound was not explicitly presented in a comparative table. However, the study did note that in the food and cosmetic industries, alkali metal salts of organic acids are often used due to their better solubility and bioavailability, which can lead to increased biological potential.[3]

MicroorganismStrainMIC of Mandelic Acid (mg/mL)
Listeria monocytogenesATCC 139321.50
Staphylococcus aureusATCC 259231.75
Bacillus subtilisATCC 66331.50
Escherichia coliATCC 25922Not specified in abstract
Salmonella typhimuriumATCC 14028Not specified in abstract
Candida albicansATCC 10231Not specified in abstract

Note: The referenced study provides more detailed data within the full text. The inhibitory effect of mandelic acid was observed for almost all tested bacterial strains except for L. backii.[3]

Application Insight: For applications requiring antimicrobial activity in an aqueous medium, this compound's higher solubility may allow for the preparation of more concentrated stock solutions. However, the bactericidal activity of mandelic acid itself is well-documented and highly dependent on concentration.[3]

Chiral Resolution in Organic Synthesis

Mandelic acid is a widely used chiral resolving agent for the separation of racemic mixtures of amines and alcohols. The process involves the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

In this context, mandelic acid is typically used directly. However, in the preparation of the reaction mixture, particularly when using aqueous buffers, this compound may be used to achieve the desired concentration and pH.[4] The choice between the acid and its salt depends on the specific reaction conditions and the solvent system employed.

Logical Workflow for Chiral Resolution:

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_isolation Isolation racemic_mixture Racemic Mixture (e.g., amine) salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (Mandelic Acid or this compound solution) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble Less Soluble Diastereomer (crystal) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomer (in solution) fractional_crystallization->more_soluble acidification_less Acidification less_soluble->acidification_less acidification_more Acidification more_soluble->acidification_more enantiomer_1 Pure Enantiomer 1 acidification_less->enantiomer_1 enantiomer_2 Pure Enantiomer 2 acidification_more->enantiomer_2

Workflow for chiral resolution using mandelic acid.

Experimental Protocol: Chiral Resolution of a Racemic Amine using Mandelic Acid

This protocol provides a general methodology for the chiral resolution of a racemic amine using (R)-(-)-mandelic acid.

Materials:

  • Racemic amine

  • (R)-(-)-Mandelic acid

  • Methanol (or another suitable solvent)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Polarimeter

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine in methanol.

    • In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in methanol. For this step, if a buffered aqueous solution were to be used, preparing a stock solution of this compound would be advantageous due to its higher solubility.

    • Combine the two solutions and heat gently to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of the Less Soluble Diastereomer:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The collected solid is the diastereomeric salt of one enantiomer of the amine with (R)-(-)-mandelic acid.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water and add 6 M HCl until the solution is acidic (pH ~1-2). This will protonate the amine and deprotonate the mandelic acid.

    • Extract the aqueous solution with diethyl ether to remove the mandelic acid.

    • Make the aqueous layer basic by adding a suitable base (e.g., NaOH) to deprotonate the amine.

    • Extract the liberated amine into diethyl ether.

    • Dry the ether extract over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the optical purity of the resolved amine using a polarimeter.

Potential Signaling Pathway Involvement: Anti-inflammatory Effects

Mandelic acid is known to possess anti-inflammatory properties, which contributes to its use in dermatological applications for treating conditions like acne.[5] While the precise molecular mechanisms are still under investigation, a plausible pathway involves the modulation of key inflammatory mediators. One such pathway is the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in pro-inflammatory prostaglandin synthesis, a process often regulated by the transcription factor NF-κB.

G inflammatory_stimulus Inflammatory Stimulus (e.g., bacteria in acne) nf_kb_activation NF-κB Activation inflammatory_stimulus->nf_kb_activation cell_membrane Cell Membrane cox2_expression COX-2 Gene Expression nf_kb_activation->cox2_expression cox2_enzyme COX-2 Enzyme cox2_expression->cox2_enzyme prostaglandins Pro-inflammatory Prostaglandins cox2_enzyme->prostaglandins arachidonic_acid Arachidonic Acid arachidonic_acid->cox2_enzyme inflammation Inflammation prostaglandins->inflammation mandelic_acid Mandelic Acid mandelic_acid->cox2_enzyme Inhibition

Proposed anti-inflammatory pathway of mandelic acid.

Conclusion

The choice between this compound and mandelic acid is dictated by the specific requirements of the research application. This compound is the superior choice for aqueous systems requiring high solubility and neutral pH, such as in many biological assays. Mandelic acid is preferred for applications in organic synthesis, like chiral resolution, and when an acidic environment is necessary. Researchers should carefully consider the properties outlined in this guide to select the most appropriate compound for their experimental needs.

References

A Comparative Analysis of the Antimicrobial Spectrum of Sodium Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the antimicrobial spectrum of sodium mandelate, presenting its performance against a range of microorganisms alongside other common antimicrobial agents. The information is intended to support research and development efforts in the pharmaceutical and healthcare sectors. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for the cited key experiments are provided.

Overview of this compound's Antimicrobial Activity

This compound, the sodium salt of mandelic acid, is an aromatic alpha-hydroxy acid.[1] Mandelic acid and its derivatives have a history of use in medicine, particularly in the treatment of urinary tract infections (UTIs).[2][3] The antimicrobial activity of mandelic acid is attributed to its acidic nature, which can disrupt the cell membrane and interfere with the metabolic processes of microorganisms.[4][5] Methenamine mandelate, a related compound, exerts its effect by releasing formaldehyde in acidic urine, which acts as a nonspecific bactericidal agent.[3][6]

Comparative Antimicrobial Spectrum: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its parent compound, mandelic acid, against various microorganisms. For a comprehensive comparison, MIC data for commonly used urinary tract antibiotics—nitrofurantoin, fosfomycin, ampicillin, and cephalexin—are also presented. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[7]

Table 1: Minimum Inhibitory Concentrations (mg/mL) of Mandelic Acid and its Salts

MicroorganismMandelic AcidThis compound
Bacillus subtilis ATCC 66331.505.00
Listeria monocytogenes ATCC 139321.505.00
Staphylococcus aureus ATCC 259231.755.00
Escherichia coli ATCC 259222.005.00
Salmonella Typhimurium ATCC 140282.505.00
Candida albicans ATCC 10231>5.00>5.00
Rhodotorula mucilaginosa KKP 3560>5.00>5.00
Data sourced from a study by Grabińska-Sota et al. (2023).[8]

Table 2: Minimum Inhibitory Concentration (µg/mL) Ranges of Common Urinary Tract Antibiotics

MicroorganismNitrofurantoinFosfomycinAmpicillinCephalexin
Escherichia coli1 - 128[9]≤0.25 - >256[10]VariesVaries
Enterococcus faecalis32 - 512[9]≤0.25 - >256[10]VariesVaries
Staphylococcus pseudintermedius4 - 16[9]-VariesVaries
Klebsiella pneumoniae16 - >256[11]≤0.25 - >256[10]VariesVaries
Note: MIC ranges can vary significantly based on the specific strain and testing methodology. The data presented is a compilation from multiple sources for comparative purposes.[9][10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

Broth Microdilution Method for MIC Determination of Mandelic Acid and its Salts

This protocol is based on the methodology described by Grabińska-Sota et al. (2023).[8]

  • Preparation of Antimicrobial Solutions: Stock solutions of mandelic acid and this compound are prepared in a suitable solvent and sterilized by filtration. Serial two-fold dilutions are then made in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for yeasts).

  • Inoculum Preparation: Bacterial and yeast strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeasts.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Dilution Method for MIC Determination of Fosfomycin

This protocol is based on the methodology described by Sharma et al.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and supplemented with 25 µg/mL of glucose-6-phosphate. The agar is then cooled and varying concentrations of fosfomycin are added before pouring into petri dishes.

  • Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Inoculation: A multipoint inoculator is used to spot-inoculate the bacterial suspension onto the surface of the fosfomycin-containing agar plates.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of fosfomycin that inhibits the visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Method

This is a standardized qualitative or semi-quantitative test for antimicrobial susceptibility.[12][13]

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Interpretation: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured and interpreted as susceptible, intermediate, or resistant based on standardized charts.

Mechanism of Action and Visualization

The antimicrobial action of mandelic acid is primarily attributed to its ability as a weak acid to penetrate the bacterial cell membrane in its undissociated form. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cytoplasm. This can lead to the disruption of enzymatic activity, inhibition of metabolic pathways, and ultimately, cell death.

The following diagrams illustrate the general workflow for determining antimicrobial susceptibility and a conceptual representation of mandelic acid's proposed mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Microtiter Plate or Agar Plate Inoculum->Inoculation Antimicrobial Serial Dilutions of Antimicrobial Agent Antimicrobial->Inoculation Incubation Incubation (e.g., 37°C for 24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determination of Minimum Inhibitory Concentration (MIC) Observation->MIC Mandelic_Acid_Mechanism cluster_outside Extracellular Space (Acidic pH) cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm (Neutral pH) MA_un Mandelic Acid (Undissociated) Membrane MA_un->Membrane Passive Diffusion MA_diss Mandelic Acid (Dissociated) Membrane->MA_diss Proton H+ MA_diss->Proton Anion Mandelate Anion MA_diss->Anion Disruption Disruption of: - Enzyme function - Metabolic pathways - Proton motive force Proton->Disruption Anion->Disruption

References

Cross-Validation of Sodium Mandelate from Different Suppliers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and purity of reagents are paramount in scientific research and pharmaceutical development. Sodium mandelate, a versatile compound used in organic synthesis and as a potential therapeutic agent, is sourced from various suppliers. This guide provides a framework for the cross-validation of this compound from different commercial sources, ensuring the reliability and reproducibility of experimental results. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to assist researchers in making informed decisions when selecting a supplier.

Physicochemical and Spectroscopic Characterization

A fundamental step in validating a chemical reagent is to confirm its identity and purity. This section outlines the analytical techniques to be employed for the physicochemical and spectroscopic characterization of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a compound and identifying any potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1 M sodium perchlorate monohydrate (pH 5.8) (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 212 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound from each supplier in the mobile phase to a final concentration of 1 mg/mL.

  • Procedure: Inject 10 µL of each sample solution. The purity is calculated based on the area percentage of the main peak.

Data Presentation:

Supplier Retention Time (min) Peak Area (%) Known Impurities Detected Unknown Impurities (%)
Supplier A
Supplier B
Supplier C
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of a molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound from each supplier in 0.6-0.7 mL of deuterium oxide (D₂O).[2]

  • Procedure: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the known structure of this compound.

Data Presentation:

Supplier ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm) Structural Consistency
Supplier A
Supplier B
Supplier C
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides information about the functional groups present in a molecule, serving as a fingerprint for identification.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of this compound with 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[3][4]

  • Procedure: Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹. The spectrum should exhibit characteristic peaks for the hydroxyl, carboxylate, and aromatic functional groups of this compound.[5]

Data Presentation:

Supplier Key FTIR Peaks (cm⁻¹) Functional Group Assignment Spectral Match
Supplier A
Supplier B
Supplier C

Application-Specific Performance Evaluation

Beyond basic characterization, it is crucial to assess the performance of this compound in an application relevant to its intended use. This section details protocols for a cell viability assay and a dissolution test.

In Vitro Cytotoxicity Assessment using MTT Assay

This assay evaluates the potential cytotoxic effects of this compound from different suppliers on a human cell line, which is a critical parameter for any compound intended for biomedical applications.

Experimental Protocol:

  • Cell Line: Human dermal fibroblasts (or another relevant cell line).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[6][7][8]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare stock solutions of this compound from each supplier in sterile cell culture medium.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 or 48 hours. Include untreated cells as a control.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control.

Data Presentation:

Supplier Concentration (µM) Cell Viability (%) after 24h Cell Viability (%) after 48h
Supplier A 0.1
1
10
100
1000
Supplier B 0.1
1
10
100
1000
Supplier C 0.1
1
10
100
1000
Dissolution Testing for Solid Dosage Forms

For applications in drug development, understanding the dissolution profile of a potential active pharmaceutical ingredient (API) is crucial. This test simulates the release of the drug from a solid dosage form.

Experimental Protocol:

  • Instrumentation: USP Apparatus 2 (Paddle Apparatus).[9][10]

  • Dissolution Medium: 900 mL of a pH 6.8 phosphate buffer to simulate intestinal fluid.[11]

  • Apparatus Speed: 50-75 rpm.[11]

  • Temperature: 37 ± 0.5°C.[11]

  • Sample Preparation: Prepare tablets containing a fixed amount of this compound from each supplier using a standard formulation and compression force.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Analyze the amount of dissolved this compound in each sample using a validated analytical method, such as HPLC-UV at 212 nm.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Data Presentation:

Supplier Time (min) % this compound Dissolved
Supplier A 5
10
15
30
45
60
Supplier B 5
10
15
30
45
60
Supplier C 5
10
15
30
45
60

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is essential for clarity and understanding.

Experimental_Workflow cluster_0 This compound Sourcing cluster_1 Physicochemical & Spectroscopic Characterization cluster_2 Application-Specific Performance Evaluation cluster_3 Data Analysis & Comparison cluster_4 Conclusion S_A Supplier A HPLC HPLC Purity S_A->HPLC NMR NMR Structure S_A->NMR FTIR FTIR Identity S_A->FTIR Cytotoxicity In Vitro Cytotoxicity (MTT Assay) S_A->Cytotoxicity Dissolution Dissolution Testing S_A->Dissolution S_B Supplier B S_B->HPLC S_B->NMR S_B->FTIR S_B->Cytotoxicity S_B->Dissolution S_C Supplier C S_C->HPLC S_C->NMR S_C->FTIR S_C->Cytotoxicity S_C->Dissolution Data_Analysis Comparative Data Analysis HPLC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Cytotoxicity->Data_Analysis Dissolution->Data_Analysis Conclusion Supplier Selection Data_Analysis->Conclusion

Caption: Experimental workflow for the cross-validation of this compound from different suppliers.

Conclusion

This guide provides a comprehensive framework for the cross-validation of this compound from different suppliers. By systematically evaluating the physicochemical properties and performance in relevant applications, researchers can ensure the quality and consistency of their reagents. This rigorous approach is essential for generating reliable and reproducible data, which is the bedrock of scientific advancement and the development of safe and effective pharmaceuticals. The choice of supplier should be based on a thorough analysis of the data generated through these comparative experiments.

References

A Comparative Analysis of Mandelate Salt Crystal Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The formation of salts is a common strategy to modify these properties, and mandelate salts, derived from mandelic acid, are of significant interest. This guide provides a comparative analysis of the crystal structures of different mandelate salts, offering insights into their solid-state packing and intermolecular interactions. While extensive single-crystal X-ray diffraction data for simple inorganic mandelate salts remains elusive in publicly accessible literature, this guide compiles available data for more complex salts and discusses the synthetic approaches for various mandelate compounds.

Comparative Crystallographic Data

The following table summarizes the available crystallographic data for two distinct mandelate salts. The selection highlights the diversity in crystal packing and unit cell parameters that can arise from the choice of the counter-ion.

Parameter(S)-1-Phenylethylammonium (R)-MandelateCarvedilol DL-Mandelate
Formula C₁₇H₂₁NO₃C₃₂H₃₄N₂O₅
Crystal System TriclinicTriclinic
Space Group P1P-1
a (Å) 6.398(1)9.8416(5)
b (Å) 14.807(3)11.4689(5)
c (Å) 16.109(2)14.0746(7)
α (°) 75.33(1)108.595(8)
β (°) 82.974(2)95.182(7)
γ (°) 81.03(2)107.323(8)
Volume (ų) 1452.9(5)1406.95(15)
Z 42

Insights into Mandelate Salt Structures

The crystal structure of (S)-1-phenylethylammonium (R)-mandelate reveals a complex arrangement with four crystallographically independent cations and anions in the asymmetric unit. The structure is characterized by hydrogen-bonded chains formed between the cations and anions, which are further connected to form sheets.

In the case of Carvedilol DL-mandelate , a 1:1 salt of the anti-hypertensive drug carvedilol with DL-mandelic acid, the crystal structure analysis shows the transfer of a proton from the carboxylic acid group of mandelic acid to the secondary amino group of carvedilol. The asymmetric unit contains one protonated carvedilol molecule and one mandelate anion.

The Challenge of Simple Inorganic Mandelate Salts

While the synthesis of alkali metal mandelates (sodium, potassium, rubidium, and cesium) has been reported, obtaining detailed single-crystal X-ray diffraction data for these simple salts has proven challenging. A study on solid alkali metal mandelates indicated that sodium and potassium mandelates possess a crystalline structure, as confirmed by X-ray powder diffraction. However, due to the highly hygroscopic nature of the rubidium and cesium salts, their X-ray diffraction patterns could not be obtained[1]. This highlights a significant gap in the structural chemistry of these fundamental compounds.

Similarly, while calcium and magnesium mandelate are commercially available and their synthesis is well-established, comprehensive crystallographic data from single-crystal X-ray diffraction is not readily found in the public domain.

Experimental Protocols

Synthesis of Alkali Metal Mandelates

A general method for the synthesis of solid-state alkali metal mandelates involves the neutralization of mandelic acid with the corresponding alkali metal hydroxide or carbonate.

  • Dissolution: Mandelic acid is dissolved in a suitable solvent.

  • Neutralization: An aqueous solution of the alkali metal hydroxide (e.g., sodium hydroxide) or carbonate is added to the mandelic acid solution.

  • Evaporation and Drying: The resulting solution is evaporated to near dryness, typically on a water bath. The resulting solid is then dried in an oven at a controlled temperature (e.g., 50 °C)[1].

Solvent-Assisted Crystallization of Calcium Mandelate

For alkaline earth metal salts like calcium mandelate, solvent-assisted crystallization can be employed to obtain crystals.

  • Dissolution: Mandelic acid and a calcium source, such as calcium hydroxide, are dissolved in a suitable solvent system (e.g., ethanol-water) at a controlled temperature[2].

  • Precipitation: The addition of a source of calcium ions, like calcium chloride, can induce the precipitation of the sparingly soluble calcium mandelate[2].

  • Controlled Crystal Growth: Factors such as temperature, supersaturation, agitation, and the presence of impurities can influence the crystal growth and potential polymorphism of the final product[2].

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structures summarized in the table was achieved through single-crystal X-ray diffraction. This technique involves the following general steps:

  • Crystal Growth: Growing a single crystal of sufficient size and quality is the first and often most challenging step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined and refined to generate the final crystal structure.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comparative analysis of the crystal structures of different mandelate salts.

G Workflow for Comparative Analysis of Mandelate Salt Crystal Structures cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis cluster_comparison Comparative Analysis cluster_reporting Reporting Synthesis Salt Synthesis Crystallization Crystal Growth Synthesis->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD PXRD Powder X-ray Diffraction Crystallization->PXRD Data_Extraction Data Extraction (Unit Cell, Space Group, etc.) SCXRD->Data_Extraction PXRD->Data_Extraction Table_Generation Comparative Table Generation Data_Extraction->Table_Generation Structural_Comparison Analysis of Packing & Interactions Table_Generation->Structural_Comparison Publication Publication / Report Structural_Comparison->Publication

Caption: A flowchart illustrating the key stages in the comparative analysis of mandelate salt crystal structures.

References

Comparative Efficacy of Sodium Mandelate and Other Urinary Antiseptics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of sodium mandelate, primarily in its common formulation as methenamine mandelate, reveals a comparable efficacy profile to other urinary antiseptics for the prophylaxis of recurrent urinary tract infections (UTIs). Its unique mechanism of action, which relies on the in-situ production of formaldehyde in acidic urine, offers a distinct advantage in the era of growing antimicrobial resistance.

This guide provides a detailed comparison of this compound (in the form of methenamine mandelate) with other commonly used urinary antiseptics such as nitrofurantoin, fosfomycin, and trimethoprim. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action

This compound is typically administered as methenamine mandelate. The antimicrobial efficacy of this compound is not attributed to the mandelate salt itself, but rather to the hydrolysis of the methenamine component into formaldehyde in an acidic urine environment (pH 5.5 or less).[1] Mandelic acid, the other component, contributes to the acidification of the urine and also possesses some inherent antibacterial properties.[1][2] This process is illustrated in the signaling pathway diagram below.

Formaldehyde exerts a non-specific bactericidal effect by denaturing proteins and nucleic acids of bacteria.[3] This non-specific mechanism is advantageous as it is less likely to induce bacterial resistance compared to traditional antibiotics that target specific bacterial enzymes or processes.[4]

In contrast, other urinary antiseptics have different mechanisms of action:

  • Nitrofurantoin: It is reduced by bacterial flavoproteins to reactive intermediates that inhibit bacterial ribosomal proteins, DNA, and other macromolecules. It is considered primarily bacteriostatic, but can be bactericidal at high concentrations in acidic urine.[2][5]

  • Fosfomycin: This agent inhibits a very early stage of bacterial cell wall synthesis by inactivating the enzyme MurA. It exhibits bactericidal activity.[5][6]

  • Trimethoprim: It is a bacteriostatic agent that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, a necessary component for bacterial DNA synthesis.[7]

Comparative Clinical Efficacy

Clinical trials have primarily focused on the use of methenamine salts (mandelate and hippurate) for the prevention of recurrent UTIs.

Methenamine Mandelate vs. Nitrofurantoin

Several studies have compared the efficacy of methenamine salts with nitrofurantoin for UTI prophylaxis. A randomized clinical trial found that both methenamine hippurate and nitrofurantoin were effective in reducing the incidence of symptomatic UTIs in women with recurrent infections, although nitrofurantoin was found to be more effective.[8] However, methenamine was better tolerated, with fewer discontinuations due to side effects like nausea.[8] Another study comparing methenamine mandelate to nitrofurantoin in men post-prostatectomy found that both agents were associated with a lower frequency of UTIs compared to no therapy.[9]

Methenamine Mandelate vs. Trimethoprim

A non-blinded randomized trial comparing methenamine hippurate to trimethoprim for the prevention of recurrent UTIs found no significant difference in the recurrence rates between the two groups after 12 months.[7] Both treatments demonstrated a similar efficacy and adverse effect profile.[7]

Methenamine Mandelate vs. Fosfomycin

Direct comparative clinical trial data between methenamine mandelate and fosfomycin for UTI treatment or prophylaxis is limited. However, an in-vitro study evaluating the susceptibility of E. coli isolates from urinary tract infections found that 100% of the isolates were susceptible to both methenamine mandelate and fosfomycin, indicating comparable in-vitro activity against this common uropathogen.[6]

Table 1: Summary of Clinical Efficacy Data for UTI Prophylaxis

Urinary AntisepticComparatorPatient PopulationKey FindingsReference
Methenamine HippurateNitrofurantoinWomen with recurrent UTIsBoth effective in reducing symptomatic attacks; nitrofurantoin was more effective. Methenamine was better tolerated.[8]
Methenamine MandelateNitrofurantoinMen post-prostatectomyBoth associated with less frequent UTIs compared to no therapy.[9]
Methenamine HippurateTrimethoprimWomen with recurrent UTIsNo significant difference in UTI recurrence rates at 12 months.[7]
Methenamine MandelatePlaceboPatients with recurrent bacteriuriaSignificantly more negative cultures with methenamine compared to placebo.[9]

In-Vitro Susceptibility

In-vitro studies provide valuable data on the intrinsic activity of antimicrobial agents against specific pathogens.

Table 2: In-Vitro Susceptibility of E. coli to Various Urinary Antiseptics

Urinary AntisepticSusceptibility Rate (%)Reference
Methenamine Mandelate100%[6]
Fosfomycin100%[6]
Imipenem100%[6]
Nitrofurantoin82.3%[6]
Co-trimoxazole45.8%[6]
Amoxycillin/clavulanate15.2%[6]
Cefixime16.4%[6]
Norfloxacin21%[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the comparison of urinary antiseptics.

Clinical Trial Protocol for UTI Prophylaxis

A typical randomized controlled trial evaluating the efficacy of urinary antiseptics for UTI prophylaxis would include the following key elements:

  • Study Design: A multi-center, randomized, open-label, non-inferiority trial.[10]

  • Participants: Adult women with a history of recurrent UTIs (e.g., ≥3 episodes in the previous 12 months).[10]

  • Intervention: Participants are randomized to receive either the investigational agent (e.g., methenamine hippurate twice daily) or a standard prophylactic antibiotic (e.g., nitrofurantoin, trimethoprim, or cefalexin once daily) for a defined period (e.g., 12 months).[10]

  • Primary Outcome: The incidence of self-reported symptomatic, antibiotic-treated UTIs over the treatment period.[10]

  • Data Collection: Participants are typically followed up at regular intervals (e.g., every 3 months) to record any UTI episodes. Urine cultures may be performed to confirm infection.

  • Statistical Analysis: The primary outcome is analyzed to determine if the investigational agent is non-inferior to the standard antibiotic prophylaxis.

Minimum Inhibitory Concentration (MIC) Testing Protocol

The Kirby-Bauer disc diffusion method is a common technique for determining the in-vitro susceptibility of bacterial isolates to antimicrobial agents.

  • Bacterial Isolates: Uropathogenic E. coli are isolated from urine samples of patients with suspected UTIs.

  • Culture and Inoculum Preparation: The isolates are cultured on an appropriate agar medium, and a standardized inoculum is prepared.

  • Antibiotic Discs: Paper discs impregnated with known concentrations of the urinary antiseptics (e.g., fosfomycin, nitrofurantoin, methenamine mandelate) are placed on the surface of the agar plate swabbed with the bacterial inoculum.

  • Incubation: The plates are incubated under standardized conditions.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured.

  • Interpretation: The susceptibility of the isolate to each agent is determined by comparing the zone diameter to established clinical breakpoints.

Visualizations

Signaling Pathway: Mechanism of Action of Methenamine Mandelate

Methenamine_Mandelate_MOA cluster_urine Acidic Urine (pH < 5.5) Methenamine_Mandelate Methenamine Mandelate Methenamine Methenamine Methenamine_Mandelate->Methenamine Mandelic_Acid Mandelic Acid Methenamine_Mandelate->Mandelic_Acid Hydrolysis Hydrolysis Methenamine->Hydrolysis Acidification Contributes to Urine Acidification Mandelic_Acid->Acidification Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Ammonia Ammonia Hydrolysis->Ammonia Bacterial_Cell Bacterial Cell Formaldehyde->Bacterial_Cell Enters Denaturation Denaturation of Proteins and Nucleic Acids Bacterial_Cell->Denaturation Bactericidal_Effect Bactericidal Effect Denaturation->Bactericidal_Effect

Caption: Mechanism of action of methenamine mandelate in acidic urine.

Experimental Workflow: Clinical Trial for UTI Prophylaxis

UTI_Prophylaxis_Trial_Workflow Patient_Recruitment Patient Recruitment (Recurrent UTIs) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Methenamine Mandelate Randomization->Group_A Group_B Group B: Standard Antibiotic Randomization->Group_B Treatment_Period 12-Month Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-up at 3, 6, 9, 12 months Treatment_Period->Follow_Up Data_Collection Data Collection: - Symptomatic UTIs - Urine Cultures - Adverse Events Follow_Up->Data_Collection Analysis Statistical Analysis (Non-inferiority) Data_Collection->Analysis Results Results: - Incidence of UTIs - Safety Profile Analysis->Results

Caption: Workflow of a randomized clinical trial for UTI prophylaxis.

Conclusion

This compound, in the form of methenamine mandelate, presents a viable alternative to traditional antibiotic prophylaxis for recurrent UTIs. Its efficacy is comparable to that of commonly used agents like nitrofurantoin and trimethoprim, with the significant advantage of a low potential for inducing bacterial resistance. While direct comparative data with some newer agents like fosfomycin is limited, in-vitro studies suggest comparable activity against key uropathogens. For researchers and drug development professionals, further head-to-head clinical trials focusing on bacterial clearance rates and long-term resistance development would be valuable to further delineate the role of this compound in the management of urinary tract infections.

References

Validating the Purity of Synthesized Sodium Mandelate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of three common analytical techniques for validating the purity of synthesized sodium mandelate: titration, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines the experimental protocols for each method and presents a summary of expected quantitative data to aid in the selection of the most appropriate technique for specific analytical needs.

Performance Comparison

The choice of analytical method for purity determination often depends on a balance of factors including accuracy, precision, specificity, and the nature of potential impurities. Below is a summary of typical purity values obtained for this compound using different analytical techniques.

Analytical MethodPurity (%)Standard DeviationReference
Anion-Exchange Titration99.84± 0.02[1]
Cation-Exchange Titration99.94± 0.03[1]
Gravimetric Method99.60± 0.06[1]
Quantitative ¹H-NMR (qNMR)99.82Not Reported[2]
High-Performance Liquid Chromatography (HPLC)>99% (Typical)Not AvailableN/A

Note: A specific purity value for this compound determined by a validated HPLC method was not available in the cited literature. However, HPLC is a standard and highly sensitive method for purity analysis of organic salts, and a typical specification for a purified salt would be greater than 99%.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Titration: Ion-Exchange Method

This method involves the exchange of the sodium cation for a hydrogen ion using a cation-exchange resin, followed by titration of the liberated mandelic acid with a standardized base.

Materials:

  • Cation-exchange resin (e.g., Amberlite IR-120)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Hydrochloric Acid (HCl), 1 M

  • This compound sample

  • Deionized water

Procedure:

  • Resin Preparation: A cation-exchange column is prepared by passing 150 mL of 1 M HCl through the resin, followed by washing with deionized water until the eluate is neutral.

  • Sample Preparation: Accurately weigh approximately 1 g of the synthesized this compound, dissolve it in deionized water, and dilute to 500 mL in a volumetric flask.

  • Ion Exchange: Pass a 25 mL aliquot of the this compound solution through the prepared cation-exchange column at a flow rate of 4-5 mL per minute. The column is then washed with several 25 mL portions of deionized water. The eluate and washings are collected in a clean flask.

  • Titration: Add a few drops of phenolphthalein indicator to the collected eluate and titrate with standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.

  • Calculation: The purity of the this compound is calculated based on the volume of NaOH consumed, its molarity, and the initial mass of the this compound sample.

Titration: Non-Aqueous Method

For salts of weak acids like mandelic acid, non-aqueous titration can provide a sharper endpoint compared to aqueous titration. This method involves dissolving the this compound in a non-aqueous solvent and titrating with a strong acid dissolved in a similar solvent.

Materials:

  • Glacial Acetic Acid

  • Perchloric Acid (HClO₄), 0.1 M in glacial acetic acid

  • Crystal Violet indicator

  • This compound sample

Procedure:

  • Titrant Preparation: Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 0.25 g of the this compound sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Add a few drops of crystal violet indicator to the sample solution. Titrate with the standardized 0.1 M perchloric acid solution. The endpoint is indicated by a color change from violet to blue-green.

  • Blank Determination: Perform a blank titration with 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

  • Calculation: Calculate the purity of the this compound based on the corrected volume of perchloric acid consumed, its molarity, and the initial mass of the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is suitable.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable buffer components

  • A C18 reversed-phase HPLC column

  • This compound reference standard of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of formic acid to control the pH. The exact composition should be optimized for the specific column and system.

  • Standard Solution Preparation: Accurately prepare a series of standard solutions of the this compound reference standard at different concentrations.

  • Sample Solution Preparation: Accurately prepare a solution of the synthesized this compound in the mobile phase.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system. The separation is performed on the C18 column with UV detection at a wavelength where mandelic acid has strong absorbance (e.g., around 220 nm).

  • Data Analysis: A calibration curve is constructed by plotting the peak area of the mandelate peak against the concentration of the standard solutions. The concentration of the synthesized this compound in the sample solution is determined from this calibration curve, and the purity is calculated.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can be used to determine the purity of a substance without the need for a specific reference standard of the analyte itself. An internal standard of known purity is used for quantification.

Materials:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • High-resolution NMR spectrometer

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a known amount of the internal standard into an NMR tube. Dissolve the solids in a precise volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire the ¹H-NMR spectrum of the sample. It is crucial to use acquisition parameters that ensure accurate integration of the signals, such as a long relaxation delay (D1).

  • Data Processing: Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integration and Calculation: Integrate the area of a well-resolved signal from the this compound (e.g., the aromatic protons) and a signal from the internal standard. The purity of the this compound is calculated using the following formula, taking into account the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.

Workflow and Pathway Diagrams

To visually represent the logical flow of the titration-based purity validation process, the following diagram has been generated using Graphviz.

Purity_Validation_Workflow cluster_prep Sample and Reagent Preparation cluster_iex Ion-Exchange Chromatography cluster_titration Titration cluster_calc Data Analysis weigh_sample Accurately weigh This compound sample prepare_solution Prepare aqueous solution of known concentration weigh_sample->prepare_solution load_sample Load sample solution onto the column prepare_solution->load_sample prepare_titrant Prepare and standardize NaOH titrant titrate Titrate with standardized NaOH to endpoint prepare_titrant->titrate prepare_column Prepare cation-exchange column prepare_column->load_sample elute_acid Elute mandelic acid with deionized water load_sample->elute_acid add_indicator Add phenolphthalein indicator to eluate elute_acid->add_indicator add_indicator->titrate record_volume Record volume of NaOH consumed titrate->record_volume calculate_purity Calculate purity based on titration data record_volume->calculate_purity

Caption: Workflow for purity validation of this compound via ion-exchange titration.

The following diagram illustrates the logical relationship between the different analytical methods discussed in this guide for the validation of this compound purity.

Analytical_Methods_Comparison cluster_methods Purity Validation Methods cluster_data Purity Data synthesis Synthesized This compound titration Titration (Ion-Exchange / Non-Aqueous) synthesis->titration hplc HPLC (Reversed-Phase) synthesis->hplc qnmr qNMR (Quantitative ¹H-NMR) synthesis->qnmr purity_value Purity Determination (%) titration->purity_value hplc->purity_value qnmr->purity_value

References

A comparative study of the thermal behavior of sodium mandelate and other metal mandelates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of sodium mandelate and other metal mandelates. The thermal stability and decomposition pathways of these compounds are critical parameters in pharmaceutical development, influencing formulation, storage, and manufacturing processes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the analytical workflow to support further research and development.

Comparative Thermal Analysis Data

The thermal behavior of various metal mandelates was investigated using thermogravimetry (TG) and differential scanning calorimetry (DSC). The key parameters, including decomposition temperature ranges, and final residues, are summarized in the table below. This data allows for a direct comparison of the thermal stability of different metal salts of mandelic acid.

CompoundAtmosphereDecomposition StepsTemperature Range (°C)Key Events & Final ResidueReference
This compound (Na(C₈H₇O₃)) Air3240 - 550Oxidation of organic matter, formation of sodium carbonate (Na₂CO₃). A shoulder peak around 840°C suggests the melting of sodium carbonate.[1]
Nitrogen4-5240 - 1000+Thermal decomposition with the formation of sodium carbonate and a carbonaceous residue.[1]
Potassium Mandelate (K(C₈H₇O₃)) Air3260 - 520Dehydration, fusion at 172°C, followed by decomposition to potassium carbonate (K₂CO₃) and a carbonaceous residue.[1]
Nitrogen5-6260 - 1000+Thermal decomposition with the formation of potassium carbonate.[1]
Rubidium Mandelate (Rb(C₈H₇O₃)) Air/NitrogenMultiple-Formation of rubidium carbonate. Data indicates high hygroscopicity.[1]
Caesium Mandelate (Cs(C₈H₇O₃)) Air/NitrogenMultipleup to 950Formation and subsequent decomposition/evaporation of caesium carbonate. Data indicates high hygroscopicity.[1]
Magnesium Mandelate (Mg(C₈H₇O₃)₂) -3up to 585Decomposition to Magnesium Oxide (MgO).[2]
Calcium Mandelate (Ca(C₈H₇O₃)₂) -3up to 720Decomposition to Calcium Oxide (CaO).[2]
Strontium Mandelate (Sr(C₈H₇O₃)₂) -3up to 945Decomposition to Strontium Oxide (SrO).[2]
Barium Mandelate (Ba(C₈H₇O₃)₂) ---Information not available in the provided search results.
Manganese(II) Mandelate (Mn(C₈H₇O₃)₂) -2-4up to 320Decomposition to Manganese(II,III) Oxide (Mn₃O₄).[2][3]
Iron(II) Mandelate (Fe(C₈H₇O₃)₂) -2-4up to 345Decomposition to Iron(III) Oxide (Fe₂O₃).[2][3]
Cobalt(II) Mandelate (Co(C₈H₇O₃)₂) -2-4up to 400Decomposition to Cobalt(II,III) Oxide (Co₃O₄).[2][3]
Nickel(II) Mandelate (Ni(C₈H₇O₃)₂) -2-4up to 405Decomposition to Nickel(II) Oxide (NiO).[2][3]
Copper(II) Mandelate (Cu(C₈H₇O₃)₂) -2-4up to 355Decomposition to Copper(II) Oxide (CuO).[2][3]
Zinc(II) Mandelate (Zn(C₈H₇O₃)₂) -2-4up to 575Decomposition to Zinc Oxide (ZnO).[2][3]

Observations:

  • Alkali Metal Mandelates: The thermal stability of anhydrous alkali metal mandelates in a nitrogen atmosphere is generally higher than in an air atmosphere, with the exception of the potassium compound[1]. The decomposition of these salts typically leads to the formation of their respective carbonates[1]. The hygroscopicity of these compounds increases in the order: Na < K < Cs < Rb[1].

  • Alkaline Earth Metal Mandelates: The thermal decomposition of anhydrous alkaline earth metal mandelates occurs in three steps, resulting in the formation of the corresponding metal oxides[2].

  • Transition Metal Mandelates: Bivalent transition metal mandelates are obtained in an anhydrous state and their thermal decomposition occurs in two to four steps, yielding the respective metal oxides as the final residue[2][3].

Experimental Protocols

The data presented in this guide was obtained using simultaneous thermogravimetry (TG) and differential scanning calorimetry (DSC). The following is a generalized protocol based on the methodologies described in the cited literature.

2.1. Instrumentation

  • A simultaneous TG-DSC instrument is used to measure changes in mass and heat flow as a function of temperature.

  • For the analysis of gaseous decomposition products, the TG-DSC system can be coupled to a Fourier Transform Infrared (FTIR) spectrometer[1][3].

2.2. Sample Preparation

  • Solid metal mandelate samples are weighed and placed in an appropriate crucible (e.g., alumina or platinum).

  • The initial sample mass is typically in the range of 5-10 mg.

2.3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Parameters

  • Heating Rate: Samples are heated at a constant rate, typically 10 °C/min or 20 °C/min[4].

  • Temperature Range: The analysis is conducted over a temperature range relevant to the decomposition of the compounds, for instance, from room temperature up to 1000 °C[1].

  • Atmosphere: The experiments are performed under a controlled atmosphere, typically dynamic dry air or nitrogen, with a constant flow rate (e.g., 50 mL/min)[1].

  • Data Collection: The instrument continuously records the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

2.4. Data Analysis

  • TGA Curve: The TGA curve plots the percentage of mass loss versus temperature. The onset and end temperatures of each mass loss step are determined from this curve.

  • DTG Curve: The first derivative of the TGA curve (DTG curve) is used to identify the temperatures of the maximum rate of mass loss for each decomposition step[5].

  • DSC Curve: The DSC curve shows endothermic and exothermic peaks corresponding to events such as melting, crystallization, and decomposition. The peak temperatures and enthalpy changes are determined from this curve.

  • Evolved Gas Analysis (EGA): When coupled with FTIR, the evolved gases at different decomposition stages are identified by their characteristic infrared absorption spectra. For instance, the thermal decomposition of potassium mandelate evolves benzaldehyde and carbon dioxide[1].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of metal mandelates.

Thermal_Analysis_Workflow start Start sample_prep Sample Preparation (Weighing & Crucible Loading) start->sample_prep instrument_setup Instrument Setup (TG-DSC/FTIR) sample_prep->instrument_setup set_params Set Experimental Parameters (Heating Rate, Atmosphere, Temp. Range) instrument_setup->set_params run_analysis Run Thermal Analysis set_params->run_analysis data_acq Data Acquisition (Mass Change & Heat Flow vs. Temp) run_analysis->data_acq data_proc Data Processing & Analysis data_acq->data_proc tga_dtg TGA/DTG Curve Analysis (Mass Loss, Decomposition Temp.) data_proc->tga_dtg dsc DSC Curve Analysis (Phase Transitions, Enthalpy) data_proc->dsc ega Evolved Gas Analysis (FTIR) (Identify Gaseous Products) data_proc->ega interpretation Interpretation of Results (Thermal Stability, Decomposition Pathway) tga_dtg->interpretation dsc->interpretation ega->interpretation report Generate Report interpretation->report end End report->end

Caption: Workflow for the thermal analysis of metal mandelates.

References

A Comparative Guide to the Performance of Sodium Mandelate in Various Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of sodium mandelate in different reaction solvents, focusing on its application in oxidation reactions. The choice of solvent is critical in optimizing reaction outcomes, influencing yield, reaction rate, and the purity of the final product. This document offers a comparative assessment to aid in solvent selection for processes involving this compound and similar substrates.

While direct comparative studies on the oxidation of this compound are limited in publicly available literature, extensive research on the oxidation of mandelic acid provides a strong and relevant proxy. The insights gleaned from mandelic acid studies are highly applicable to its sodium salt, as the fundamental reactivity of the mandelate anion remains the central aspect of the transformation. This guide is therefore based on the well-documented behavior of mandelic acid in various solvents, with the reasonable assumption that similar trends will be observed for this compound.

Performance Benchmark: Oxidation of Mandelate in Different Solvents

The efficacy of a solvent in the oxidation of mandelate is a function of several factors, including the solubility of the reactants and the stabilization of the transition state. A key study on the oxidation of mandelic acid by various oxidants in six different solvents provides a clear performance ranking.[1] The study utilized the TOPSIS method, a multiple criteria decision-making analysis, to rank the solvents based on kinetic data (reaction rate constants).[1]

The general order of solvent performance for the oxidation of mandelic acid was determined to be: DMSO > DMF > 1,2-Dichloroethane > Acetone > Dichloromethane > Chloroform [1]

This ranking indicates that polar aprotic solvents, particularly Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), provide the most favorable environment for this type of reaction.

Quantitative Data Summary

The following table summarizes the relative performance scores of the solvents as determined by the analysis of reaction kinetics in the oxidation of mandelic acid.[1]

SolventChemical FormulaTypeRelative Performance ScoreKey Observations
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic1.000Consistently demonstrated the highest reaction rates.[1]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar Aprotic0.393A strong performer, second only to DMSO.[1]
1,2-Dichloroethane (DCE)C₂H₄Cl₂Nonpolar0.140The best performing nonpolar solvent in the study.[1]
Acetone(CH₃)₂COPolar Aprotic0.110Moderate performance.[1]
Dichloromethane (DCM)CH₂Cl₂Nonpolar0.070Lower performance compared to more polar options.[1]
Chloroform (CF)CHCl₃Nonpolar0.000The least effective solvent for this reaction.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preparation and use of this compound in oxidation reactions.

Protocol 1: Preparation of this compound

This protocol describes the synthesis of this compound from racemic mandelic acid.

Materials:

  • Racemic mandelic acid

  • Sodium hydroxide (NaOH)

  • Cyclopentyl methyl ether (CPME)

Procedure:

  • Dissolve 2 g (13.1 mmol) of racemic mandelic acid in 50 ml of cyclopentyl methyl ether (CPME).

  • To the dissolved mandelic acid, add 500 µl of a saturated NaOH solution.

  • Stir the resulting suspension for 1 hour at room temperature.

  • Filter the precipitated this compound and dry at room temperature.

  • The purity of the obtained this compound can be analyzed via NMR.

Protocol 2: General Procedure for the Oxidation of Mandelic Acid (as a proxy for this compound)

This protocol is based on the kinetic studies of mandelic acid oxidation and can be adapted for this compound.

Materials:

  • Mandelic acid (or this compound)

  • Oxidizing agent (e.g., Benzimidazolium fluorochromate - BIFC)

  • Selected solvent (e.g., DMSO, DMF, etc.)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the oxidant in the chosen solvent.

  • Prepare a solution of mandelic acid (or this compound) in the same solvent. A significant excess (≥15 times) of the substrate over the oxidant is used to maintain pseudo-first-order conditions.[1]

  • Maintain the reaction mixture at a constant temperature (e.g., 308 K) in a thermostatic water bath.[1]

  • Initiate the reaction by mixing the reactant solutions.

  • Monitor the progress of the reaction by spectrophotometrically measuring the decrease in the concentration of the oxidant at its λmax.[1]

  • The product, the corresponding oxoacid, can be confirmed by spectral analysis, such as FTIR.[1]

Visualization of Experimental Workflow and Influencing Factors

To better illustrate the processes involved, the following diagrams, created using the DOT language, visualize the experimental workflow and the logical relationships influencing solvent performance.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_end Conclusion start Start prep_reagents Prepare Reactant Solutions (this compound & Oxidant in Solvent) start->prep_reagents thermostat Equilibrate Solutions to Reaction Temperature prep_reagents->thermostat mix Mix Reactant Solutions thermostat->mix monitor Monitor Reaction Progress (Spectrophotometry) mix->monitor product_analysis Product Characterization (e.g., FTIR) mix->product_analysis data Collect Kinetic Data monitor->data end End data->end product_analysis->end

Caption: Experimental workflow for benchmarking this compound performance.

SolventFactors cluster_solvent Solvent Properties cluster_performance Reaction Performance cluster_metrics Performance Metrics Polarity Polarity TS_Stabilization Transition State Stabilization Polarity->TS_Stabilization influences Solubility Solubility of Reactants Rate Reaction Rate Solubility->Rate affects TS_Stabilization->Rate enhances Performance Overall Performance Yield Reaction Yield Yield->Performance Rate->Performance Purity Product Purity Purity->Performance

Caption: Factors influencing solvent performance in mandelate oxidation.

Alternatives and Considerations

While this guide focuses on solvent selection, it is important to note that the choice of oxidizing agent also plays a crucial role. The referenced study on mandelic acid oxidation successfully employed various chromium (VI) derivatives.[1] For researchers seeking alternatives, other modern oxidation methods could be considered, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, which is known for its high selectivity for primary alcohols.

Furthermore, the solubility of this compound itself in the chosen solvent is a primary consideration. While mandelic acid solubility data is more readily available, it is crucial to ensure adequate solubility of the sodium salt to achieve a homogeneous reaction mixture and optimal reaction rates.

Conclusion

The selection of an appropriate solvent is a critical parameter in optimizing the oxidation of this compound. Based on robust data from studies on mandelic acid, polar aprotic solvents, particularly DMSO and DMF, are highly recommended for achieving superior reaction rates.[1] The provided data and protocols offer a solid foundation for researchers and professionals in drug development to make informed decisions in their synthetic endeavors. It is always advisable to perform small-scale pilot reactions to confirm the optimal solvent and conditions for a specific application.

References

Safety Operating Guide

Proper Disposal of Sodium Mandelate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of sodium mandelate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and ensuring a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It is also known to cause skin and eye irritation and may lead to respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or other chemically resistant gloves.
Body ProtectionStandard laboratory coat.
Respiratory ProtectionUse in a well-ventilated area or fume hood.

Disposal Procedure for this compound

The appropriate disposal method for this compound depends on its concentration and the presence of other hazardous materials. As a water-soluble compound with low toxicity, dilute aqueous solutions can often be disposed of down the drain, pending local regulations.[3][4]

Step 1: Dilution

  • For small quantities of solid this compound or concentrated solutions, the first step is dilution.

  • Slowly add the this compound to a large volume of cold water (a ratio of at least 1:100 chemical to water is recommended) in a suitable container, such as a large beaker.[4]

  • Stir the solution gently to ensure it is fully dissolved.

Step 2: Neutralization

  • This compound is the salt of a weak acid (mandelic acid) and a strong base (sodium hydroxide), so an aqueous solution will be slightly basic.

  • Check the pH of the diluted solution using a pH meter or pH strips.

  • If the pH is above 9.5, neutralize the solution by slowly adding a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) while stirring.[5]

  • If the pH is below 5.5, neutralize by adding a dilute base (e.g., 1M sodium hydroxide).[5]

  • The target pH for the final solution should be between 5.5 and 9.5.[5]

Step 3: Final Disposal

  • Once the solution is neutralized, it can typically be discharged into the sanitary sewer system.

  • Pour the neutralized solution down the drain, followed by a copious amount of running water (at least 20 parts water to the neutralized solution) to further dilute it.[5]

  • Important: Always consult your institution's specific guidelines and local regulations before drain disposal of any chemical. Some municipalities may have stricter rules.

Disposal of Contaminated Material:

  • Any materials, such as paper towels or gloves, that are grossly contaminated with this compound should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program.

  • Empty containers of this compound should be triple-rinsed with water. The rinsate should be collected and disposed of as aqueous chemical waste following the dilution and neutralization steps above.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste check_contamination Is the waste mixed with other hazardous chemicals? start->check_contamination small_quantity Is it a small quantity? check_contamination->small_quantity No haz_waste Dispose as Hazardous Chemical Waste (Follow institutional guidelines) check_contamination->haz_waste Yes dilute Dilute with a large volume of water (e.g., 1:100 ratio) small_quantity->dilute Yes small_quantity->haz_waste No check_ph Check pH of the solution dilute->check_ph neutralize Neutralize to pH 5.5 - 9.5 with dilute acid or base check_ph->neutralize pH is outside 5.5 - 9.5 drain_disposal Dispose down the sanitary sewer with copious amounts of water check_ph->drain_disposal pH is 5.5 - 9.5 neutralize->drain_disposal end End of Disposal drain_disposal->end haz_waste->end

Caption: Decision-making workflow for the disposal of this compound.

References

Personal protective equipment for handling Sodium mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sodium Mandelate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures will help ensure a safe laboratory environment.

Core Safety Information

This compound is a compound that requires careful handling to prevent irritation and harmful effects. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[5][6][7]To prevent eye irritation from dust or splashes.
Skin Protection Nitrile or rubber gloves. A standard lab coat is required.[6]To prevent skin irritation upon contact.[1][3]
Respiratory Protection A NIOSH-approved respirator is recommended if dust is generated or if working outside of a ventilated area.[6][8]To prevent respiratory tract irritation.[1][3]
Handling and Storage

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][8]

  • Avoiding Dust: Take care to avoid the formation of dust and aerosols during handling.[8]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound.[3] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan:

  • Waste Characterization: this compound waste is considered hazardous.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal service.[3][8] One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Environmental Protection: Do not allow the product to enter drains or waterways.[3]

Emergency Procedures
Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[5][8] Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow This compound: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling this compound check_ventilation Is the work area well-ventilated (e.g., fume hood)? start->check_ventilation base_ppe Required Base PPE: - Safety Glasses/Goggles - Lab Coat - Nitrile/Rubber Gloves check_ventilation->base_ppe Yes respirator Add Respirator (e.g., N95 or higher) check_ventilation->respirator No proceed Proceed with Experiment base_ppe->proceed respirator->base_ppe

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.